Technical Documentation Center

Inosine,2'-deoxy-6-O-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Inosine,2'-deoxy-6-O-methyl-
  • CAS: 37109-88-9

Core Science & Biosynthesis

Foundational

biological significance of O6-methyl-2'-deoxyinosine in DNA repair

The Biological Significance of O6-methyl-2'-deoxyinosine in DNA Repair Executive Summary O6-methyl-2'-deoxyinosine (O6-Me-dI) represents a distinct, "stealth" DNA lesion that challenges the canonical understanding of alk...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Significance of O6-methyl-2'-deoxyinosine in DNA Repair

Executive Summary

O6-methyl-2'-deoxyinosine (O6-Me-dI) represents a distinct, "stealth" DNA lesion that challenges the canonical understanding of alkylation damage repair. While its structural analog, O6-methyl-2'-deoxyguanosine (O6-Me-dG) , is the primary cytotoxic and mutagenic lesion induced by alkylating agents (e.g., Temozolomide, MNU), O6-Me-dI arises through specific deamination events or direct methylation of transient deoxyinosine.

The biological criticality of O6-Me-dI lies in its unique evasion of the O6-methylguanine-DNA methyltransferase (MGMT) repair pathway. Unlike O6-Me-dG, which is efficiently repaired by MGMT, O6-Me-dI lacks the exocyclic 2-amino group necessary for optimal enzyme-substrate anchoring. Consequently, O6-Me-dI persists in the genome, preferentially pairing with Thymine (T) during replication, thereby driving A:T transition mutations . This guide details the formation, repair resistance, and experimental characterization of this elusive lesion.[1]

Chemical Biology & Formation Pathways

O6-Me-dI is the nucleoside containing the base O6-methylhypoxanthine . Its formation is inextricably linked to the interplay between alkylation damage and nitrosative stress.

Mechanisms of Formation

Two distinct pathways generate O6-Me-dI in genomic DNA:

  • Deamination of O6-Me-dG (Primary Pathway):

    • Precursor: O6-Me-dG formed by S_N1 alkylating agents.

    • Trigger: Nitrosative stress (NO•, N2O3) or spontaneous hydrolysis attacks the exocyclic 2-amino group of O6-Me-dG.

    • Reaction: Oxidative deamination converts the 2-amino-6-methoxypurine (O6-MeG) to 6-methoxypurine (O6-Me-dI).

    • Significance: This pathway converts a repairable lesion (O6-Me-dG) into a repair-resistant lesion (O6-Me-dI).

  • Direct Methylation of Deoxyinosine:

    • Precursor: Deoxyinosine (dI) arising from Adenine deamination (via ADAR or spontaneous events).

    • Reaction: Alkylating agents methylate the O6-position of the hypoxanthine base (which possesses a C6-carbonyl similar to guanine).

Structural Impact & Base Pairing

The absence of the 2-amino group in O6-Me-dI fundamentally alters its coding properties compared to O6-Me-dG.

FeatureO6-methyl-dG (Canonical)O6-methyl-dI (Stealth)
Base Structure 2-amino-6-methoxypurine6-methoxypurine
H-Bond Donors N2-amino (Donor)None at C2
MGMT Binding High Affinity (N2 anchors to Val/Trp)Low/Negligible Affinity
Base Pairing Pairs with T (strong) & C (wobble)Pairs almost exclusively with T
Mutagenicity High (G:C

A:T)
Severe (G:C

A:T)

Mechanistic Insight: In O6-Me-dG, the 2-amino group provides a critical "wobble" interaction that allows some residual pairing with Cytosine (C). In O6-Me-dI, this group is absent. Kinetic studies confirm that the incorporation of dCTP opposite O6-Me-dI is significantly suppressed compared to O6-Me-dG, while dTTP incorporation remains efficient. This makes O6-Me-dI a potent driver of transition mutations.

Repair Mechanisms: The "Stealth" Evasion

The persistence of O6-Me-dI is defined by its ability to evade the cellular repair machinery that protects against alkylation.

MGMT Refractoriness

The direct reversal protein MGMT (O6-alkylguanine-DNA alkyltransferase) is the primary defense against O6-alkyl lesions.[2] It functions by flipping the damaged base into its active site and transferring the methyl group to a catalytic cysteine (Cys145).

  • Recognition Failure: Crystal structures and kinetic data reveal that the 2-amino group of O6-Me-dG forms a crucial hydrogen bond with the carbonyl backbone of the MGMT active site (specifically Val148 or Trp159 region).

  • Consequence: O6-Me-dI lacks this anchor. It binds MGMT with significantly reduced affinity and is repaired at a negligible rate.

  • Clinical Implication: Tumors expressing high MGMT are resistant to Temozolomide because they repair O6-Me-dG. However, if O6-Me-dG deaminates to O6-Me-dI, the lesion becomes invisible to MGMT, potentially leading to secondary mutations even in "repair-proficient" cells.

Other Pathways
  • AlkB (ALKBH2/3): The AlkB family repairs N-alkyl lesions (e.g., 1-meA, 3-meC) via oxidative demethylation. It requires a positively charged nitrogen. O6-Me-dI is an O-alkyl neutral base; thus, it is not a substrate for AlkB.

  • Mismatch Repair (MMR): The MMR complex (MutS

    
    ) may recognize the O6-Me-dI:T base pair as a mismatch.[3] However, since the template strand contains the lesion, MMR cannot remove it, leading to "futile cycling" and eventual apoptosis or mutation fixation.
    
Pathway Visualization

RepairPathways O6MeG O6-Me-dG (Major Lesion) MGMT MGMT Repair O6MeG->MGMT High Affinity Deamination Deamination (Nitrosative Stress) O6MeG->Deamination -NH2 Replication Replication (Pol delta/epsilon) O6MeG->Replication Pairs with T (If MGMT saturated) O6MeI O6-Me-dI (Stealth Lesion) O6MeI->MGMT No Repair (Steric/H-bond Failure) O6MeI->Replication Pairs with T RepairedG Guanine (Restored) MGMT->RepairedG Methyl Transfer Mutagenesis Mutation Fixation (G:C -> A:T) Deamination->O6MeI Formation Replication->Mutagenesis High Efficiency

Figure 1: The divergence of repair fates.[3] While O6-Me-dG is a substrate for MGMT, its deamination product O6-Me-dI evades repair and channels directly into mutagenesis.

Experimental Protocols

To study O6-Me-dI, researchers must rely on synthetic oligonucleotides, as detecting the lesion in vivo is complicated by its low abundance and similarity to O6-Me-dG.

Protocol A: In Vitro MGMT Repair Assay

Objective: Quantify the resistance of O6-Me-dI to MGMT compared to O6-Me-dG.

  • Substrate Preparation:

    • Synthesize a 24-mer oligonucleotide containing a central O6-Me-dI site (e.g., 5'-...TCC X GT...-3' where X = O6-Me-dI).

    • Synthesize the control oligo with O6-Me-dG.

    • 5'-End label both oligos with [

      
      -32P]ATP using T4 Polynucleotide Kinase.
      
    • Anneal to a complementary strand containing Thymine (T) opposite the lesion (to mimic the replicative intermediate).

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM DTT, 1 mM EDTA, 50

      
      g/mL BSA.
      
    • Enzyme: Recombinant human MGMT (P145 or M145 variant).

    • Incubation: Mix 100 fmol of dsDNA substrate with increasing molar equivalents of MGMT (0, 1, 5, 10, 50 equiv).

    • Incubate at 37°C for 30 minutes . (Note: O6-Me-dG is usually repaired in <5 min).

  • Analysis:

    • Terminate reaction with 0.1% SDS and Proteinase K digestion (30 min at 55°C).

    • Restriction Digest (Optional but Recommended): If the sequence contains a restriction site blocked by methylation (e.g., PvuII), digest the DNA. Repair restores cleavage.

    • Alternative: HPLC-MS/MS analysis of the nucleoside mixture after enzymatic digestion (Nuclease P1 + Phosphodiesterase).

  • Data Interpretation:

    • O6-Me-dG: Expect >90% demethylation at 1:1 enzyme:substrate ratio.

    • O6-Me-dI: Expect <10% demethylation even at 50:1 excess, confirming repair resistance.

Protocol B: Single-Nucleotide Incorporation Kinetics

Objective: Determine the mutagenic potential (specificity constant


).
  • Enzyme: Klenow fragment (exo-) or Human Pol

    
    .
    
  • Template: Primer-template complex with O6-Me-dI in the single-stranded overhang.

  • Reaction:

    • Incubate primer-template with individual dNTPs (dATP, dCTP, dGTP, dTTP) at varying concentrations (0.1 - 500

      
      M).
      
    • Quench at short time intervals (e.g., 2 min) to ensure initial velocity conditions.

  • Calculation:

    • Plot velocity vs. [dNTP].

    • Calculate

      
      .
      
    • Note: For O6-Me-dI, "correct" (C) incorporation will be extremely low; "incorrect" (T) will be high.

Therapeutic Implications

The existence of O6-Me-dI has profound implications for the development of alkylating drugs and MGMT inhibitors.

  • Drug Resistance: The accumulation of O6-Me-dI could explain a subset of mutations in tumors that appear "MGMT-positive" yet still acquire alkylation-induced mutations. The lesion bypasses the MGMT biomarker.

  • Combination Therapy: Since O6-Me-dI is likely processed by replication-coupled repair or tolerance mechanisms (Translesion Synthesis), inhibitors of TLS polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) might sensitize cells to this specific damage, whereas MGMT inhibitors (like O6-benzylguanine) will have no effect on O6-Me-dI.

References

  • Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. Source: Nucleic Acids Research, 1997.[1] Context: Establishes that removal of the 2-amino group (yielding O6-methylhypoxanthine) significantly decreases dCTP incorporation, favoring mutagenic dTTP pairing. URL:[Link]

  • Alkyltransferase-like protein (Atl1) distinguishes alkylated guanines for DNA repair using cation-pi interactions. Source: PNAS, 2012. Context: Confirms that O6-methylhypoxanthine (O6-Me-dI) lacks the critical hydrogen bonds required for recognition by AGT/MGMT-like proteins, rendering it a poor substrate. URL:[Link]

  • Enhancing effect of O6-alkylguanine derivatives on chloroethylnitrosourea cytotoxicity toward tumor cells. Source: Japanese Journal of Cancer Research (PubMed), 1997. Context: Demonstrates that unlike O6-benzylguanine, O6-methylhypoxanthine does not effectively sensitize cells to alkylating agents, implying it does not bind/deplete MGMT effectively. URL:[Link]

  • Kinetics of O(6)-methyl-2'-deoxyguanosine Repair by O(6)-alkylguanine DNA Alkyltransferase. Source: Biochemistry, 2006.[4] Context: Provides the baseline methodology for measuring MGMT kinetics, which serves as the control for assessing O6-Me-dI resistance. URL:[Link]

Sources

Exploratory

mutagenic potential of 2'-deoxy-6-O-methylinosine vs O6-methylguanine

This guide provides a rigorous technical analysis of the mutagenic potential, thermodynamic properties, and repair kinetics of 2'-deoxy-6-O-methylinosine ( ) versus the well-characterized carcinogen -methylguanine ( ) ....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the mutagenic potential, thermodynamic properties, and repair kinetics of 2'-deoxy-6-O-methylinosine (


)  versus the well-characterized carcinogen 

-methylguanine (

)
.

Mutagenic Potential & Molecular Mechanics: vs.

A Technical Guide for Drug Development & Toxicology

Executive Summary

While


-methylguanine (

) is the canonical reference for alkylation-induced mutagenesis (driving G:C

A:T transitions), 2'-deoxy-6-O-methylinosine (

)
represents a distinct, hyper-mutagenic analog.

The critical structural difference—the absence of the exocyclic 2-amino group in


—fundamentally alters its interaction with DNA polymerases. While 

retains some capacity to pair with Cytosine (wobble),

almost exclusively directs the incorporation of Thymine. This guide details the mechanistic basis of this specificity, the thermodynamic penalties of the missing amino group, and the implications for DNA repair evasion.

Structural & Thermodynamic Basis

The mutagenicity of these adducts is dictated by their hydrogen-bonding capabilities in the syn and anti conformations within the polymerase active site.

Chemical Structure Comparison
Feature

-Methylguanine (

)
2'-deoxy-6-O-methylinosine (

)
Base Analog GuanineInosine (Hypoxanthine)
C2 Position Exocyclic Amino Group (

)
Hydrogen (

)
O6 Position Methyl ether (

)
Methyl ether (

)
H-Bond Donor C2-AminoNone
H-Bond Acceptor N3, N7N3, N7
Base Pairing Thermodynamics

The 2-amino group in


 is not merely a bystander; it is a critical determinant of "wobble" stability.
  • Interaction with Thymine (Promutagenic):

    • 
      :T Pair:  Stabilized by two  hydrogen bonds.
      
      • 
         (N1 acceptor) 
        
        
        
        T (N3-H donor).
      • 
         (2-
        
        
        
        donor)
        
        
        T (O2 acceptor).
    • 
      :T Pair:  Stabilized by only one  hydrogen bond.
      
      • 
         (N1 acceptor) 
        
        
        
        T (N3-H donor).
      • Result: The

        
        :T pair is thermodynamically weaker than 
        
        
        
        :T, yet it remains the geometrically preferred partner over Cytosine.
  • Interaction with Cytosine (Anti-mutagenic/Correct):

    • 
      :C Pair:  Highly unstable at neutral pH due to steric clash and repulsion between N1 (acceptor) and N3 (acceptor). However, a weak bond can form between the 2-amino group of 
      
      
      
      and the O2 of Cytosine.
    • 
      :C Pair: functionally non-existent.  Without the 2-amino group, there is essentially zero hydrogen bonding capacity between 
      
      
      
      and Cytosine in the standard anti-conformation.
    • Result:

      
       imposes a stronger discrimination against Cytosine than 
      
      
      
      does.

Mechanisms of Mutagenicity: Polymerase Kinetics

Experimental kinetic data (Spratt & Levy) reveals that the "mutagenic potency" of


 arises not from efficient T-insertion, but from the absolute rejection of C-insertion.
Polymerase Bypass Workflow

The following diagram illustrates the kinetic bifurcation faced by high-fidelity polymerases (e.g., Klenow exo-, Taq) when encountering these lesions.

Mutagenesis Start Polymerase Encounters Lesion O6MeG Template: O6-Methylguanine Start->O6MeG d6OMeI Template: d6-O-Methylinosine Start->d6OMeI T_inc_G Incorporate dTTP (2 H-bonds) O6MeG->T_inc_G High Efficiency (k_cat/Km ~ high) C_inc_G Incorporate dCTP (1 Weak H-bond) O6MeG->C_inc_G Low Efficiency (Stabilized by 2-NH2) T_inc_I Incorporate dTTP (1 H-bond) d6OMeI->T_inc_I Moderate Efficiency (<10x reduction vs O6MeG) C_inc_I Incorporate dCTP (NO H-bonds) d6OMeI->C_inc_I Blocked/Null (Loss of 2-NH2) Outcome_G High Mutation Freq (G->A Transition) T_inc_G->Outcome_G C_inc_G->Outcome_G Rare Repair Outcome_I Absolute Mutation (Exclusive T insertion) T_inc_I->Outcome_I C_inc_I->Outcome_I Pathway Closed

Caption: Kinetic bifurcation of polymerase choice. Note that


 effectively closes the pathway for Cytosine incorporation due to the loss of the 2-amino stabilizer.
Quantitative Kinetic Comparison

Data derived from steady-state kinetic analysis (e.g., Klenow fragment exo-):

Kinetic ParameterTemplate:

Template:

Implication
dTTP Insertion (

)
High (Reference)Moderate (~5-10x lower than

)

:T pair is weaker, slowing polymerization slightly.
dCTP Insertion (

)
Low (Detectable)Negligible / Undetectable Removal of 2-

abolishes C-recognition.
Relative Efficiency (

)
~10 - 20> 100

is a "purer" mutagen; it rarely codes for C.

Cellular Processing & Repair (MGMT)

The repair of


-alkyl adducts is primarily mediated by 

-methylguanine-DNA methyltransferase (MGMT)
.[1] This "suicide enzyme" flips the damaged base into its active site to transfer the methyl group to Cys145.
  • 
     Repair:  The 2-amino group of guanine forms a crucial hydrogen bond network within the MGMT active site (interacting with residues like Val148 and the backbone). This anchors the base for efficient methyl transfer.
    
  • 
     Repair:  The absence of the 2-amino group destabilizes the "flipped-out" conformation in the active site.
    
    • Hypothesis:

      
       is a poorer substrate  for MGMT than 
      
      
      
      .
    • Consequence:

      
       lesions are likely to persist longer in the genome, increasing the probability of replication bypass and subsequent mutation, even in MGMT-proficient cells.
      

Experimental Protocol: Synthesis of

To study this adduct, high-purity phosphoramidites are required. The following protocol utilizes a 6-chloropurine intermediate, avoiding the instability of direct methylation of inosine.

Reagents Required[2]
  • 2'-Deoxyinosine (or 6-chloropurine-2'-deoxyriboside)

  • Acetic anhydride / Pyridine (Protection)

  • Thionyl chloride / DMF (Chlorination if starting from Inosine)

  • Sodium Methoxide (NaOMe) in Methanol (anhydrous)

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Step-by-Step Synthesis Workflow
  • Protection (if starting from Inosine):

    • Protect 3' and 5' hydroxyls of 2'-deoxyinosine using acetic anhydride.

  • C6-Activation (Chlorination):

    • Treat protected inosine with

      
       in DMF/DCM to generate 6-chloropurine-2'-deoxyriboside .
      
    • Note: 6-chloropurine-2'-deoxyriboside is also commercially available and is the preferred starting point.

  • Methoxylation (

    
    ): 
    
    • Dissolve 6-chloropurine derivative in anhydrous Methanol.

    • Add 1.1 eq Sodium Methoxide (NaOMe).

    • Reflux at 60°C for 2-4 hours. The methoxide displaces the chloride.

    • Validation: Monitor by TLC (disappearance of starting material) and UV shift (change in

      
      ).
      
  • Deprotection & DMT-Tritylation:

    • If acetyl groups were used, NaOMe treatment simultaneously deprotects the sugar.

    • React the free nucleoside with DMT-Cl in Pyridine to protect the 5'-OH.

  • Phosphitylation:

    • React the 5'-DMT-2'-deoxy-6-O-methylinosine with phosphoramidite reagent in DCM with DIPEA.

    • Purify via silica gel chromatography under basic conditions (1% TEA) to prevent acid-catalyzed depurination.

References

  • Spratt, T. E., & Levy, D. E. (1997). Structure of the hydrogen bonding complex of

    
    -methylguanine with cytosine and thymine during DNA replication.[2][3] Nucleic Acids Research, 25(16), 3354–3361.[2] Link
    
  • Warren, J. J., Forsberg, L. J., & Beese, L. S. (2006). The structural basis for the mutagenicity of

    
    -methyl-guanine lesions.[1] Proceedings of the National Academy of Sciences, 103(52), 19701–19706. Link[1]
    
  • Pegg, A. E. (2000). Repair of

    
    -alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link
    
  • Gaffney, B. L., & Jones, R. A. (1989). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion

    
    -methylguanine with reference both to Watson-Crick pairs and to mismatched pairs. Biochemistry, 28(14), 5881–5889. Link
    
  • Onizuka, K., et al. (2009). A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides. Nucleosides, Nucleotides and Nucleic Acids, 28(8), 752-760. (Adapted for O6-methyl synthesis methodology).[1] Link

Sources

Foundational

chemical structure and properties of Inosine,2'-deoxy-6-O-methyl-

The following technical guide details the chemical structure, biological properties, and experimental applications of Inosine, 2'-deoxy-6-O-methyl- (O⁶-Me-dI). This document is designed for researchers in nucleic acid ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, biological properties, and experimental applications of Inosine, 2'-deoxy-6-O-methyl- (O⁶-Me-dI). This document is designed for researchers in nucleic acid chemistry, DNA repair mechanisms, and drug development.[1]

[2]

Executive Summary

Inosine, 2'-deoxy-6-O-methyl- (O⁶-Me-dI) is a synthetic nucleoside analog and a structural derivative of 2'-deoxyinosine.[2] It is chemically characterized by the methylation of the exocyclic oxygen at the C6 position of the hypoxanthine base.

In the context of molecular biology and drug development, O⁶-Me-dI serves as a critical mechanistic probe .[2] It is structurally homologous to the potent mutagenic lesion O⁶-methyl-2'-deoxyguanosine (O⁶-Me-dG) but lacks the exocyclic 2-amino group.[2] This unique structural feature allows researchers to isolate and study the specific contributions of the 2-amino group to:

  • Base-pairing stability during DNA replication (mutagenic potential).[1][2]

  • Recognition and repair kinetics by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT).

  • Polymerase fidelity , specifically the mechanism of G:C

    
     A:T transition mutations.[1]
    

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification[5]
  • IUPAC Name: 6-Methoxy-9-(2-deoxy-

    
    -D-erythro-pentofuranosyl)-9H-purine[2][3]
    
  • Common Names: O⁶-Methyl-2'-deoxyinosine, O⁶-Me-dI, 6-O-Methyl-2'-deoxyinosine[2]

  • CAS Registry Number: 37109-88-9[2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 266.25 g/mol [2]

Structural Features

The molecule consists of a deoxyribose sugar attached to a modified purine base.[4] The key modification is the O-methylation at the C6 position , which locks the base in the imino tautomer-like configuration (enol ether), preventing the formation of the standard keto-tautomer found in natural inosine.

Comparison with O⁶-Methyl-2'-deoxyguanosine (O⁶-Me-dG):

  • O⁶-Me-dG: Contains an exocyclic 2-amino group (

    
    ).[1][2] This group acts as a hydrogen bond donor in base pairing and provides a "steric anchor" for DNA repair enzymes.[1]
    
  • O⁶-Me-dI: Lacks the 2-amino group (replaced by Hydrogen). This absence significantly alters its hydrogen-bonding potential and electrostatic profile, making it a "minimalist" model for O⁶-alkylation damage.[2]

Physicochemical Properties
  • Solubility: Soluble in DMSO, Methanol, and water (moderate).[1]

  • Stability: The O⁶-methyl ether linkage is relatively stable under physiological conditions but can be hydrolyzed under strong acidic conditions.[2]

  • UV Absorption:

    
     (distinct from Inosine's 
    
    
    
    but with altered extinction coefficients due to methylation).[1][2]

Synthesis & Production

The synthesis of O⁶-Me-dI typically follows a nucleophilic displacement pathway, often starting from a halogenated purine precursor.[2]

Synthetic Route (General Protocol)
  • Precursor: 6-Chloropurine-2'-deoxyriboside (6-Cl-dI).[2]

  • Reagent: Sodium methoxide (

    
    ) in Methanol (
    
    
    
    ).
  • Reaction: Nucleophilic aromatic substitution (

    
    ).[1] The methoxide ion attacks the C6 position, displacing the chloride ion.
    
  • Protection (for Phosphoramidite): The 5'-OH is protected with a Dimethoxytrityl (DMT) group, and the 3'-OH is phosphitylated to form the phosphoramidite building block for solid-phase DNA synthesis.[1][2]

Solid-Phase Synthesis Compatibility

O⁶-Me-dI is commercially available as a 5'-DMT-3'-phosphoramidite .[2] It is compatible with standard automated DNA synthesizers using mild deprotection conditions (e.g., UltraMild chemistry) to prevent the hydrolysis of the O⁶-methyl group during the final cleavage/deprotection step.[1]

Biological Mechanism & Mutagenicity[1][6][7][8][9][10]

Base Pairing Thermodynamics

The biological significance of O⁶-Me-dI lies in its ambiguous base-pairing properties.

  • Interaction with Thymine (T):

    • O⁶-Me-dG pairs stably with Thymine (forming a mutagenic lesion) via two hydrogen bonds:[2]

      • 
         (Acceptor 
        
        
        
        Donor)
      • 
         (Donor 
        
        
        
        Acceptor)
    • O⁶-Me-dI , lacking the 2-amino group (

      
      ), loses the second hydrogen bond.[1][2] Consequently, the O⁶-Me-dI:T  pair is significantly less stable  than the O⁶-Me-dG:T pair, relying primarily on the single 
      
      
      
      interaction and hydrophobic packing of the methyl group.[2]
  • Interaction with Cytosine (C):

    • O⁶-Me-dG forms a weak "wobble" pair with Cytosine.[2]

    • O⁶-Me-dI interacts even more weakly with Cytosine due to the lack of the 2-amino group which normally stabilizes the wobble geometry.[2]

Mutagenic Potential

Despite the reduced stability, O⁶-Me-dI is highly mutagenic.[2] DNA polymerases preferentially insert Thymine opposite O⁶-Me-dI during replication.[2][5][6]

  • Mechanism: The polymerase active site accommodates the O⁶-Me-dI:T pair because it mimics the geometry of an A:T base pair (with the O⁶-methyl group occupying the space of the

    
    -amino group of Adenine).[2]
    
  • Outcome: If O⁶-Me-dI is formed from Inosine (via deamination of Adenosine followed by methylation), it behaves like Adenine, resulting in no mutation.[1][2] However, if used as an analog for Guanosine damage, it drives G:C

    
     A:T transition mutations .[1]
    

Enzymatic Repair: Interaction with AGT

The repair of O⁶-alkylguanine lesions is mediated by O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) .[2] This protein repairs DNA by directly transferring the alkyl group from the O⁶-position of guanine to a cysteine residue (Cys145 in humans) in its active site.[7][8][9]

O⁶-Me-dI as a Substrate

O⁶-Me-dI is a substrate for AGT, but its repair kinetics differ from O⁶-Me-dG:

  • Substrate Recognition: AGT recognizes the O⁶-alkyl group.[2][8]

  • Role of 2-Amino Group: Structural studies suggest the 2-amino group of O⁶-Me-dG forms a hydrogen bond with the protein backbone (e.g., Pro144 or Tyr114) that stabilizes the flipped-out base in the active site.[2]

  • Kinetic Consequence: The absence of the 2-amino group in O⁶-Me-dI weakens this binding interaction.[2] While repair still occurs (transfer of the methyl group), the

    
     (dissociation constant)  is higher (weaker binding), and the overall catalytic efficiency (
    
    
    
    ) is reduced compared to O⁶-Me-dG.[1]
Mechanistic Insight

This differential repair rate makes O⁶-Me-dI an invaluable tool for dissecting the induced-fit mechanism of AGT.[2] It proves that while the O⁶-alkyl group is the primary trigger for repair, the exocyclic 2-amino group is essential for optimal substrate orientation and high-affinity binding.[2]

Visualization of Structural & Functional Relationships

O6_Me_dI_Pathways cluster_chem Chemical Structure cluster_bio Biological Interaction dI 2'-Deoxyinosine (dI) O6Me_dI O6-Methyl-2'-deoxyinosine (O6-Me-dI) [No 2-Amino Group] dI->O6Me_dI C6-O-Methylation Polymerase DNA Polymerase (Replication) O6Me_dI->Polymerase Template Base AGT AGT / MGMT (DNA Repair) O6Me_dI->AGT Substrate Binding (Weaker Affinity) O6Me_dG O6-Methyl-2'-deoxyguanosine (O6-Me-dG) [Has 2-Amino Group] O6Me_dG->O6Me_dI Structural Analog (Loss of 2-NH2) O6Me_dG->AGT High Affinity Binding Mutation G:C -> A:T Transition Mutation Polymerase->Mutation Pairs with Thymine (Mimics Adenine) Repair Methyl Transfer to Cys145 AGT->Repair Slower Kinetics vs O6-Me-dG

Caption: Structural relationship between O⁶-Me-dI and O⁶-Me-dG, and their divergent biological fates in replication and repair pathways.

Experimental Protocols

Protocol: Melting Temperature ( ) Analysis

To determine the base-pairing stability of O⁶-Me-dI within a DNA duplex.[2]

  • Oligonucleotide Synthesis: Synthesize a 12-mer oligonucleotide containing a central O⁶-Me-dI residue (e.g., 5'-CGT GGT X GC TGG-3', where X = O⁶-Me-dI).[2]

  • Complementary Strands: Prepare complementary strands with A, C, G, or T opposite the lesion.[1]

  • Buffer Preparation: Prepare 10 mM Sodium Phosphate buffer (pH 7.0) containing 100 mM NaCl and 1 mM EDTA.[1]

  • Annealing: Mix equimolar amounts (1.0

    
    M) of the modified strand and complement. Heat to 95°C for 5 min and cool slowly to room temperature.
    
  • Measurement: Record UV absorbance at 260 nm while heating from 10°C to 80°C at a rate of 0.5°C/min.

  • Analysis: Determine

    
     from the first derivative of the melting curve.
    
    • Expected Result:

      
      . Note that all duplexes will likely be less stable than the unmodified control.
      
Protocol: AGT Repair Assay

To measure the repair rate of O⁶-Me-dI by AGT.[2][10]

  • Substrate:

    
    P-labeled oligonucleotide containing O⁶-Me-dI.
    
  • Enzyme: Recombinant human AGT (hAGT).[1]

  • Reaction: Incubate 0.5 pmol substrate with excess AGT (5 pmol) in reaction buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA) at 37°C.

  • Time Points: Quench aliquots at 0, 15s, 30s, 1min, 5min, 15min using 0.1 M NaOH (denaturing).

  • Separation: Analyze products via denaturing PAGE (20% polyacrylamide).

  • Quantification: Measure the conversion of the slow-migrating (methylated) band to the fast-migrating (repaired/demethylated) band.

  • Calculation: Plot percent repair vs. time to determine the pseudo-first-order rate constant (

    
    ).
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135412763: 2'-O-methylinosine (and related isomers).[1][2] PubChem. Available at: [Link][1][2]

  • Pegg, A. E. (2000).[1] Repair of O(6)-alkylguanine by alkyltransferases.[1][2][5][6][8][10] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.[1][2] Available at: [Link]

  • Guza, R. C., et al. (2006).[1] Kinetics of O6-methyl-2'-deoxyguanosine repair by O6-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences. Biochemistry. Available at: [Link]

Sources

Exploratory

role of O6-methyl-dI in transition mutations during replication

Mechanistic Dissection of -Methyl-deoxyinosine ( -Me-dI) in Replication-Dependent Transition Mutations Executive Summary The fidelity of DNA replication relies on the precise geometric and electrostatic complementarity o...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Dissection of -Methyl-deoxyinosine ( -Me-dI) in Replication-Dependent Transition Mutations

Executive Summary

The fidelity of DNA replication relies on the precise geometric and electrostatic complementarity of Watson-Crick base pairing. Alkylation damage at the


-position of guanine is a primary driver of mutagenesis, specifically 

transitions.[1] While

-methylguanine (

-MeG) is the biologically dominant lesion,

-methyl-deoxyinosine (

-Me-dI)
serves as a critical mechanistic probe. By lacking the exocyclic

-amino group of guanine,

-Me-dI allows researchers to decouple the steric effects of the

-methyl group from the minor groove interactions mediated by the

-amine.

This guide provides a structural, kinetic, and experimental framework for using


-Me-dI to study polymerase fidelity and transition mutations.

Part 1: Molecular Mechanism of Mutagenesis

The Chemical Basis of "Adenine Mimicry"

To understand why


-Me-dI drives transition mutations (

), one must analyze its hydrogen-bonding face compared to Adenine.
  • Canonical Guanine: N1 is a proton donor;

    
     is a proton acceptor.
    
  • 
    -Methylation:  Methylation at 
    
    
    
    locks the purine ring in a tautomeric form where N1 becomes a proton acceptor (deprotonated).
  • 
    -Me-dI vs. Adenine: 
    
    • Adenine: N1 (Acceptor),

      
      -Amino (Donor).
      
    • 
      -Me-dI:  N1 (Acceptor), 
      
      
      
      -Methyl (Hydrophobic/Steric bulk).

While


-Me-dI lacks the proton-donating capability of Adenine's 

-amino group, the

-methyl group occupies similar steric space. Crucially,

-Me-dI lacks the

-amino group present in

-MeG. This absence removes a potential steric clash or minor groove H-bond, making

-Me-dI a "cleaner" analog for studying the pure effect of

-alkylation on base selection.
Structural Pathway to Transition Mutation

The transition mutation occurs via a two-step replication process:[2]

  • Hit 1 (Mispairing): During replication of the damaged strand, the high-fidelity polymerase encounters

    
    -Me-dI. Due to the N1-acceptor status, it rejects Cytosine (which requires an N1-donor) and preferentially accepts Thymine .
    
  • Hit 2 (Fixation): In the next replication cycle, the strand containing the misincorporated Thymine serves as a template for Adenine, permanently fixing the

    
     mutation.
    

MutationPathway G_C Original G:C Pair Alkylation Alkylation Event (Nitrosamines/MNNG) G_C->Alkylation O6Me_dI O6-Me-dI Lesion (Template Strand) Alkylation->O6Me_dI Deamination/Mod Rep1 Replication Cycle 1 (Polymerase Selection) O6Me_dI->Rep1 Mispair O6-Me-dI : T Pair (Stable Wobble/Pseudo-WC) Rep1->Mispair Preferential T Insertion Rep2 Replication Cycle 2 Mispair->Rep2 Mutation A : T Mutation (Fixed Transition) Rep2->Mutation

Figure 1: The progression from alkylation to fixed transition mutation.


-Me-dI acts as a template for Thymine due to altered H-bonding properties.

Part 2: Enzymatic Kinetics & Polymerase Fidelity

The "mutagenic potential" of


-Me-dI is quantified by the efficiency of misincorporation (

) by DNA polymerases.
Kinetic Parameters ( and )

In pre-steady-state kinetic assays (e.g., using Klenow fragment or Pol


), 

-Me-dI exhibits distinct behavior compared to

-MeG.
Template BaseIncoming dNTP

(

)

(

)
Efficiency (

)
Outcome
dG (Control) dCTP~0.5~50100 Correct
dG (Control) dTTP>200<0.01<0.0001 Mismatch

-MeG
dCTP~20~0.10.005 Steric Clash

-MeG
dTTP~10~1.50.15 Mutation

-Me-dI
dCTP~40~0.050.001 Strong Reject

-Me-dI
dTTP~5~2.00.40 High Mutation

Note: Values are illustrative approximations based on Klenow fragment (exo-) data to demonstrate trends.


-Me-dI often pairs more efficiently with T than 

-MeG does because it lacks the

-amino group that slightly destabilizes the wobble geometry.
The Role of the -Amino Group

Comparing


-MeG and 

-Me-dI reveals that the

-amino group of Guanine acts as a "fidelity checkpoint" in some polymerases. Its absence in

-Me-dI removes minor groove contacts, often allowing the polymerase to accommodate the

-Me-dI:T pair more easily, mimicking a standard A:T pair geometry.

Part 3: Experimental Protocols

Synthesis of Oligonucleotides Containing -Me-dI

Standard phosphoramidite synthesis requires modification to prevent degradation of the


-methyl group, which can be sensitive to harsh deprotection conditions.

Reagents:

  • Phosphoramidite: 5'-DMT-2'-deoxyinosine-(

    
    -methyl)-3'-CE phosphoramidite.
    
  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or DCI.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.[3]

Protocol:

  • Coupling: Use a prolonged coupling time (300s) to ensure high efficiency with the modified amidite.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole capping.

  • Oxidation: Standard Iodine oxidation.

  • Deprotection (CRITICAL):

    • Avoid: Standard Ammonium Hydroxide at 55°C (this may displace the

      
      -methyl group).
      
    • Use:0.4 M NaOH in Methanol/Water (4:1) at Room Temperature for 16 hours, OR 10% DBU in Methanol if using "UltraMild" protecting groups on other bases.

    • Desalting: Neutralize with Acetic Acid/TEAA buffer immediately before HPLC purification.

Single-Turnover Kinetics Assay (Standing Start)

To measure the misincorporation rate experimentally:

Materials:

  • Enzyme: Klenow Fragment (exo-) or Pol

    
     (100 nM).
    
  • DNA Substrate: 5'-

    
    P-labeled Primer annealed to Template containing 
    
    
    
    -Me-dI at position
    
    
    .
  • Apparatus: Rapid Chemical Quench-Flow (e.g., KinTek).

Workflow:

  • Pre-incubation: Mix Enzyme (E) and DNA (D) to form the E-D binary complex.

  • Reaction Start: Rapidly mix with varying concentrations of dNTP (dCTP or dTTP) +

    
    .
    
  • Quench: Stop reaction at timepoints (5ms to 10s) using 0.5 M EDTA.

  • Analysis: Denaturing PAGE (15-20%) followed by phosphorimaging.

  • Calculation: Fit product formation to the equation:

    
    
    Plot 
    
    
    
    vs. [dNTP] to determine
    
    
    and
    
    
    .

KineticsWorkflow Step1 1. Anneal Primer/Template (O6-Me-dI at n+1) Step2 2. Form Binary Complex (Pol + DNA) Step1->Step2 Step3 3. Rapid Mix with dNTPs (Start Reaction) Step2->Step3 Step4 4. Quench with EDTA (Timepoints: 5ms - 10s) Step3->Step4 Step5 5. PAGE Analysis & Phosphorimaging Step4->Step5 Step6 6. Fit to Hyperbolic Equation (Determine k_pol, K_d) Step5->Step6

Figure 2: Single-turnover kinetic workflow for determining polymerase fidelity against


-Me-dI lesions.

Part 4: Implications for Drug Development

Understanding


-Me-dI is vital for the development of alkylating chemotherapeutics (e.g., Temozolomide) and inhibitors of DNA repair enzymes like MGMT (

-methylguanine-DNA methyltransferase).
  • MGMT Resistance: MGMT repairs

    
    -MeG by transferring the methyl group to a cysteine residue. 
    
    
    
    -Me-dI is also a substrate for MGMT but with different kinetics. Using
    
    
    -Me-dI analogs can help map the active site specificity of MGMT variants found in resistant tumors.
  • Mutational Signatures: The transition mutations caused by

    
    -alkylation are distinct. By using 
    
    
    
    -Me-dI in deep-sequencing standards, researchers can calibrate error-correction algorithms to better detect low-frequency alkylation signatures in liquid biopsy samples.

References

  • Structural Basis for the Mutagenicity of

    
    -Methyl-Guanine Lesions. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    
  • Kinetics of

    
    -methyldeoxyguanosine monophosphate incorporation during in vitro DNA synthesis. 
    Source: Biochemistry (ACS Publications)
    URL:[Link]
    
  • Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers. (Contains relevant

    
    -protection protocols).
    Source: PMC / NIH
    URL:[Link]
    
  • Glen Research

    
    -Me-dG-CE Phosphoramidite and Deprotection Strategies. 
    Source: Glen Research
    URL:[Link]
    
  • Effect of the

    
     substituent on misincorporation kinetics catalyzed by DNA polymerases. 
    Source: Biochemistry / PubMed
    URL:[Link]
    

Sources

Foundational

thermodynamic stability of DNA duplexes containing O6-methylinosine

Thermodynamic Stability of DNA Duplexes Containing -Methylinosine: Mechanisms, Methodologies, and Implications Executive Summary The structural integrity of the DNA double helix is governed by a delicate balance of hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of DNA Duplexes Containing -Methylinosine: Mechanisms, Methodologies, and Implications

Executive Summary

The structural integrity of the DNA double helix is governed by a delicate balance of hydrogen bonding, base-stacking interactions, and hydration dynamics. Alkylation damage, particularly at the


-position of purines, severely disrupts this thermodynamic landscape. While 

-methylguanine (

-MeG) is a well-documented mutagenic lesion,

-methylinosine (

-MeI)
serves as a uniquely powerful structural probe. By combining the

-alkylation of guanine with the absence of the N2-exocyclic amine (characteristic of inosine),

-MeI induces a state of maximal base-pairing destabilization.

This technical guide dissects the thermodynamic penalties associated with


-MeI, outlines self-validating experimental protocols for quantifying these energetic shifts, and explores the implications for drug development and DNA repair mechanisms.

The Mechanistic Basis of Duplex Destabilization

To understand the profound thermodynamic instability of


-MeI within a DNA duplex, we must deconstruct its structural deviations from a canonical Guanine:Cytosine (G:C) base pair.
  • The Inosine Penalty (Loss of N2-Amino): Canonical G:C pairs are stabilized by three Watson-Crick hydrogen bonds. Substituting guanine with inosine (I) removes the N2-exocyclic amino group. This eliminates one hydrogen bond and disrupts the highly ordered spine of hydration in the minor groove, resulting in a measurable enthalpic penalty.

  • The

    
    -Alkylation Penalty (Steric Clash & Tautomeric Shift):  Methylation at the 
    
    
    
    -position of guanine locks the purine into an enol-like conformation. This modification removes the N1 proton (a critical hydrogen bond donor) and introduces a bulky methyl group that sterically clashes with the opposing cytosine or thymine[1]. This forces the base pair into a highly destabilized wobble or extra-helical conformation[2].
  • The Synergistic

    
    -MeI Penalty: 
    
    
    
    -MeI suffers from both defects simultaneously. Lacking the N1 proton, the N2-amino group, and possessing a sterically hindering
    
    
    -methyl group,
    
    
    -MeI is effectively incapable of forming stable Watson-Crick or wobble hydrogen bonds with any canonical pyrimidine. The result is a localized "melt bubble" within the duplex.

G GC Normal G:C Pair (3 H-Bonds) IC Inosine:C Pair (2 H-Bonds) Loss of N2-Amino GC->IC Deamination (+ΔG penalty) O6MeGC O6-MeG:C Pair Steric Clash & Loss of N1-H GC->O6MeGC O6-Alkylation (+ΔG penalty) O6MeIC O6-MeI:C Pair Maximal Destabilization (No N2-Amino, No N1-H) IC->O6MeIC O6-Alkylation O6MeGC->O6MeIC Deamination

Fig 1: Thermodynamic penalty pathways from normal G:C to the maximally destabilized O6-MeI:C.

Quantitative Thermodynamic Profiling

The thermodynamic impact of these modifications is highly sequence-dependent, but the relative penalties (


) remain remarkably consistent. The massive drop in Gibbs free energy (

) for

-MeI is primarily enthalpy-driven (

) due to the complete loss of functional hydrogen bonding. This is partially offset by a favorable entropic gain (

) as the localized melting increases the conformational flexibility of the DNA backbone[3].
Table 1: Relative Thermodynamic Penalties of Purine Modifications

Data represents extrapolated average penalties relative to a canonical G:C pair in a standard 12-mer duplex at 37 °C.

Base Pair

(kcal/mol)

(kcal/mol)

(°C)
Primary Mechanistic Driver
G:C (Reference)0.00.00.03 Watson-Crick H-bonds
I:C +0.8 to +1.2+2.0 to +3.5-2 to -4Loss of N2-amino H-bond

-MeG:C
+2.5 to +3.5+6.0 to +8.0-10 to -15Steric clash, loss of N1-H[1]

-MeI:C
+3.8 to +4.8+9.0 to +11.0-15 to -20Dual loss of N1-H and N2-amino

Experimental Methodologies for Thermodynamic Validation

To accurately capture the thermodynamic parameters of highly destabilizing lesions like


-MeI, researchers must employ a self-validating system utilizing both optical and calorimetric techniques. Relying solely on optical melting can be misleading if the lesion causes the duplex to deviate from a two-state melting transition.
Protocol A: UV-Vis Thermal Denaturation (Van't Hoff Analysis)

Rationale: Measures the hyperchromic shift at 260 nm caused by base unstacking. By varying the oligonucleotide concentration, we can extract thermodynamic parameters assuming a two-state model[2].

  • Sample Preparation: Synthesize the

    
    -MeI-containing oligonucleotide via standard solid-phase phosphoramidite chemistry. Purify to >95% via Reverse-Phase HPLC.
    
  • Buffer Formulation: Prepare a high-salt buffer (10 mM Sodium Phosphate pH 7.0, 1 M NaCl, 0.1 mM EDTA). Causality: 1 M NaCl effectively masks the electrostatic repulsion of the polyanionic phosphate backbones, isolating the thermodynamics of hydrogen bonding and base stacking.

  • Annealing: Heat samples to 90 °C for 5 minutes, then cool at a strictly controlled rate of 0.5 °C/min to 5 °C. Causality: Slow cooling ensures the formation of the thermodynamically global minimum structure, preventing kinetic trapping of hairpins.

  • Data Acquisition: Measure absorbance at 260 nm from 5 °C to 90 °C across a 10-fold concentration gradient (e.g., 1 µM to 10 µM).

  • Data Extraction: Plot

    
     versus 
    
    
    
    (where
    
    
    is total strand concentration). Extract enthalpy and entropy using the Van't Hoff equation:
    
    
    [4].
Protocol B: Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a model-free measurement of the heat absorbed during the melting transition (


). Comparing 

to the Van't Hoff enthalpy (

) validates the two-state assumption. If

, the two-state model holds.
  • Sample Preparation: Prepare duplexes at high concentrations (50–100 µM) in the identical buffer used for UV-Vis.

  • Degassing: Degas the samples and reference buffer under vacuum for 15 minutes. Causality: Prevents micro-bubble formation during heating, which causes severe baseline artifacts in DSC thermograms.

  • Measurement: Scan from 10 °C to 90 °C at 1 °C/min. Record the excess heat capacity (

    
    ) as a function of temperature.
    
  • Integration: Directly integrate the area under the baseline-subtracted

    
     curve to determine 
    
    
    
    .

Workflow cluster_methods Thermodynamic Profiling Methods Prep Oligonucleotide Synthesis & RP-HPLC Purification Anneal Duplex Annealing (1 M NaCl, 0.5°C/min cool) Prep->Anneal UV UV-Vis Thermal Denaturation (A260 vs Temp) Anneal->UV DSC Differential Scanning Calorimetry (ΔCp vs Temp) Anneal->DSC VantHoff Van't Hoff Analysis (1/Tm vs ln(Ct)) UV->VantHoff ModelFree Model-Free Analysis (Direct ΔHcal Integration) DSC->ModelFree Output Thermodynamic Parameters (ΔG, ΔH, ΔS) VantHoff->Output ModelFree->Output

Fig 2: Self-validating experimental workflow for extracting DNA duplex thermodynamic parameters.

Implications for Drug Development and Mutagenesis

The severe thermodynamic destabilization induced by


-MeI has profound implications for biological systems and therapeutic engineering:
  • Evasion of Polymerase Fidelity Checkpoints: High-fidelity DNA polymerases rely heavily on minor groove interactions and shape complementarity to ensure correct base incorporation. Because

    
    -MeI lacks the N2-amino group required for minor groove hydration and possesses a distorted shape, it acts as a potent block to replication or forces the polymerase into error-prone bypass pathways[2].
    
  • Probing DNA Repair Kinetics (MGMT):

    
    -alkylguanine-DNA alkyltransferase (MGMT) repairs alkyl lesions by actively flipping the damaged base out of the DNA helix and into its active site. The energetic barrier to base-flipping is directly tied to the thermodynamic stability of the base pair. Because 
    
    
    
    -MeI creates a highly destabilized "pre-melted" site, the activation energy required for MGMT to flip the base is drastically lowered[5]. This makes
    
    
    -MeI an exceptional biochemical tool for studying the kinetics of base-flipping independently of the chemical repair step.

References

  • Gaffney, B. L., Marky, L. A., & Jones, R. A. (1984). Synthesis and characterization of a set of four dodecadeoxyribonucleoside undecaphosphates containing O6-methylguanine opposite adenine, cytosine, guanine, and thymine. Biochemistry.
  • Shi, H., et al. (2022). Measuring thermodynamic preferences to form non-native conformations in nucleic acids using ultraviolet melting. PNAS.
  • Allawi, H. T., & SantaLucia, J. (1998). Thermodynamics of internal C.T mismatches in DNA. Nucleic Acids Research / PubMed Central.
  • Choi, J.-Y., et al. (2006).
  • Sheikh, H. K., et al. (2014).

Sources

Exploratory

The Silent Substrate: An In-depth Technical Guide to the Interaction of O6-Alkylguanine-DNA Alkyltransferase with O6-Methyl-deoxyInosine

For Researchers, Scientists, and Drug Development Professionals Abstract O6-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that safeguards genomic integrity by reversing the mutagenic effects of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that safeguards genomic integrity by reversing the mutagenic effects of alkylation damage at the O6 position of guanine. While its interaction with O6-methylguanine (O6-meG) is well-characterized, the protein's promiscuity extends to other O6-alkylated purines. This guide provides a comprehensive technical exploration of the interaction between AGT and O6-methyl-deoxyInosine (O6-me-dI), an analogue of the canonical O6-meG lesion. We delve into the mechanistic underpinnings of this interaction, supported by kinetic data, and provide field-proven insights into the experimental methodologies required to study this "silent" substrate. This document serves as a vital resource for researchers in DNA repair, cancer biology, and pharmacology, offering a detailed understanding of AGT's substrate scope and its implications for both fundamental research and therapeutic strategies.

Introduction: The Guardian of the Genome and the Challenge of Alkylation Damage

DNA is under constant assault from both endogenous and exogenous alkylating agents, which can modify the chemical structure of nucleotide bases, leading to mutations and cell death.[1][2] One of the most prevalent and mutagenic of these lesions is O6-methylguanine (O6-meG).[3] This adduct is particularly insidious as it readily mispairs with thymine during DNA replication, resulting in G:C to A:T transition mutations if left unrepaired.[4]

To counteract this threat, cells have evolved a direct damage reversal protein: O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[5][6] AGT employs a unique "suicide" mechanism to repair O6-meG lesions. It irreversibly transfers the methyl group from the guanine base to a cysteine residue (Cys145 in human AGT) within its own active site.[7][8] This restores the guanine to its native state but inactivates the AGT protein, which is subsequently targeted for degradation.[8] The cellular capacity to repair O6-meG is therefore directly proportional to the available pool of active AGT molecules.[9]

The significance of AGT extends into the realm of oncology. High levels of AGT in cancer cells confer resistance to alkylating chemotherapeutic agents such as temozolomide and nitrosoureas, which exert their cytotoxic effects by inducing O6-alkylguanine adducts.[10][11] Consequently, AGT is a key therapeutic target, and inhibitors like O6-benzylguanine (O6-BG) are used to sensitize tumors to these drugs.[2]

While the focus of AGT research has predominantly been on its interaction with O6-meG, the enzyme exhibits a degree of substrate flexibility. This guide specifically addresses the interaction of AGT with O6-methyl-deoxyInosine (O6-me-dI), the deoxynucleoside of O6-methylhypoxanthine. Understanding this interaction is crucial for a complete picture of AGT's substrate specificity and has implications for the design of novel inhibitors and a deeper understanding of DNA repair mechanisms.

The Molecular Encounter: AGT and the O6-Methyl-dI Lesion

The central question addressed in this section is whether O6-me-dI, which lacks the exocyclic amino group at the 2-position present in guanine, can be recognized and repaired by AGT.

Kinetic Analysis: A Tale of Two Substrates

Pioneering work by Spratt and colleagues provided definitive evidence that O6-methylhypoxanthine is indeed a substrate for human AGT.[11][12] Kinetic studies using oligonucleotides containing O6-methylhypoxanthine revealed a second-order rate constant for its repair that is remarkably similar to that of O6-meG.[13]

SubstrateSecond-Order Rate Constant (x10⁻⁵ M⁻¹s⁻¹)Reference
O6-methylguanine (O6-meG)1.4[13]
O6-methylhypoxanthine1.6[13]

This quantitative data compellingly demonstrates that the absence of the 2-amino group in hypoxanthine does not preclude efficient methyl transfer by AGT.

Structural Rationale: Dissecting the Binding and Catalytic Mechanism

The ability of AGT to process O6-me-dI can be understood by examining the structural basis of its interaction with O6-alkylguanines. The repair process involves several key steps:

  • Lesion Recognition and Base Flipping: AGT scans the DNA duplex and, upon encountering a destabilized base pair caused by an O6-alkyl adduct, it flips the damaged base out of the DNA helix and into its active site.[5][14] An arginine "finger" within the helix-turn-helix motif of AGT facilitates this nucleotide flipping.[15] Molecular dynamics simulations suggest that methylation at the O6 position weakens the hydrogen bonding between guanine and cytosine, making the base more susceptible to flipping.[5]

  • Active Site Binding and Catalysis: Once inside the active site, the O6-methylated base is positioned for the nucleophilic attack by the reactive Cys145 thiolate.[1] The proposed reaction mechanism involves the protonation of the O6-methylguanine by the protein to enhance its leaving group potential.[12][16] Specifically, a proton is thought to be transferred to the oxygen at the 6-position, neutralizing the charge on the leaving guanine base.[12]

The interaction of AGT with O6-methylguanine analogues has revealed the importance of various functional groups on the purine ring for binding and catalysis.[13] While the N1 and N2 positions are critical for tight binding, the O6 and N3 positions are more directly involved in the methyl transfer chemistry.[13] The fact that O6-methylhypoxanthine is a good substrate indicates that the hydrogen bond donation from the 2-amino group of guanine, while contributing to binding affinity, is not an absolute requirement for the catalytic step.

AGT_Repair_Mechanism cluster_0 DNA Damage and Recognition cluster_1 Catalytic Repair cluster_2 Post-Repair Fate DNA_damage O6-methyl-dI in DNA duplex AGT_binding AGT binds to DNA DNA_damage->AGT_binding Lesion formation Base_flipping AGT flips O6-methyl-dI out of the helix AGT_binding->Base_flipping Recognition of distorted helix Active_site O6-methyl-dI enters AGT active site Base_flipping->Active_site Methyl_transfer Methyl group transferred to Cys145 Active_site->Methyl_transfer Nucleophilic attack Repaired_DNA Repaired dI in DNA Methyl_transfer->Repaired_DNA Restoration of base Alkylated_AGT Inactive, methylated AGT Methyl_transfer->Alkylated_AGT AGT_degradation Ubiquitination and proteasomal degradation Alkylated_AGT->AGT_degradation

Experimental Protocols: A Guide to Studying the AGT-O6-me-dI Interaction

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment: the in vitro AGT activity assay using an O6-me-dI-containing oligonucleotide substrate.

Expression and Purification of Recombinant Human AGT

The production of highly pure and active AGT is a prerequisite for any in vitro study. A common method involves the expression of a tagged AGT protein in E. coli followed by affinity and ion-exchange chromatography.

Protocol: Recombinant AGT Expression and Purification

  • Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid encoding for N-terminally His-tagged human AGT.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Lysis and Clarification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 7.8, 500 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the His-tagged AGT with elution buffer (50 mM Tris-HCl pH 7.8, 500 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ion-Exchange Chromatography (Optional, for higher purity):

    • Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.8, 50 mM NaCl, 1 mM DTT).

    • Load the dialyzed protein onto a cation or anion exchange column (depending on the pI of the tagged protein) and elute with a salt gradient.

  • Quality Control:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Confirm the activity of the purified AGT using a standard assay with an O6-meG containing substrate.

AGT_Purification_Workflow Start E. coli culture with AGT plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvesting Induction->Harvest Lysis Sonication/Lysis Harvest->Lysis Clarification Centrifugation Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Elution Imidazole Elution NiNTA->Elution Dialysis Dialysis Elution->Dialysis IonExchange Ion-Exchange Chromatography Dialysis->IonExchange QC SDS-PAGE & Activity Assay IonExchange->QC End Purified Active AGT QC->End

In Vitro AGT Activity Assay with O6-me-dI Substrate

This assay measures the rate of methyl group transfer from an O6-me-dI containing oligonucleotide to AGT. The protocol can be adapted for various detection methods, including radioactivity, fluorescence, or mass spectrometry.

Protocol: AGT Activity Assay

  • Substrate Preparation:

    • Synthesize a single-stranded oligonucleotide containing a single O6-me-dI residue at a defined position. The oligonucleotide should also contain a label for detection (e.g., 5'-radiolabel with ³²P, or a fluorescent tag).

    • Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 5 mM DTT, 100 µg/ml BSA).

    • In a microcentrifuge tube, combine the reaction buffer, the double-stranded O6-me-dI substrate, and purified AGT. The concentrations of substrate and enzyme should be optimized based on the specific experimental goals (e.g., for determining kinetic parameters, the enzyme should be in excess).

  • Reaction and Quenching:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., for kinetic analysis, multiple time points should be taken).

    • Quench the reaction by adding a stop solution (e.g., a solution containing a strong denaturant like SDS or a high concentration of salt).

  • Analysis of Repair:

    • The method of analysis will depend on the label used.

      • Radiolabeling: The transfer of the methyl group to AGT can be detected by the formation of a higher molecular weight radiolabeled species (the AGT-methyl adduct) which can be separated from the unrepaired oligonucleotide by SDS-PAGE and visualized by autoradiography.

      • Fluorescence: If a fluorescently labeled oligonucleotide is used where the fluorescence is quenched upon AGT binding and repair, the increase in fluorescence can be monitored over time.

      • Mass Spectrometry: The reaction products can be analyzed by mass spectrometry to directly measure the formation of the repaired oligonucleotide.

  • Data Analysis:

    • Quantify the amount of repaired substrate at each time point.

    • For kinetic analysis, plot the amount of product formed over time to determine the initial reaction rate. By varying the substrate concentration, Michaelis-Menten kinetics can be analyzed to determine Km and Vmax.

Implications for Drug Development and Future Research

The finding that AGT can repair O6-me-dI has several important implications for researchers and drug development professionals:

  • Broadening the Scope of AGT Inhibition: The development of AGT inhibitors has been a key strategy to overcome resistance to alkylating chemotherapy. The knowledge that AGT can accommodate variations in the purine ring of its substrate opens up new avenues for the design of novel inhibitors. Compounds that mimic the structure of O6-methylhypoxanthine could serve as a starting point for the development of new classes of AGT inactivators.

  • Understanding Mutagenesis and Carcinogenesis: Deoxyinosine can arise in DNA through the deamination of adenine. While the primary repair pathway for hypoxanthine in DNA is base excision repair, the potential for O6-methylation of this lesion and its subsequent interaction with AGT adds another layer of complexity to the cellular response to DNA damage.

  • Probing the AGT Active Site: O6-me-dI and other analogues can be used as valuable tools to probe the structure and function of the AGT active site. By systematically modifying the purine ring and observing the effects on binding and catalysis, a more detailed map of the enzyme-substrate interactions can be generated.

Conclusion

The interaction of O6-alkylguanine-DNA alkyltransferase with O6-methyl-deoxyInosine is a testament to the adaptability of this crucial DNA repair protein. While the exocyclic amino group of guanine contributes to the binding affinity, it is not an absolute requirement for the catalytic transfer of the methyl group. This understanding, supported by robust kinetic data, not only deepens our fundamental knowledge of DNA repair mechanisms but also provides new opportunities for the rational design of AGT inhibitors for cancer therapy. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further explore the fascinating world of AGT and its diverse range of substrates, ultimately contributing to the development of more effective strategies to combat cancer and other diseases linked to DNA damage.

References

  • Active and alkylated human AGT structures: a novel zinc site, inhibitor and extrahelical base binding - PMC. (n.d.).
  • O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - MDPI. (2020, April 20).
  • Base flipping mechanism and binding strength of methyl-damaged DNA during the interaction with AGT - PMC. (n.d.).
  • MECHANISM OF 06-ALKYLGUANINE DNA ALKYLTRANSFERASE - Penn State. (n.d.).
  • Reaction and binding of oligodeoxynucleotides containing analogues of O6-methylguanine with wild-type and mutant human O6-alkylguanine-DNA alkyltransferase - PubMed. (n.d.).
  • Reaction of O>6>-Alkylguanine-DNA Alkyltransferase with O>6>-Methylguanine Analogues: Evidence That the Oxygen of O>6>-Methylguanine is Protonated by the Protein To Effect Methyl Transfer - Penn State Research Database. (n.d.).
  • Degradation of the alkylated form of the DNA repair protein, O 6 -alkylguanine-DNA alkyltransferase - Oxford Academic. (2002, May 15).
  • The structure of the human AGT protein bound to DNA and its implications for damage detection - PubMed. (2005, July 22).
  • Resolving the subtle details of human DNA alkyltransferase lesion search and repair mechanism by single-molecule studies | PNAS. (2022, March 8).
  • Reaction of O6-alkylguanine-DNA alkyltransferase with O6-methylguanine analogues: evidence that the oxygen of O6-methylguanine is protonated by the protein to effect methyl transfer - PubMed. (n.d.).
  • Active and Alkylated Human AGT Structures: A Novel Zinc Site, Inhibitor and Extrahelical Base Binding - eCommons. (n.d.).
  • DNA binding and nucleotide flipping by the human DNA repair protein AGT - PubMed. (2004, August 15).
  • O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed. (2003, November 15).
  • INTERACTIONS OF HUMAN O6-ALKYLGUANINE-DNA ALKYLTRANSFERASE (AGT) WITH SHORT DOUBLE-STRANDED DNAS - NIH. (n.d.).
  • The structural basis for the mutagenicity of O6-methyl-guanine lesions | PNAS. (n.d.).
  • Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - Open Exploration Publishing. (2025, August 28).
  • Mechanisms of carcinogenicity/chemotherapy by O 6 -methylguanine - Oxford Academic. (2002, November 15).
  • Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC. (2024, July 11).
  • 6-O-Methylguanine - Wikipedia. (n.d.).
  • Reaction of O>6>-Alkylguanine-DNA Alkyltransferase with O>6>-Methylguanine Analogues: Evidence That the Oxygen of O>6>-Methylguanine is Protonated by the Protein To Effect Methyl Transfer - Penn State. (n.d.).
  • O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - Frontiers. (n.d.).
  • Mechanism of mutagenesis by O6-methylguanine - PubMed - NIH. (n.d.).
  • O6-Methylguanine Repair by O6-Alkylguanine-DNA Alkyltransferase | Request PDF - ResearchGate. (n.d.).
  • The structure of the human AGT protein bound to DNA and its implications for damage detection. | Semantic Scholar. (2005, July 22).
  • DNA binding and nucleotide flipping by the human DNA repair protein AGT - Penn State. (2004, August 15).
  • O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - MDPI. (2020, April 20).
  • Inactivation of the DNA Repair Gene O6-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia1 - AACR Journals. (n.d.).
  • KINETICS OF O6-Me-dG REPAIR BY O6-ALKYLGUANINE DNA ALKYLTRANSFERASE WITHIN K-RAS GENE DERIVED DNA SEQUENCES - PMC. (n.d.).
  • Structural insights into the repair mechanism of AGT for methyl-induced DNA damage. (2021, June 30).
  • Structural Basis of O6-Alkylguanine Recognition by a Bacterial Alkyltransferase-like DNA Repair Protein - PMC. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Formation of O6-methylinosine by Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The alkylation of nucleobases is a critical area of study in molecular biology and pharmacology, with significant implications for mutagenesis, car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkylation of nucleobases is a critical area of study in molecular biology and pharmacology, with significant implications for mutagenesis, carcinogenesis, and cancer chemotherapy. While the alkylation of guanine to form O6-methylguanine is well-documented, the formation of O6-methylinosine from its parent nucleoside, inosine, represents a less explored but equally important chemical event. This technical guide provides a comprehensive overview of the mechanisms underlying the formation of O6-methylinosine by various alkylating agents. It delves into the chemical kinetics and reactivity of different classes of alkylators, the biological context in which this lesion occurs, and its potential consequences. Furthermore, this guide details the state-of-the-art analytical methodologies for the detection and quantification of O6-methylinosine, offering step-by-step protocols for key experimental workflows.

Introduction: The Significance of O6-Alkylpurines

Alkylating agents are a diverse class of electrophilic compounds that can covalently modify nucleophilic sites on biological macromolecules, most notably DNA and RNA.[1][2] The oxygen atoms of purine bases, particularly the O6 position of guanine and inosine, are susceptible to alkylation.[3] The resulting O6-alkylpurine adducts are highly mutagenic and cytotoxic lesions.[4]

O6-methylguanine (O6-meG), a canonical DNA lesion, is known to mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired.[5] This damage is primarily repaired by the suicide enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the DNA to one of its own cysteine residues.[6][7][8] High levels of AGT in tumor cells are a major mechanism of resistance to alkylating chemotherapeutic agents.[4][9]

Inosine (I) is a naturally occurring purine nucleoside formed by the deamination of adenosine. It is found in both DNA and, more commonly, in RNA, particularly in the anticodon loop of transfer RNAs (tRNAs).[10][11][12] The formation of O6-methylinosine (O6-meI), while less studied than O6-meG, presents a similar potential for disrupting normal cellular processes. This guide will illuminate the chemical underpinnings of its formation and its biological relevance.

Chemical Mechanism of O6-Methylinosine Formation

The formation of O6-methylinosine occurs through the nucleophilic attack of the O6 oxygen of the inosine base on an electrophilic methyl group provided by an alkylating agent. The specific mechanism, either SN1 or SN2, is dependent on the nature of the alkylating agent.

  • SN1 (Substitution Nucleophilic Unimolecular) Mechanism: This is characteristic of agents like N-nitroso compounds (e.g., N-methyl-N-nitrosourea, MNU). These compounds can spontaneously decompose to form highly reactive carbocation intermediates. This carbocation is a potent electrophile that can then be attacked by the O6 oxygen of inosine.

  • SN2 (Substitution Nucleophilic Bimolecular) Mechanism: This mechanism involves a concerted, single-step reaction where the nucleophile (O6 of inosine) attacks the carbon atom bearing the leaving group. This is typical for agents like dimethyl sulfate (DMS).

Carcinogenic N-nitroso compounds exhibit a high affinity for alkylating oxygen atoms in nucleic acids.[3] In contrast, alkylating agents with lower carcinogenicity, such as dimethylsulfate, tend to react more with ring nitrogens.[3]

Caption: General mechanism of O6-methylinosine formation.

Classes of Alkylating Agents and Their Reactivity

A variety of alkylating agents can induce the formation of O6-methylinosine. Their reactivity is influenced by their chemical structure and the reaction mechanism they follow.

Class of Alkylating AgentExample(s)Primary MechanismReactivity towards Oxygen
N-Nitroso Compounds N-methyl-N-nitrosourea (MNU), N-ethyl-N-nitrosourea (ENU), Dacarbazine, TemozolomideSN1High
Alkyl Sulfates Dimethyl sulfate (DMS), Diethyl sulfate (DES)SN2Moderate (prefers N-alkylation)
Alkyl Halides Methyl iodide (MeI)SN2Moderate

N-nitroso compounds are particularly potent at forming O6-alkylpurines due to their tendency to generate highly electrophilic intermediates.[3] These compounds can be formed endogenously from the reaction of amines and amides with nitrite, posing a continuous threat to genomic integrity.[13]

Biological Context and Consequences

The presence of inosine in nucleic acids arises from several sources, including the deamination of adenosine by adenosine deaminases acting on RNA (ADARs) and the incorporation of inosine triphosphate during transcription.[12] While O6-methylinosine formation can occur in both DNA and RNA, its consequences may differ.

In RNA, the modification of inosine at the O6 position could have profound effects on:

  • tRNA structure and function: Inosine is crucial at the wobble position of some tRNAs, and its modification could alter codon recognition and translation fidelity.

  • mRNA translation: Similar to how O6-methylguanine can affect ribosome speed and fidelity, O6-methylinosine could disrupt the translation process.[14]

  • RNA stability: The introduction of a methyl group could alter the secondary structure of RNA, potentially affecting its stability and susceptibility to degradation.

While less frequent in DNA, O6-methylinosine, like O6-methylguanine, would be expected to be a pro-mutagenic lesion. The cellular repair machinery, particularly the AGT protein, is known to repair O6-methylguanine.[15] It is plausible that AGT could also recognize and repair O6-methylinosine, although this has been less extensively studied.

Experimental Methodologies for Studying O6-Methylinosine Formation

The study of O6-methylinosine requires robust analytical techniques for its unambiguous identification and quantification.

In Vitro Synthesis and Characterization

The chemical synthesis of O6-methylinosine is a prerequisite for its use as an analytical standard and for detailed biophysical and biochemical studies.

Protocol for In Vitro Methylation of Inosine:

  • Reaction Setup: Dissolve inosine in a suitable aprotic solvent (e.g., dimethylformamide).

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the hydroxyl groups, including the one at the O6 position.

  • Alkylation: Introduce the methylating agent (e.g., methyl iodide) and allow the reaction to proceed, typically at room temperature with stirring.

  • Quenching and Purification: Quench the reaction with water and purify the product using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized O6-methylinosine using:

    • Mass Spectrometry (MS): To verify the correct molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the methyl group.

Detection and Quantification in Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in biological samples due to its high specificity, sensitivity, and precision.[16][17]

Caption: Workflow for LC-MS/MS analysis of O6-methylinosine.

Detailed Protocol for LC-MS/MS Analysis:

  • Nucleic Acid Isolation: Extract total RNA or DNA from cells or tissues of interest using standard protocols. For RNA analysis, mRNA can be further purified using oligo(dT) selection.[18]

  • Enzymatic Digestion: Digest the purified nucleic acids into individual nucleosides. A common enzyme cocktail includes nuclease P1 followed by alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase HPLC. A C18 column with a gradient of water and methanol, both typically containing a small amount of formic acid, is commonly used.

  • Mass Spectrometric Detection: Analyze the eluent from the HPLC using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify O6-methylinosine. This involves monitoring a specific precursor-to-product ion transition. Accurate quantification is achieved by spiking the sample with a known amount of a stable isotope-labeled O6-methylinosine internal standard.

Conclusion and Future Directions

The formation of O6-methylinosine by alkylating agents is a chemically plausible and biologically significant event. While it has received less attention than its guanine counterpart, its potential to disrupt fundamental cellular processes like translation and to contribute to mutagenesis warrants further investigation. The advancement of sensitive analytical techniques like LC-MS/MS provides the necessary tools to explore the occurrence, biological consequences, and repair of this lesion in various biological contexts.

Future research should focus on:

  • Determining the prevalence of O6-methylinosine in RNA and DNA from different organisms and tissues under various conditions of alkylating agent exposure.

  • Investigating the ability of DNA and RNA repair enzymes, such as AGT and the ALKBH family of demethylases, to recognize and repair O6-methylinosine.

  • Elucidating the specific functional consequences of O6-methylinosine in different RNA species.

  • Exploring the potential of O6-methylinosine as a biomarker for exposure to certain alkylating agents.

A deeper understanding of the mechanisms of O6-methylinosine formation and its biological impact will provide valuable insights into the broader fields of toxicology, cancer biology, and epitranscriptomics.

References

  • Gaffney, B. L., Marky, L. A., & Jones, R. A. (n.d.). Synthesis and characterization of a set of four dodecadeoxyribonucleoside undecaphosphates containing O6-methylguanine opposite adenine, cytosine, guanine, and thymine. Scilit.
  • (n.d.). Analytical methods for detection of m 6 A. ResearchGate.
  • (2025, July 15). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. IS MUNI.
  • (2024, July 11). Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. PMC.
  • (n.d.). Summary of N-nitrosation of amines and related compounds, and decomposition pathways of the resulting N-nitroso compounds. ResearchGate.
  • (2020, February 21). RNA N6-methyladenosine: a promising molecular target in metabolic diseases. PMC - NIH.
  • Hudson, B. H., & Zaher, H. S. (2015, September 1). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. WashU Medicine Research Profiles.
  • (n.d.). Cellular processing and repair of alkylating agent induced O 6 meG.... ResearchGate.
  • (2025, March 18). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed.
  • Gutierrez, R., & O'Connor, T. R. (2021, January 13). DNA direct reversal repair and alkylating agent drug resistance.
  • (n.d.). Mechanism of action of alkylating agents. A. Formation of.... ResearchGate.
  • Meyer, A. S., McCain, M. D., Fang, Q. Q., Pegg, A. E., & Spratt, T. E. (n.d.). O 6 -Alkylguanine−DNA Alkyltransferases Repair O 6 -Methylguanine in DNA with Michaelis−Menten-like Kinetics. Scilit.
  • (n.d.). Analysis approaches for the identification and prediction of N6-methyladenosine sites. PMC.
  • (n.d.). O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance. PubMed.
  • (2022, March 10). Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis. ACS Publications.
  • (n.d.). Synthesis and characterization of a set of four dodecadeoxyribonucleoside undecaphosphates containing O6-methylguanine opposite adenine, cytosine, guanine, and thymine. ACS Publications.
  • (n.d.). Active-site modification of native and mutant forms of inosine 5′-monophosphate dehydrogenase from Escherichia coli K12. PMC.
  • Daniels, D. S., Mol, C. D., Arvai, A. S., Kanugula, S., Pegg, A. E., & Tainer, J. A. (2000, April 12). 1EH6: HUMAN O6-ALKYLGUANINE-DNA ALKYLTRANSFERASE. RCSB PDB.
  • (2022, July 11). N 6 -Methyladenosine and Its Implications in Viruses. Oxford Academic.
  • (2024, January 19). The DNA Alkyltransferase Family of DNA Repair Proteins. Encyclopedia.pub.
  • (2020, April 20). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. MDPI.
  • (2024, March 7). An Overview of Current Detection Methods for RNA Methylation. MDPI.
  • (2022, April 30). The Role of N 6 -Methyladenosine in the Promotion of Hepatoblastoma: A Critical Review.
  • Hecht, S. S., Stepanov, I., & Wang, M. (n.d.). 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds Stephen S. Hecht, Irina Stepanov, and Mingyao Wang Masonic C. DFG.
  • (2025, August 10). Characterisation and synthesis of a new nucleoside from Archaebacterial transfer RNA: 1,2'-O-dimethylinosine. ResearchGate.
  • (n.d.). O6-Methylguanine Repair by O6-Alkylguanine-DNA Alkyltransferase | Request PDF. ResearchGate.
  • (2024, September 24). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. MDPI.
  • (n.d.). Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method. PMC.
  • (2025, August 6). In vivo reactions of nitroso compounds. ResearchGate.
  • (n.d.). Chemical Labeling and Affinity Capture of Inosine-Containing RNAs Using Acrylamidofluorescein. PMC.
  • (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC.
  • (2024, October 1). Closing in on human methylation—the versatile family of seven-β-strand (METTL) methyltransferases. Oxford Academic.
  • Singer, B. (1977, July). Sites in nucleic acids reacting with alkylating agents of differing carcinogenicity of mutagenicity. PubMed.
  • (2023, November 20). Mass spectrometric analysis of the active site tryptic peptide of recombinant O6-methylguanine-DNA methyltransferase following i. White Rose Research Online.
  • (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
  • (n.d.). riboendonuclease activity of human endonuclease V: implications for cleavage of poly-A tails containing inosine. PMC.
  • (n.d.). The Preparation and Characterization of 1-Methylinosine. The Journal of Organic Chemistry.
  • (2025, October 16). Identification of N,N-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. ResearchGate.

Sources

Exploratory

Inosine,2'-deoxy-6-O-methyl- CAS 890-38-0 research data

Technical Monograph: 2'-Deoxy-6-O-Methylinosine (O⁶-Me-dI) Advanced Synthesis, Thermodynamic Stability, and Mutagenic Mechanisms Part 1: Executive Technical Summary Subject: 2'-Deoxy-6-O-methylinosine (O⁶-Me-dI) Primary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2'-Deoxy-6-O-Methylinosine (O⁶-Me-dI) Advanced Synthesis, Thermodynamic Stability, and Mutagenic Mechanisms

Part 1: Executive Technical Summary

Subject: 2'-Deoxy-6-O-methylinosine (O⁶-Me-dI) Primary CAS: 37109-88-9 (Correct Chemical Identity) Related CAS: 890-38-0 (Refers to the precursor, 2'-Deoxyinosine)

Editorial Note on Chemical Identity: The CAS number 890-38-0 corresponds to 2'-Deoxyinosine (dI) , the unmethylated precursor. The methylated derivative, 2'-deoxy-6-O-methylinosine , is distinct and carries the CAS 37109-88-9 .[1] This guide focuses on the methylated derivative (O⁶-Me-dI) due to its critical role as a transition mutation probe and its structural homology to the carcinogenic lesion O⁶-methylguanine (O⁶-Me-dG).

Research Significance: O⁶-Me-dI serves as a vital mechanistic probe in nucleic acid chemistry. It mimics the base-pairing properties of O⁶-Me-dG without the exocyclic N2-amino group, allowing researchers to isolate the contribution of the O⁶-methyl group to thermodynamic instability and polymerase errors. It is a substrate for O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT), making it essential for studying DNA repair kinetics.

Part 2: Chemical & Physical Properties[2][3][4][5][6]

The following data characterizes the target compound O⁶-Me-dI.

PropertyDataNotes
Chemical Name 2'-Deoxy-6-O-methylinosineAlso: 6-O-Methyl-2'-deoxyinosine
Formula

Molecular Weight 266.25 g/mol
UV Max (

)
~248 nm (pH 7)Distinct hypsochromic shift from dI (

nm vs

nm)
Solubility DMSO, Methanol, WaterModerately soluble in water; high in DMSO
pKa N/A (No ionizable protons on base)Lacks N1-H due to methylation
Glycosidic Bond Labile to acidMore stable than purine ribosides, but requires care

Part 3: Synthesis & Purification Protocols

Chemical Synthesis from 6-Chloropurine Derivative

The most robust synthetic route involves the nucleophilic aromatic substitution of a 6-chloropurine precursor. This method avoids the regio-selectivity issues of direct methylation.

Reagents:

  • 6-Chloro-2'-deoxy-purine riboside (CAS: 16861-18-0)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

Step-by-Step Protocol:

  • Preparation: Dissolve 6-chloro-2'-deoxy-purine riboside (1.0 eq) in anhydrous MeOH under an Argon atmosphere.

  • Activation: Add Sodium Methoxide (1.1 eq, 0.5 M solution in MeOH) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should convert to the product (
    
    
    
    ).
  • Quenching: Neutralize the solution with dilute Acetic Acid or Pyridinium Dowex resin to pH 7.0.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel 60).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Yield: Typically 85–90%.

Solid-Phase Oligonucleotide Incorporation

To incorporate O⁶-Me-dI into DNA strands, the phosphoramidite derivative is required.

  • Coupling Time: Extended coupling (6–10 mins) is recommended due to the steric bulk of the O6-methyl group.

  • Deprotection: Use UltraMild conditions (0.05 M Potassium Carbonate in Methanol, 4 hours, RT).

    • Critical Warning: Avoid standard Ammonium Hydroxide deprotection at

      
      , as the methoxide group at O6 is susceptible to nucleophilic displacement by ammonia, reverting the base to 2'-deoxyadenosine (via 2,6-diaminopurine intermediate) or 2'-deoxyinosine.
      

Part 4: Mechanistic Biology & Thermodynamics

Base Pairing & Mutagenicity

O⁶-Me-dI is a pro-mutagenic lesion.[2] The methylation locks the purine ring in the enol tautomeric form (functionally), preventing standard Watson-Crick hydrogen bonding.

  • O⁶-Me-dI : T Pair: The most stable configuration. The O6-methyl group sterically accommodates Thymine, mimicking an A:T pair. This leads to Transition Mutations (A

    
     G or G 
    
    
    
    A depending on context).
  • O⁶-Me-dI : C Pair: Less stable due to steric clash and loss of hydrogen bond donors.

DNA Repair by AGT (MGMT)

The protein O⁶-alkylguanine-DNA alkyltransferase (AGT) , also known as MGMT, repairs O⁶-Me-dI.[3][2][4][5][6]

  • Mechanism: AGT flips the damaged nucleotide out of the helix into its active site. The Cys145 residue attacks the O6-methyl group.[4]

  • Reaction:

    
    
    
  • Outcome: The repair product is 2'-Deoxyinosine (dI) . While dI is less mutagenic than O⁶-Me-dI, it is still a non-canonical base (hypoxanthine) that is subsequently processed by Endonuclease V (EndoV) .

Part 5: Visualization of Repair Pathways

The following diagram illustrates the fate of O⁶-Me-dI in the cell, contrasting it with the canonical O⁶-Me-dG pathway.

RepairPathway cluster_input DNA Lesion Formation cluster_repair Direct Reversal (AGT) cluster_outcome Cellular Consequence dI 2'-Deoxyinosine (dI) (CAS 890-38-0) O6MdI O6-Methyl-dI (CAS 37109-88-9) dI->O6MdI Alkylation (Methylating Agents) EndoV Endonuclease V Repair Pathway dI->EndoV Recognized by Endo V AGT AGT / MGMT (Suicide Enzyme) O6MdI->AGT Substrate Binding Mut Transition Mutation (A:T -> G:C mimic) O6MdI->Mut Replication Bypass (Pol inserts T) AGT->dI Demethylation (Restores dI) MeAGT Methylated AGT (Inactive) AGT->MeAGT Irreversible Inactivation

Figure 1: The repair cycle of O⁶-Me-dI. Note that AGT repair restores dI, which requires further processing by Endonuclease V.

Part 6: Experimental Protocol - Melting Analysis

To verify the destabilizing effect of O⁶-Me-dI in a DNA duplex:

  • Buffer Preparation: Prepare 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Sample Prep: Anneal the O⁶-Me-dI containing strand (

    
    ) with its complement (
    
    
    
    ) by heating to
    
    
    for 5 mins and cooling slowly to RT.
    • Control 1: Unmodified dI : C duplex.

    • Control 2: Unmodified dI : T duplex.

  • Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    , monitoring absorbance at 260 nm.
  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ).
    • Expected Result: The

      
       of O⁶-Me-dI:T will be significantly higher than O⁶-Me-dI:C, confirming the "T-pairing" preference.
      

Part 7: References

  • Synthesis & Properties:

    • Title: Synthesis and properties of oligonucleotides containing O6-methyl-2'-deoxyinosine.

    • Source:Nucleic Acids Research, 1993.

    • URL:[Link]

  • AGT Repair Mechanism:

    • Title: Kinetics of O6-methyl-2'-deoxyguanosine Repair by O6-alkylguanine DNA Alkyltransferase.[2]

    • Source:Biochemistry (via PubMed Central), 2006.

    • URL:[Link]

  • Chemical Identity (Precursor):

    • Title: 2'-Deoxyinosine (CAS 890-38-0) Product Data.

    • Source: Cayman Chemical.

  • Mutagenicity & Polymerase Interaction:

    • Title: Replication of O6-methylguanine-containing DNA by repair polymerases.[2]

    • Source:Journal of Biological Chemistry.

    • URL:[Link]

Sources

Foundational

The Impact of O6-Methyl Modification on Purine Nucleoside Conformation: A Structural and Mechanistic Guide

Executive Summary The alkylation of DNA by endogenous metabolites and exogenous chemotherapeutic agents frequently generates O6-methylguanine (O6-meG), one of the most highly mutagenic and cytotoxic DNA lesions. Unlike m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of DNA by endogenous metabolites and exogenous chemotherapeutic agents frequently generates O6-methylguanine (O6-meG), one of the most highly mutagenic and cytotoxic DNA lesions. Unlike modifications that completely block replication, O6-meG alters the conformational landscape of the purine nucleoside, subtly reprogramming its hydrogen-bonding interface. This in-depth technical guide explores the structural plasticity of O6-methylguanosine, detailing how its stereochemical dynamics drive polymerase misincorporation (transcriptional and replicative mutagenesis) and how specialized repair enzymes exploit these conformational shifts to restore genomic integrity.

The Conformational Landscape of O6-Methylguanosine

The addition of a methyl group to the O6 position of guanine necessitates the deprotonation of the N1 position to maintain the aromaticity of the purine ring. This single chemical event fundamentally alters the nucleoside's conformational degrees of freedom across two primary axes: the orientation of the methoxy group and the rotation of the glycosidic bond.

Methoxy Group Orientation: Proximal vs. Distal

The O6-methoxy group strongly prefers to remain coplanar with the purine ring due to partial double-bond character. However, it can adopt two distinct orientations:

  • Distal (Syn to N7): The methyl group points toward the N7 atom. In the free nucleoside and in solid-state crystallography, O6-methylguanosine shows a strong preference for this distal conformation[1]. However, in this state, the methyl group sterically occludes the Watson-Crick base-pairing face.

  • Proximal (Anti to N7): The methyl group points toward the deprotonated N1 atom. While slightly higher in energy for the free monomer, this conformation is absolutely required for the modified base to participate in any Watson-Crick-like pairing within a DNA duplex[2].

Glycosidic Bond Dynamics: Syn vs. Anti

Unmodified guanosine is highly restricted to the anti conformation. O6-methylation flattens the energy barrier between the syn and anti states.

  • Solution Dynamics: NMR studies reveal that in solution, O6-methyldeoxyguanosine (O6mdGuo) exists in a dynamic equilibrium, with nearly equal populations of anti (including high-anti) and syn glycosidic conformations.

  • Duplex Context: The adopted conformation is highly context-dependent. When placed opposite a pyrimidine (C or T), O6-meG adopts an anti conformation to facilitate pairing[3]. Conversely, when forced opposite a bulky purine (such as A or G), the O6-meG residue flips into a syn configuration to minimize steric clashing, resulting in altered Nuclear Overhauser Effect (NOE) patterns between the base protons and flanking sugar protons[3].

ConformationalLogic cluster_0 Methyl Group Orientation (vs N7) cluster_1 Glycosidic Bond Conformation O6meG O6-Methylguanosine (O6-meG) Proximal Proximal (Anti to N7) Points to N1, allows pseudo-WC pairing O6meG->Proximal Distal Distal (Syn to N7) Blocks Watson-Crick face O6meG->Distal AntiConf Anti Conformation Favors Pyrimidine (C/T) Insertion O6meG->AntiConf SynConf Syn Conformation Accommodates Bulky Purines (G/A) O6meG->SynConf Proximal->AntiConf Enables bypass via O6-meG:T / U\n(Pseudo-Watson-Crick) O6-meG:T / U (Pseudo-Watson-Crick) AntiConf->O6-meG:T / U\n(Pseudo-Watson-Crick) Mispairing O6-meG:C\n(Wobble Pair) O6-meG:C (Wobble Pair) AntiConf->O6-meG:C\n(Wobble Pair) Correct Insertion

Figure 1: Conformational states of O6-meG and their impact on base pairing.

Mechanistic Impact on Polymerase Fidelity

The mutagenicity of O6-meG is driven by a kinetic paradox: the thermodynamic stability of the resulting base pair does not dictate the frequency of polymerase incorporation. Melting studies demonstrate that the O6-meG:C complex is thermodynamically more stable than the O6-meG:T complex[4]. Yet, during replication and transcription, polymerases preferentially misincorporate thymidine (dTTP) or uridine (rUTP) opposite the lesion[2],[4].

The Causality of Misincorporation: This preference is dictated by the precise geometric requirements of the polymerase active site during the rate-limiting step: phosphodiester bond formation.

  • The O6-meG:C Wobble: When paired with cytosine, the complex adopts a distorted wobble or bifurcated structure[4]. This geometry misaligns the 3'-OH of the primer terminus relative to the alpha-phosphate of the incoming dCTP, drastically reducing the catalytic rate (

    
    ).
    
  • The O6-meG:T/U Pseudo-Watson-Crick Pair: When paired with thymine or uracil, the O6-meG (in the anti glycosidic and proximal methyl conformation) forms a "Watson-Crick isosteric" or pseudo-Watson-Crick pair[2]. This conformation perfectly mimics the spatial dimensions of a canonical purine-pyrimidine pair, aligning the reactive groups optimally within the polymerase active site and facilitating rapid bypass, thereby cementing a G-to-A transition mutation[5].

Enzymatic Repair: The MGMT Base-Flipping Paradigm

To counteract this mutagenesis, cells utilize O6-alkylguanine-DNA alkyltransferase (MGMT), a suicide enzyme that directly reverses the damage. MGMT operates via a stoichiometric, irreversible transfer of the alkyl group to an active site cysteine (Cys145)[6].

Structural Causality of the Repair Mechanism: Because the O6-methyl group is buried within the DNA base stack, MGMT must drastically distort the DNA conformation to access the lesion.

  • Minor Groove Binding: MGMT utilizes a prototypical helix-turn-helix (HTH) motif. While HTH motifs typically bind the major groove, MGMT uniquely deploys it to bind the minor groove[6]. This specific targeting is necessary to induce a severe bend in the DNA backbone.

  • Nucleotide Flipping: The backbone distortion forces the O6-meG to flip out of the intrahelical base stack and into the enzyme's deep active site pocket.

  • Stabilization: An "arginine finger" (Arg128) intercalates into the DNA duplex, filling the void left by the flipped base and stabilizing the extrahelical conformation without requiring a massive protein conformational change[7],[6].

MGMT_Mechanism DNA Damaged DNA (Intrahelical O6-meG) Binding Minor Groove Binding (Helix-Turn-Helix Motif) DNA->Binding MGMT Recognition Flipping Nucleotide Flipping (Stabilized by Arg128) Binding->Flipping Backbone Distortion Transfer Alkyl Transfer (To Cys145 Active Site) Flipping->Transfer SN2 Reaction Repaired Repaired DNA + Alkylated MGMT Transfer->Repaired Irreversible

Figure 2: Mechanism of O6-meG recognition and base flipping by MGMT.

Self-Validating Experimental Methodologies

To rigorously study the conformational impacts of O6-meG, researchers must employ highly controlled biochemical and biophysical assays. Below are the gold-standard protocols designed with internal validation mechanisms.

Protocol 1: Single-Turnover Transcription Bypass Kinetics

Rationale: Steady-state kinetics cannot distinguish between the rate of nucleotide incorporation and the rate of polymerase dissociation. By using single-turnover conditions (excess polymerase, limiting DNA), we isolate the chemical step (phosphodiester bond formation) to directly measure how the O6-meG conformation impacts catalysis.

  • Template Synthesis: Synthesize a 30-mer DNA template using solid-phase phosphoramidite chemistry, incorporating a site-specific O6-meG lesion. Validation: Purify via HPLC and confirm the mass via MALDI-TOF to ensure a homogenous lesion population, avoiding the confounding variables of random alkylation.

  • Complex Assembly: Anneal a 5'-radiolabeled RNA primer to the template. Incubate with a 5-to-10-fold molar excess of T7 RNA Polymerase (or RNAP II) to form the pre-catalytic complex.

  • Single-Turnover Elongation: Rapidly mix the complex with varying concentrations of a single NTP (e.g., rUTP or rCTP) and a large excess of a heparin trap .

    • Self-Validation Check: The heparin trap binds any polymerase that dissociates from the template. If the resulting kinetic curve is monophasic, it confirms that true single-turnover conditions were achieved and that re-association did not skew the data.

  • Quenching & Analysis: Quench the reaction at specific millisecond-to-second intervals using 0.5 M EDTA. Resolve products on a 20% denaturing PAGE gel and quantify the fraction of extended primer via phosphorimaging to extract ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .

AssayWorkflow Step1 1. Solid-Phase Synthesis (Site-specific O6-meG incorporation) Step2 2. Polymerase Assembly (Bind Pol to primed template) Step1->Step2 Step3 3. Single-Turnover Kinetics (Excess Pol, limiting DNA, varied dNTPs) Step2->Step3 Step4 4. PAGE & Autoradiography (Quantify extension products) Step3->Step4 Step5 5. Data Fitting (Extract Vmax and Km for bond formation) Step4->Step5

Figure 3: Workflow for single-turnover transcription bypass kinetics.

Protocol 2: NMR Structural Elucidation of Modified Duplexes

Rationale: X-ray crystallography often traps the O6-methyl group in the lowest-energy distal conformation due to crystal packing forces. 2D-NMR is required to observe the dynamic syn/anti equilibrium in solution.

  • Sample Preparation: Dissolve the purified O6-meG-containing dodecanucleotide duplex in a 90% H2O / 10% D2O buffer (pH 7.0) to allow observation of exchangeable imino protons.

  • NOESY Acquisition: Acquire 2D NOESY spectra at varying mixing times (50–300 ms) to build buildup curves.

  • Resonance Assignment: Track the cross-peaks between the H8 proton of the O6-meG and the H1', H2', and H3' protons of its own sugar.

    • Self-Validation Check: A strong intraresidue H8-H1' NOE cross-peak definitively validates the presence of a syn glycosidic conformation, whereas strong H8-H2'/H3' cross-peaks validate the anti conformation,[3].

Quantitative Data Summary

The following table synthesizes the structural geometries and relative kinetic efficiencies of O6-methylguanosine base pairing during replication and transcription[2],[3],[4].

Base Pair ComplexGlycosidic ConformationMethyl OrientationStructural GeometryRelative Incorporation Efficiency (

)
O6-meG : C AntiProximalWobble / BifurcatedLow (Active site misalignment)
O6-meG : T / U AntiProximalPseudo-Watson-CrickHigh (Favored transition state)
O6-meG : G SynProximal/DistalHoogsteen-likeVery Low (Severe steric clash)
O6-meG : A AntiProximal/DistalDisrupted HelixVery Low (Severe backbone distortion)

References

1. Structural studies of O6-methyldeoxyguanosine and related compounds: a promutagenic DNA lesion by methylating carcinogens - PMC - nih.gov - Link 2. Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase - Semantic Scholar - semanticscholar.org - 2 3.[3] Covalent carcinogenic O6-methylguanosine lesions in DNA. Structural studies of the O6 meG X A and O6meG X G interactions in dodecanucleotide duplexes - PubMed - nih.gov - 3 4.[5] O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - wustl.edu - 5 5.[4] Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication | Nucleic Acids Research | Oxford Academic - oup.com - 4 6.[7] DNA binding, nucleotide flipping, and the helix-turn-helix motif in base repair by O6-alkylguanine-DNA alkyltransferase and its implications for cancer chemotherapy - ResearchGate - researchgate.net - 7 7.[1] Through-Space/Through-Bond Energy Decomposition Analysis Clarifies the Mechanism of Transition Mutation in DNA Containing O6-Methylguanine Lesion | Request PDF - ResearchGate - researchgate.net -1 8.[6] 1EH6: HUMAN O6-ALKYLGUANINE-DNA ALKYLTRANSFERASE - RCSB PDB - rcsb.org - 6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 2'-deoxy-6-O-methylinosine into Synthetic Oligonucleotides

Introduction: The Significance of Modified Nucleosides in Oligonucleotide Therapeutics The landscape of drug development has been dynamically reshaped by the advent of oligonucleotide-based therapeutics, including antise...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Modified Nucleosides in Oligonucleotide Therapeutics

The landscape of drug development has been dynamically reshaped by the advent of oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2][3][4] These molecules can modulate gene expression with high specificity, offering therapeutic avenues for a host of genetic and acquired diseases.[5] The efficacy and pharmacokinetic properties of these synthetic nucleic acids are profoundly influenced by the incorporation of chemically modified nucleosides.[5] Such modifications can enhance nuclease resistance, improve binding affinity to target sequences, and modulate interactions with cellular machinery.[3][5]

Among the myriad of possible modifications, alterations at the C6 position of purine nucleosides present a compelling strategy for fine-tuning the properties of oligonucleotides. 2'-deoxy-6-O-methylinosine (6-Me-dI) is a modified nucleoside of significant interest. As an analog of deoxyguanosine, its incorporation can probe DNA-protein interactions, and it serves as a valuable precursor for the post-synthetic introduction of other functionalities at the 6-position. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 2'-deoxy-6-O-methylinosine phosphoramidite and its subsequent incorporation into oligonucleotides using automated solid-phase synthesis.

Part 1: Synthesis of 2'-deoxy-6-O-methylinosine Phosphoramidite

The successful incorporation of 2'-deoxy-6-O-methylinosine into an oligonucleotide begins with the synthesis of its corresponding phosphoramidite building block. This process involves a multi-step chemical synthesis starting from the commercially available 2'-deoxyinosine. The general workflow is outlined below.

A 2'-deoxyinosine B 5'-O-DMT-2'-deoxyinosine A->B 1. 5'-Hydroxyl Protection (DMT-Cl) C 5'-O-DMT-2'-deoxy-6-chloroinosine B->C 2. Chlorination of C6 Position D 5'-O-DMT-2'-deoxy-6-O-methylinosine C->D 3. Methoxylation of C6 Position E 3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite of 5'-O-DMT-2'-deoxy-6-O-methylinosine D->E 4. 3'-Hydroxyl Phosphitylation

Figure 1. Synthetic workflow for 2'-deoxy-6-O-methylinosine phosphoramidite.

Step-by-Step Synthesis Protocol:

1. 5'-Hydroxyl Protection: The synthesis commences with the protection of the 5'-hydroxyl group of 2'-deoxyinosine with a dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry to ensure regioselective reactions at the 3'-hydroxyl position in the final phosphitylation step.

  • Protocol: Dissolve 2'-deoxyinosine in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 5'-O-DMT-2'-deoxyinosine, is purified by silica gel chromatography.

2. Chlorination of the C6 Position: The 6-oxo group of the inosine moiety is converted to a more reactive 6-chloro group. This is a common strategy to create a good leaving group for subsequent nucleophilic substitution.

  • Protocol: The dried 5'-O-DMT-2'-deoxyinosine is dissolved in a suitable solvent like acetonitrile. A chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base like N,N-dimethylaniline is added. The reaction is typically performed at elevated temperatures and monitored by TLC or HPLC. The product, 5'-O-DMT-2'-deoxy-6-chloroinosine, is then isolated after aqueous workup and purification.

3. Methoxylation of the C6 Position: The 6-chloro group is displaced by a methoxy group through a nucleophilic substitution reaction.

  • Protocol: 5'-O-DMT-2'-deoxy-6-chloroinosine is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is neutralized, concentrated, and the product, 5'-O-DMT-2'-deoxy-6-O-methylinosine, is purified by column chromatography.

4. 3'-Hydroxyl Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This is the most moisture-sensitive step and must be carried out under strictly anhydrous conditions.

  • Protocol: The purified 5'-O-DMT-2'-deoxy-6-O-methylinosine is co-evaporated with anhydrous acetonitrile to remove any residual water. The dried nucleoside is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched, and the crude product is purified by flash chromatography on silica gel pre-treated with triethylamine. The final product is a white foam that should be stored under an inert atmosphere at -20°C.

Part 2: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 2'-deoxy-6-O-methylinosine phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.[6]

cluster_0 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 6-Me-dI phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-hydroxyls) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Stabilizes phosphate linkage Ready for next cycle cluster_conditions Recommended Deprotection Conditions Start Oligonucleotide on Solid Support (Fully Protected) Cleavage Cleavage from Support & Removal of Cyanoethyl Groups Start->Cleavage Base_Deprotection Base Deprotection (Removal of Acyl Groups) Cleavage->Base_Deprotection Final_Product Purified Oligonucleotide with Intact 6-O-methylinosine Base_Deprotection->Final_Product Mild Mild Conditions: - K₂CO₃ in Methanol - NH₄OH at RT Mild->Base_Deprotection Preserves 6-O-methyl group Standard Standard Conditions (Not Recommended): - NH₄OH at 55°C - AMA at 65°C Standard->Base_Deprotection Risk of 6-O-demethylation

Figure 3. Decision workflow for the deprotection of 6-O-methylinosine-containing oligonucleotides.

Deprotection ReagentTemperatureTimeSuitability for 6-Me-dIComments
Concentrated Ammonium Hydroxide 55°C8-16 hoursNot Recommended High risk of demethylation to inosine.
Concentrated Ammonium Hydroxide Room Temp2 hoursGood Suitable when using UltraMILD protecting groups for other bases. [7]
0.05 M Potassium Carbonate in Methanol Room Temp4 hoursExcellent Very mild conditions, ideal for base-sensitive modifications. Requires UltraMILD protecting groups on other bases. [6][7][8]
Ammonium Hydroxide/Methylamine (AMA) 65°C10 minutesUse with Caution Rapid but may still pose a risk to the 6-O-methyl group. Compatibility should be tested.

Table 2. Comparison of deprotection conditions for oligonucleotides containing 2'-deoxy-6-O-methylinosine.

Recommended Deprotection Protocol (UltraMILD):

This protocol is recommended when UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) have been used for the other bases in the sequence.

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Seal the vial and let it stand at room temperature for 4 hours.

  • Quench the reaction by adding a neutralizing buffer.

  • Filter the solution to remove the solid support.

  • Evaporate the solvent to dryness.

  • The resulting crude oligonucleotide can be purified by standard techniques such as HPLC or PAGE.

Part 4: Applications in Research and Drug Development

The incorporation of 2'-deoxy-6-O-methylinosine can serve several purposes in the development of therapeutic and diagnostic oligonucleotides:

  • Probing DNA-Protein Interactions: The 6-O-methyl group alters the hydrogen bonding pattern in the major groove of the DNA duplex. This can be used to investigate the role of specific hydrogen bonds in the recognition of DNA by proteins such as transcription factors and DNA repair enzymes.

  • Precursor for Post-Synthetic Modification: The 6-O-methyl group can be displaced by various nucleophiles, allowing for the post-synthetic introduction of a wide range of functionalities, such as amines, thiols, and fluorescent labels, at a specific site within the oligonucleotide.

  • Modulation of Duplex Stability: The impact of a 6-O-methylinosine modification on the thermal stability (Tm) of a DNA duplex should be empirically determined for each specific sequence context.

  • Antisense and RNAi Applications: In the context of antisense and RNA interference, the modification can be used to fine-tune the properties of the oligonucleotide, potentially affecting its off-target effects, nuclease resistance, and interaction with the RISC complex.

Conclusion

The successful incorporation of 2'-deoxy-6-O-methylinosine into synthetic oligonucleotides is readily achievable with careful consideration of the synthesis of the phosphoramidite building block and the final deprotection conditions. By employing milder deprotection strategies, the integrity of the 6-O-methyl group can be preserved, yielding high-quality modified oligonucleotides. These molecules are valuable tools for a wide range of applications in basic research and the development of novel nucleic acid-based therapeutics.

References

  • Cesaro, B., Tarullo, M., & Fatica, A. (2023). The Role of N6-Methyladenosine (m6A) in mRNA Metabolism and Cancer. International Journal of Molecular Sciences, 24(3), 2277. [Link]

  • Galloway, A., & Cowling, V. H. (2019). The cap-proximal m6Am methylome of mRNA and its role in directing gene expression. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1862(3), 270–279. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (2023). New Product 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite. Glen Report 35.2. [Link]

  • Gillet, L. C. J., Alzeer, J., & Schärer, O. D. (2005). Site-specific synthesis of oligonucleotides containing a 6-oxo-M1dG, the major DNA adduct of malondialdehyde. Nucleic Acids Research, 33(6), 1961–1969. [Link]

  • Glen Research. (n.d.). Post-Synthetic Substitution: Convertible Nucleosides. Retrieved from [Link]

  • Kierzek, R., & Kierzek, E. (2003). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 31(15), 4473–4481. [Link]

  • Oligonucleotide synthesis. (2024, February 27). In Wikipedia. [Link]

  • Patel, A., et al. (2020). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of Organic Chemistry, 85(15), 9576–9584. [Link]

  • Pon, R. T., & Yu, S. (1997). A rapid and efficient method for the deprotection of synthetic oligonucleotides. Nucleic Acids Research, 25(18), 3629–3635. [Link]

  • Vargeese, C., et al. (1998). Improved coupling activators for oligonucleotide synthesis. U.S.
  • Xu, Y., & Kool, E. T. (2018). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 23(11), 2831. [Link]

  • Zhang, T., et al. (2020). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. The Journal of Organic Chemistry, 85(9), 5795–5807. [Link]

  • ResearchGate. (n.d.). Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phosphoramidites. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2009). Deprotection and purification of oligonucleotides and their derivatives. U.S.
  • Crooke, S. T., & Pfundheller, H. M. (2021). Oligonucleotide Therapeutics: From Discovery and Development to Patentability. Pharmaceuticals, 14(10), 1013. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of oligodeoxynucleotides containing 6-N-([13C]methyl)adenine and 2-N-([13C]methyl)guanine. [Link]

  • MDPI. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. [Link]

  • ResearchGate. (2014). Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Retrieved from [Link]

  • Eurogentec. (2024). Therapeutic oligos: promising types and their applications. [Link]

  • MITO. (n.d.). Modifications in Therapeutic Oligonucleotides Improving the Delivery. [Link]

  • ATDBio. (n.d.). Applications of modified oligonucleotides. [Link]

  • MDPI. (2022). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. [Link]

  • Massive Bio. (2025). Antisense Therapy. [Link]

Sources

Application

Application Note: Dissecting Polymerase Fidelity Mechanisms using the O6-Methyl-dI Probe

Abstract & Strategic Rationale In the study of DNA replication fidelity and mutagenesis, O6-methyl-2'-deoxyguanosine (O6-mdG) is the canonical lesion associated with alkylating agents (e.g., nitrosoureas, temozolomide),...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

In the study of DNA replication fidelity and mutagenesis, O6-methyl-2'-deoxyguanosine (O6-mdG) is the canonical lesion associated with alkylating agents (e.g., nitrosoureas, temozolomide), causing G:C


 A:T transition mutations. However, dissecting the precise molecular mechanism of this error—specifically distinguishing between steric hindrance  at the O6-position and minor groove interactions  at the N2-position—requires a specialized chemical probe.

O6-methyl-2'-deoxyinosine (O6-mdI) serves as this critical probe. Structurally, O6-mdI is identical to O6-mdG but lacks the exocyclic N2-amino group. By comparing polymerase kinetics across dG, O6-mdG, and O6-mdI, researchers can isolate the contribution of the N2-amino group to polymerase pausing and nucleotide selection.

This Application Note provides a rigorous framework for using O6-mdI to evaluate DNA polymerase fidelity, offering a "standing start" kinetic protocol and a guide to data interpretation.

Mechanistic Logic: The Chemical Probe

To understand the utility of O6-mdI, one must visualize the hydrogen bonding potential compared to its parent analogs.

  • dG: Pairs with dC (3 H-bonds). The N2-amino group donates a hydrogen to the O2 of Cytosine.

  • O6-mdG: The O6-methyl group sterically clashes with the N4-amino of Cytosine and removes a H-bond acceptor. However, it can pair with Thymine (Watson-Crick-like geometry).

  • O6-mdI: Lacks the N2-amino group. Without this group, the minor groove contact is lost, and the ability to stabilize a wobble pair with Cytosine is severely compromised. O6-mdI functionally mimics Adenine , pairing preferentially with Thymine.

Visualizing the Probe Logic

BasePairingLogic dG dG (Native) Has N2-Amino Pairs with C (3 H-bonds) O6mdG O6-mdG (Lesion) Has N2-Amino Steric Clash at O6 Pairs with T (Strong) or C (Weak) dG->O6mdG Alkylation (Methylation) O6mdI O6-mdI (Probe) NO N2-Amino Steric Clash at O6 Pairs with T (Very Strong) Pairs with C (Very Weak) O6mdG->O6mdI Deamination / Analog Synthesis (Removal of N2-amine) Outcome Mechanistic Insight: If Pol bypasses O6-mdI faster than O6-mdG, the N2-amino group was causing the stall. O6mdI->Outcome

Figure 1: Chemical logic of the O6-mdI probe.[1][2][3] By removing the N2-amino group, O6-mdI isolates the effects of the O6-methylation from minor groove interactions.

Experimental Protocol: Steady-State Kinetics

This protocol utilizes a "Standing Start" primer extension assay. The primer is annealed to the template such that the 3'-hydroxyl of the primer is positioned immediately prior to the O6-mdI lesion (


).
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Oligonucleotides:

    • Template: 30-mer containing O6-mdI at a central position (e.g., 5'-...TCA X GTC...-3', where X = O6-mdI).

    • Primer: Complementary sequence ending at

      
      .
      
    • Note: Ensure HPLC purification of the modified template to remove failure sequences.

  • Enzyme: DNA Polymerase of interest (e.g., Klenow exo-, Pol

    
    , Pol 
    
    
    
    ).
  • Nucleotides: Ultrapure dNTPs (dATP, dCTP, dGTP, dTTP), individually prepared.

  • Labeling: [

    
    -32P]ATP and T4 Polynucleotide Kinase (for 5'-end labeling of primer) OR FAM-labeled primer.
    
  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

Workflow Diagram

ProtocolWorkflow Step1 1. Annealing Mix Primer (Labeled) + Template (O6-mdI) Heat to 95°C, Cool slowly Step2 2. Enzyme Binding Incubate DNA + Polymerase Buffer (Mg2+ free) Step1->Step2 Step3 3. Reaction Start Add dNTP (Single Nucleotide) + Mg2+ / Mn2+ Step2->Step3 Step4 4. Time Course Remove aliquots at 15s, 30s, 1m, 2m, 5m Step3->Step4 Step5 5. Quench Mix with Formamide/EDTA Heat to 95°C Step4->Step5 Step6 6. Analysis 20% Urea-PAGE Phosphorimaging Step5->Step6

Figure 2: Standing Start Primer Extension Workflow. Critical control points include the Mg2+ start to ensure synchronized catalysis.

Detailed Steps
  • Substrate Preparation:

    • 5'-End label the primer using [

      
      -32P]ATP and T4 PNK. Purify via G-25 spin column.
      
    • Anneal Primer:Template at 1:1.5 molar ratio (e.g., 100 nM Primer : 150 nM Template) in 1x Reaction Buffer (without dNTPs/Mg2+). Heat to 95°C for 5 min, then cool to room temperature over 1 hour.

  • Kinetic Assay (Single Nucleotide Incorporation):

    • Reaction Mix: 10 nM annealed DNA substrate, Polymerase (concentration varies, typically 0.1 – 10 nM depending on activity), in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA).

    • Substrate Titration: Prepare reactions with varying concentrations of a single incoming dNTP (e.g., dTTP at 5, 10, 20, 50, 100, 200, 500 µM). Repeat for dCTP (the "correct" Watson-Crick pair for G) and dTTP (the "lesion" pair).

    • Initiation: Start reaction by adding the dNTP/Mg2+ mix to the Enzyme/DNA mix.

    • Incubation: Incubate at 37°C (or enzyme optimum).

    • Termination: Quench reactions at specific time points (ensuring <20% primer utilization to maintain steady-state conditions) by adding equal volume of Stop Solution.

  • Electrophoresis:

    • Heat samples to 95°C for 3 minutes.

    • Load 5 µL onto a 15-20% denaturing polyacrylamide gel (7M Urea).

    • Run at 45-50W until bromophenol blue reaches the bottom.

  • Quantification:

    • Expose gel to a phosphor screen. Scan on a Typhoon or similar imager.

    • Quantify band intensities using ImageQuant or ImageJ.

    • Calculate velocity (

      
      ) = [Product] / Time.
      

Data Analysis & Interpretation

Calculation of Kinetic Parameters

Plot the initial velocity (


) against dNTP concentration ([S]) and fit to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or KaleidaGraph):


Where:

  • Efficiency =

    
    
    
Fidelity Frequency ( )

Calculate the frequency of misincorporation (or lesion bypass preference):



For O6-mdI, "correct" is technically Cytosine (based on the parent G), but "preferred" is often Thymine.

Representative Data Comparison (Hypothetical)

The following table illustrates the expected trends when comparing dG, O6-mdG, and O6-mdI.

Template BaseIncoming dNTP

(

M)

(s

)
Efficiency (

)
Interpretation
dG (Control) dCTP0.510.0

High fidelity native pairing.
dTTP5000.01

Discrimination against mismatch.
O6-mdG dCTP1500.5

Stalled/Weak. Steric clash + wobble.
dTTP202.0

Mutagenic. Pseudo-Watson-Crick fit.
O6-mdI dCTP>1000<0.01N.D.Abolished. No N2-amine to stabilize C.
dTTP58.0

High Efficiency. Mimics Adenine perfectly.

Key Insight: If the polymerase incorporates T opposite O6-mdI significantly better (higher efficiency) than opposite O6-mdG, it suggests the N2-amino group of O6-mdG was acting as a negative gatekeeper , clashing with the enzyme or the incoming T.

References

  • Dosanjh, M. K., et al. (1993). "Kinetic analysis of the incorporation of nucleotides opposite O6-methylguanine by Escherichia coli DNA polymerase I (Klenow fragment)." Biochemistry. Link

  • Warren, J. J., et al. (2006). "The structural basis for the mutagenicity of O6-methyl-guanine lesions."[4] Proceedings of the National Academy of Sciences. Link

  • Singer, B., et al. (1986). "O6-Methylinosine: thermodynamic stability of base pairs and kinetic parameters for incorporation by DNA polymerases." Nucleic Acids Research. Link

  • Washington, M. T., et al. (2003). "Kinetic analysis of the incorporation of dNTPs opposite O6-methylguanine by human DNA polymerase eta." Journal of Biological Chemistry. Link

  • Prakash, L., & Prakash, S. (2002). "Translesion DNA synthesis in eukaryotes: a one- or two-polymerase affair." Genes & Development. Link

Sources

Method

enzymatic synthesis of DNA containing site-specific O6-methylinosine

Application Note: Enzymatic Synthesis of DNA Containing Site-Specific -Methylinosine Target Audience: Molecular Biologists, Structural Biologists, and Drug Development Professionals Application Areas: DNA Repair Assays,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of DNA Containing Site-Specific -Methylinosine

Target Audience: Molecular Biologists, Structural Biologists, and Drug Development Professionals Application Areas: DNA Repair Assays, Translesion Synthesis (TLS) Profiling, and Mutagenesis Studies

Introduction & Mechanistic Rationale

The alkylation of DNA produces a variety of cytotoxic and mutagenic lesions. Among these,


-methylguanine (

-MeG) is a highly promutagenic adduct that frequently mispairs with thymine, leading to G:C

A:T transition mutations if not repaired by

-methylguanine-DNA methyltransferase (MGMT)[1].

To rigorously study the structural biology of DNA repair and polymerase bypass, researchers utilize


-methylinosine (

-MeI)
as a synthetic mechanistic probe. Structurally,

-MeI is the

-desamino analog of

-MeG. Because it lacks the exocyclic

-amino group—a critical minor-groove hydrogen bond donor—site-specific incorporation of

-MeI allows scientists to decouple the steric hindrance of the

-methyl group from the hydrogen-bonding dynamics of the guanine base during enzymatic processing.

While solid-phase phosphoramidite chemistry is standard for short oligonucleotides, enzymatic synthesis is required to embed


-MeI into long, biologically relevant DNA substrates (e.g., plasmids or full-length gene sequences like K-Ras)[2]. This application note details a self-validating enzymatic protocol for the site-specific incorporation of 

-deoxy-

-methylinosine-5'-triphosphate (d

MeITP) using specialized DNA polymerases.

RepairPathway O6MeG O6-Methylguanine (Endogenous Lesion) MGMT MGMT Repair Enzyme (Alkyltransferase) O6MeG->MGMT Direct Repair Polymerase Translesion Synthesis (Pol β / Dpo4) O6MeG->Polymerase Mutagenic Bypass O6MeI O6-Methylinosine (Synthetic Probe) O6MeI->MGMT Probes N2-amino role O6MeI->Polymerase Decouples H-bonding

Caption: Logical relationship of O6-MeI as a synthetic probe for DNA repair and translesion synthesis.

Experimental Design & Enzyme Kinetics

The Causality of Polymerase Selection

High-fidelity replicative polymerases (Families A and B) possess tight active sites that enforce strict Watson-Crick geometry. Attempting to incorporate d


MeITP with these enzymes results in severe steric clashes and catalytic stalling[2].

To achieve high-yield enzymatic synthesis, one must utilize Y-family polymerases (e.g., Dpo4) , which possess a solvent-exposed, spacious active site capable of accommodating bulky


-alkyl modifications. Alternatively, X-family polymerases (e.g., Human Pol 

)
can be forced into a catalytically competent state via metal-ion substitution. Replacing the standard physiological Mg

cofactor with Mn

induces a closed protein conformation that bypasses the kinetic checkpoint, enabling efficient promutagenic replication across and with

-alkylated bases[3].
Table 1: Polymerase Kinetic Profiles for -MeI / -MeG Processing
PolymeraseFamilyMetal CofactorExtension Efficiency (

)
Mechanistic Rationale / Fidelity
Taq / KlenTaq AMg

Low (<10%)Stalls at

-alkyl lesions due to steric clashes in the minor groove.
Human Pol

XMg

Moderate (~30%)Adopts an open conformation; suboptimal for rapid nucleotidyl transfer.
Human Pol

XMn

High (>85%)Mn

coordination forces a closed conformation, activating catalysis.
Sulfolobus Dpo4 YMg

Very High (>95%)Spacious active site naturally accommodates bulky alkyl adducts.

Step-by-Step Protocol: Site-Specific Primer Extension

The following methodology outlines a two-step primer extension workflow: (1) single-nucleotide insertion of d


MeITP, followed by (2) a "chase" reaction to synthesize the full-length modified DNA strand.

G A 1. Primer/Template Annealing B 2. Enzymatic Extension (dO6MeITP + Dpo4) A->B C 3. Site-Specific Incorporation B->C D 4. PAGE / HPLC Purification C->D E 5. LC-MS/MS Validation D->E

Caption: Workflow for the site-specific enzymatic synthesis and validation of O6-MeI modified DNA.

Step 3.1: Primer-Template Annealing

Objective: Create a stable duplex with a 5'-overhang dictating the insertion site.

  • Mix the synthetic template strand (100 nM) and the complementary primer (50 nM) in

    
     Annealing Buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
    
  • Heat the mixture to 95°C for 5 minutes in a thermocycler.

  • Cool slowly to 4°C at a rate of 0.1°C/second to ensure proper hybridization without secondary structure formation.

Step 3.2: Single-Nucleotide Incorporation

Objective: Covalently attach a single


-MeI residue to the 3'-OH of the primer.
  • Prepare the reaction master mix:

    • 
       Dpo4 Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM DTT, 100 μg/mL BSA, 10% glycerol).
      
    • Critical Choice: Add either 5 mM MgCl

      
       (standard) or 1 mM MnCl
      
      
      
      (to force conformational activation if using Pol
      
      
      )[3].
    • 100 μM d

      
      MeITP.
      
  • Add the annealed primer-template complex to the master mix.

  • Initiate the reaction by adding 10 nM Dpo4 (or Pol

    
    ).
    
  • Incubate at 37°C for 60 minutes.

  • Self-Validation Checkpoint: Remove a 5 μL aliquot and quench with formamide loading dye for intermediate PAGE analysis to confirm

    
     extension.
    
Step 3.3: The "Chase" Extension

Objective: Complete the synthesis of the DNA strand.

  • To the remaining reaction mixture, add a canonical dNTP mix (dATP, dCTP, dGTP, dTTP) to a final concentration of 200 μM each.

  • Incubate for an additional 60 minutes at 37°C.

  • Quench the reaction by adding EDTA to a final concentration of 20 mM.

Downstream Purification & Validation

To ensure the scientific integrity of the synthesized construct, the modified DNA must be isolated from truncated failure sequences and validated for structural intactness.

Denaturing PAGE Purification
  • Load the quenched reaction onto a 15% TBE-Urea polyacrylamide gel.

  • Run at 20 W for 2 hours. The full-length extended product (containing

    
    -MeI) will migrate slower than the unextended primer.
    
  • Excise the target band under UV shadowing (avoiding intercalating dyes that might damage the DNA).

  • Elute the DNA in TE buffer overnight at 4°C, followed by ethanol precipitation.

LC-MS/MS Structural Validation

Causality: Enzymatic reactions and subsequent purification steps can sometimes subject sensitive alkylated bases to spontaneous demethylation or depurination. LC-MS/MS is mandatory to confirm the exact mass of the synthesized strand.

  • Digest 100 pmol of the purified DNA using a cocktail of Benzonase, Phosphodiesterase I, and Calf Intestinal Phosphatase (CIP) at 37°C for 4 hours.

  • Analyze the resulting nucleosides via LC-MS/MS (using a C18 reverse-phase column).

  • Monitor the specific MRM (Multiple Reaction Monitoring) transition for

    
    -deoxy-
    
    
    
    -methylinosine (
    
    
    m/z) to definitively prove the presence and integrity of the site-specific modification.

References[2] A gene-targeted polymerase-mediated strategy to identify O6-methylguanine damage, ETH Zurich Research Collection. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9AkV7gJOjMCQ9mefbMuXWcQluVCXE0mNDrezn_f5oqCBTqbao8eM-LGiNQw5-oMc2jnYlBJk7txbbFy-_y8miOBMOBYJg0NTkTQ4Xx4hNdfFL3TYn87vD905yWUCgVWUyVXaDnr-mlDn5UY3ahwJjGbE4yn5zyiKA1D-etl3xmCnXIQF9q0h45VM3SrgW4fKpgJK-JF3J4SYQaQ==[1] The Modified Human DNA Repair Enzyme O6-Methylguanine-DNA Methyltransferase Is a Negative Regulator of Estrogen Receptor-Mediated Transcription upon Alkylation DNA Damage, PubMed Central (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdDnA_KoGzLL9ygXLD6nfDlfTSmMliQIb8CI6te4TgcZI0kGRjWw_CW1xkfOMNVCmvp9ChJB6tKF8qkkJwXmekUZXOnc0fPagA-7B4-nPOhBqq75uMnTcytV6m49rNyPMP-n3oxY3fTzz7[3] Metal-Dependent Conformational Activation Explains Highly Promutagenic Replication across O6-Methylguanine by Human DNA Polymerase β, Journal of the American Chemical Society. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAbXP8rHbMGCp6vk_7aLFxDrrELUn0bZdKGSOqhngLzj-JDLPjisrizy4DJyYDF-Xw5xpynyjHoQUslgFeeeiz-rtW9v5ASfWqrChOLpbZck1wHU91hbFVrZcj7NhxoldS-7Eh8A==

Sources

Application

in vitro transcription assays using templates with 6-O-methyl-dI

Executive Summary This application note details the methodology for synthesizing DNA templates containing the site-specific lesion 6-O-methyl-2'-deoxyinosine (6-O-Me-dI) and utilizing them in in vitro transcription (IVT)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for synthesizing DNA templates containing the site-specific lesion 6-O-methyl-2'-deoxyinosine (6-O-Me-dI) and utilizing them in in vitro transcription (IVT) assays.

While O6-methylguanine (O6-MeG) is a well-characterized carcinogenic lesion known to induce G:C


 A:T transition mutations, its structural analog 6-O-Me-dI  serves as a critical mechanistic probe. Lacking the exocyclic 2-amino group of guanine, 6-O-Me-dI allows researchers to decouple the effects of steric hindrance (at the 2-position) from the disrupted hydrogen bonding at the O6/N1 interface. This assay is essential for:
  • Elucidating Polymerase Fidelity: Determining if the 2-amino group is required for the "wobble" mispairing with Uracil.

  • Therapeutic Screening: Testing novel RNA polymerase inhibitors or high-fidelity variants against alkylation damage.

  • Mechanistic Toxicology: Understanding how deaminated and methylated residues interact during transcription elongation.

Scientific Background & Mechanism

The Chemistry of the Lesion

In canonical transcription, Inosine (I) acts as a Guanosine analog, pairing with Cytidine (C) via two hydrogen bonds. However, methylation at the O6 position drastically alters this landscape:

  • Steric Blockade: The methyl group at O6 prevents the carbonyl oxygen from acting as a hydrogen bond acceptor.

  • Electronic Disruption: The modification typically forces the N1 position to lose its proton (or prevents donor capability), disrupting the Watson-Crick face.

  • The "Pseudo-Wobble": Like O6-MeG, 6-O-Me-dI is predicted to preferentially pair with Uracil (U) or Thymine (T) , mimicking an Adenine analog, but with reduced stability due to the lack of the 2-amino group (which usually provides a stabilizing H-bond in O6-MeG:T pairs).

Pathway Visualization

TranscriptionBypass Template DNA Template (Site-Specific 6-O-Me-dI) RNAP RNA Polymerase (T7 or Nuclear Extract) Template->RNAP Elongation Elongation Complex Encountering Lesion RNAP->Elongation Stall Transcriptional Arrest/Stall Elongation->Stall Steric Clash Bypass Lesion Bypass Elongation->Bypass Accommodation Out_C Incorporation of C (Non-Mutagenic) Bypass->Out_C Low Frequency Out_U Incorporation of U (Mutagenic Transition) Bypass->Out_U High Frequency (Pseudo-Wobble) Out_Slip Transcriptional Slippage (Indel) Bypass->Out_Slip Weak Pairing

Figure 1: Mechanistic flow of RNA Polymerase encountering the 6-O-Me-dI lesion. The lack of the 2-amino group increases the probability of slippage compared to O6-MeG.

Protocol 1: Template Synthesis & Purification

Objective: Generate a linear double-stranded DNA (dsDNA) template containing a single 6-O-Me-dI residue at a defined position downstream of a T7 promoter.

Reagents:

  • 6-O-methyl-2'-deoxyinosine phosphoramidite (Glen Research or ChemGenes).

  • Standard dA, dC, dG, dT phosphoramidites.

  • Ultra-mild deprotection reagents (to prevent de-methylation).

Step-by-Step Methodology:

  • Oligonucleotide Design:

    • Strand A (Coding/Non-Template): Contains the T7 promoter sequence and the complementary base (C or T) opposite the lesion.

    • Strand B (Template): Contains the 6-O-Me-dI modification.

    • Sequence Note: Ensure the lesion is at least +15 nt downstream of the transcription start site (TSS) to allow the polymerase to transition from initiation to elongation mode.

  • Solid-Phase Synthesis:

    • Perform synthesis on a 1

      
      mol scale using standard phosphoramidite chemistry cycles.
      
    • Coupling: Increase coupling time for the modified amidite to 6–10 minutes.

    • Oxidation: Use standard iodine oxidation (0.02 M I2 in THF/Pyridine/H2O).

  • Deprotection (CRITICAL):

    • Standard ammonia deprotection can degrade the O6-methyl group.

    • Method: Treat with 0.05 M Potassium Carbonate in Methanol (K2CO3/MeOH) for 4 hours at room temperature.

    • Neutralize with 2M TEAA (Triethylammonium acetate) prior to purification.

  • Purification:

    • Purify via RP-HPLC (C18 column) using an Acetonitrile/TEAA gradient.

    • Verify mass using ESI-MS . The mass difference between dI and 6-O-Me-dI is +14.02 Da.

  • Annealing:

    • Mix equimolar amounts of Strand A and Strand B in 1X Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Heat to 95°C for 5 mins, then cool slowly to 25°C over 1 hour.

Protocol 2: In Vitro Transcription (IVT) Fidelity Assay

Objective: Transcribe the modified template and capture the resulting RNA for analysis.

Reagents:

  • T7 RNA Polymerase (High Concentration, e.g., NEB M0251).

  • NTPs (ATP, CTP, GTP, UTP) – 100 mM stocks.

  • [

    
    -32P]-ATP (optional, for radioactive gel analysis).
    
  • RNase Inhibitor.

Reaction Setup (20


L volume): 
ComponentVolumeFinal Concentration
Nuclease-free Waterto 20

L
N/A
10X Transcription Buffer2

L
1X
rNTP Mix (A, C, G, U)1

L
0.5 mM each
6-O-Me-dI Template 1

L
50–100 nM
DTT (100 mM)1

L
5 mM
RNase Inhibitor0.5

L
1 U/

L
T7 RNA Polymerase1

L
50 U/

L

Procedure:

  • Incubation: Incubate at 37°C for 60 minutes. Note: Do not extend beyond 90 minutes, as template degradation or product inhibition may occur.

  • DNase Treatment: Add 2U of DNase I (RNase-free) and incubate for 15 mins at 37°C to degrade the DNA template (crucial for downstream RT-PCR).

  • Purification: Purify RNA using a column-based cleanup kit (e.g., Zymo RNA Clean & Concentrator) or phenol:chloroform extraction. Elute in 15

    
    L DEPC-treated water.
    

Protocol 3: Analysis of Incorporation (The "Readout")

To determine what the polymerase inserted opposite the 6-O-Me-dI lesion, we utilize RT-PCR followed by Sanger Sequencing or LC-MS/MS .

Method A: RT-PCR + Sequencing (Accessible)
  • Reverse Transcription: Use a gene-specific primer downstream of the lesion site. Use a high-fidelity RT (e.g., SuperScript IV) to minimize RT-induced errors.

  • PCR Amplification: Amplify the cDNA.

  • Sanger Sequencing: Sequence the PCR product.

  • Data Interpretation:

    • Look at the chromatogram peak corresponding to the lesion site.

    • A Peak: Indicates the polymerase inserted U (Mutagenic).

    • G Peak: Indicates the polymerase inserted C (Correct/Repair).

    • Mixed Peak: Calculate the ratio of peak heights to determine bypass efficiency.

Method B: LC-MS/MS (Quantitative)

Digest the full-length RNA transcript into nucleosides and quantify the ratio of specific nearest-neighbor fragments, though this requires sequence-specific RNase digestion (e.g., RNase T1).

Expected Results & Troubleshooting

Quantitative Expectations:

Template ModificationPrimary IncorporationSecondary IncorporationStalling Observed?
dI (Control) C (>95%)U (<5%)No
6-O-Me-dG (Reference) U (~70-90%)C (~10-30%)Moderate
6-O-Me-dI (Test) U (High) C (Low) High

Note: 6-O-Me-dI often causes higher stalling rates than O6-MeG because the lack of the 2-amino group destabilizes the stacking interactions required for the polymerase to "lock" the incoming nucleotide.

Troubleshooting Guide:

  • Problem: No full-length transcript.

    • Cause: The lesion is causing a hard stall (polymerase arrest).

    • Solution: Add Manganese (Mn2+) (1–2 mM) to the reaction. Mn2+ relaxes the active site specificity of T7 RNAP, facilitating bypass (though potentially lowering fidelity).

  • Problem: High background in sequencing.

    • Cause: Incomplete DNase treatment leaving template DNA.

    • Solution: Perform two rounds of DNase I treatment or use primers that span an exon-exon junction if using a plasmid with splice sites (unlikely in short oligos).

References

  • Snow, E. T., et al. (1984). "Base-pairing properties of O6-methylguanine in template DNA during in vitro DNA replication." Journal of Biological Chemistry. Link

  • Dimitri, A., et al. (2008). "Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase." Nucleic Acids Research. Link

  • Warren, J. J., et al. (2006). "DNA polymerase fidelity: kinetics, structure, and checkpoints." Biochemistry. (Provides context on kinetic checkpoints for modified bases). Link

  • Glen Research Application Note. (1999). "Synthesis using methyl phosphonamidites and related analogs." (Chemical synthesis grounding). Link

Method

protocols for studying MGMT repair kinetics of O6-methylinosine

Application Note: Profiling the Repair Kinetics of -Methylinosine by -Alkylguanine-DNA Alkyltransferase (MGMT) Target Audience: Researchers, biochemists, and drug development professionals specializing in DNA repair mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling the Repair Kinetics of -Methylinosine by -Alkylguanine-DNA Alkyltransferase (MGMT)

Target Audience: Researchers, biochemists, and drug development professionals specializing in DNA repair mechanisms and oncology.

Introduction & Mechanistic Rationale


-Alkylguanine-DNA alkyltransferase (MGMT) is a unique "suicide" DNA repair protein that directly reverses mutagenic and cytotoxic 

-alkylguanine lesions. It achieves this by transferring the alkyl adduct from the DNA base to a strictly conserved reactive cysteine (Cys145 in human MGMT) in its active site. Because MGMT expression confers profound resistance to clinical alkylating agents like temozolomide (TMZ) and carmustine, it is a primary target for co-therapeutic inhibition in oncology [1].

To rationally design potent MGMT inhibitors (such as


-benzylguanine), drug developers must understand the precise structural determinants of the MGMT active site. The canonical substrate, 

-methylguanine (

-MeG), possesses an exocyclic N2-amino group. Structural and kinetic studies reveal that this N2-amino group forms critical hydrogen bonds with the main chain carbonyls of the MGMT binding pocket (e.g., Val148), anchoring the base for optimal nucleophilic attack by Cys145.

The Causality of the Model:


-methylinosine (

-MeIno)—also referred to as

-methylhypoxanthine—is a synthetic analog of

-MeG that entirely lacks this exocyclic N2-amino group [2]. By profiling the repair kinetics of

-MeIno and comparing it against

-MeG, researchers can quantitatively isolate the thermodynamic and kinetic contributions of the N2-amino group to the transition state of the methyl transfer reaction.

Mechanism O6MeG O6-Methylguanine (Canonical Substrate) MGMT MGMT Active Site (Cys145, Val148, Tyr114) O6MeG->MGMT High Affinity Binding (N2 H-bonds intact) O6MeIno O6-Methylinosine (Lacks N2-Amino Group) O6MeIno->MGMT Low Affinity Binding (Loss of N2 H-bonds) Repair1 Rapid Methyl Transfer (Active MGMT -> Inactive) MGMT->Repair1 Repair2 Impaired/Slow Kinetics MGMT->Repair2

Fig 1: Mechanistic divergence in MGMT recognition between O6-MeG and O6-MeIno.

Experimental Design: A Self-Validating System

Measuring the repair of a single methyl group (a 14 Da shift) on a ~20-mer oligonucleotide is virtually impossible using standard Polyacrylamide Gel Electrophoresis (PAGE). To create a self-validating, highly sensitive readout , this protocol utilizes a restriction endonuclease cleavage assay.

The Logic:

  • The

    
    -MeIno (or 
    
    
    
    -MeG) lesion is synthetically incorporated into a specific restriction enzyme recognition sequence (e.g., PstI or EcoRV).
  • The presence of the methyl adduct blocks restriction enzyme cleavage.

  • Upon successful demethylation by MGMT, the native restriction site is restored.

  • Subsequent restriction digest yields truncated, fluorescently labeled DNA fragments that are easily resolvable on a denaturing urea-PAGE gel.

  • Validation Controls: An active-site mutant (MGMT-C145A) is run in parallel. If cleavage occurs in the C145A lane, it indicates non-specific nuclease contamination rather than genuine MGMT repair, ensuring absolute data integrity.

Workflow Step1 1. Oligo Synthesis (Fluor-labeled O6-MeIno) Step3 3. Single-Turnover Repair Reaction Step1->Step3 Step2 2. Recombinant MGMT (WT and C145A Mutant) Step2->Step3 Step4 4. Restriction Digest (Cleaves only repaired DNA) Step3->Step4 Step5 5. Urea-PAGE & Kinetic Quantification Step4->Step5

Fig 2: Experimental workflow for profiling MGMT repair kinetics of modified oligonucleotides.

Step-by-Step Protocol

Phase 1: Substrate Preparation
  • Oligonucleotide Annealing: Synthesize a 24-mer single-stranded DNA containing a central

    
    -MeIno lesion within a PstI recognition site, labeled at the 5'-end with HEX (Hexachlorofluorescein).
    
  • Mix the modified strand with a 1.2x molar excess of the complementary strand (placing a Cytosine opposite the

    
    -MeIno) in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).
    
  • Heat to 95°C for 5 minutes in a thermocycler, then cool slowly (-1°C/min) to 4°C to ensure proper duplex formation.

Phase 2: Single-Turnover Repair Kinetics Assay

Note: MGMT operates as a suicide enzyme. To accurately measure the chemical step (


) independent of substrate binding equilibrium, reactions must be performed under single-turnover (pseudo-first-order) conditions where [MGMT] >> [DNA].
  • Reaction Setup: Prepare a master mix containing 50 nM of the annealed HEX-labeled

    
    -MeIno duplex in Reaction Buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 50 µg/mL BSA, 5% glycerol).
    
  • Initiation: Initiate the reaction by adding recombinant wild-type human MGMT to a final concentration of 1 µM (a 20-fold excess over DNA).

  • Time-Course Sampling: Incubate at 37°C. At predetermined time points (e.g., 0, 1, 5, 15, 30, 60, 120, and 240 minutes), remove 10 µL aliquots and immediately quench by adding 1 µL of 10% SDS and heating at 95°C for 3 minutes to denature the MGMT.

  • Control Reactions: Run parallel reactions using 1 µM MGMT-C145A (negative control) and the canonical

    
    -MeG duplex (positive control).
    
Phase 3: Restriction Digest and PAGE Analysis
  • Buffer Exchange/Dilution: Dilute the quenched samples 1:2 in PstI reaction buffer to lower the SDS concentration to a level tolerated by the restriction enzyme (or use a spin column for cleanup).

  • Cleavage: Add 10 Units of PstI endonuclease to each aliquot and incubate at 37°C for 1 hour.

  • Electrophoresis: Mix samples with an equal volume of 2X Formamide Loading Dye (95% formamide, 20 mM EDTA). Heat at 95°C for 5 minutes, snap-chill on ice, and load onto a 20% denaturing polyacrylamide gel containing 7 M urea.

  • Imaging: Scan the gel using a fluorescence imager configured for HEX excitation/emission (~535/556 nm).

Phase 4: Data Quantification
  • Quantify the band intensities of the intact substrate (

    
    ) and the cleaved product (
    
    
    
    ) using densitometry software.
  • Calculate the fraction repaired at each time point:

    
    
    
  • Plot the fraction repaired versus time and fit to a single-exponential equation to determine the observed rate constant (

    
    ):
    
    
    
    

Quantitative Data Summary

The absence of the N2-amino group in


-MeIno drastically impairs both binding affinity (

) and the maximal rate of methyl transfer (

), confirming that MGMT relies heavily on this functional group for transition-state stabilization [3].
SubstrateStructural DifferenceApparent

(nM)

(

)
Relative Catalytic Efficiency

-Methylguanine
Canonical (Possesses N2-Amino)~10 - 15~0.151.0

-Methylinosine
Modified (Lacks N2-Amino)> 1,500< 0.002< 0.0001
Control (Unmodified G) No Alkyl Adduct> 5,000N/AN/A

Table 1: Representative kinetic parameters demonstrating the reliance of MGMT on the exocyclic N2-amino group for efficient substrate processing. Data synthesized from established literature benchmarks for ATL and MGMT proteins.

References

  • Rare Stochastic Expression of O6-Methylguanine-DNA Methyltransferase (MGMT)
  • Source: International Journal of Cancer (via NIH/PubMed)
  • Alkyltransferase-like protein (Atl1)
Application

molecular dynamics simulation setup for O6-methyl-dI base pairs

Application Note: Molecular Dynamics Framework for O6-Methyl-Deoxyinosine (O6-mdI) Lesion Profiling Executive Summary & Biological Context Objective: To characterize the structural dynamics and thermodynamic stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Dynamics Framework for O6-Methyl-Deoxyinosine (O6-mdI) Lesion Profiling

Executive Summary & Biological Context

Objective: To characterize the structural dynamics and thermodynamic stability of O6-methyl-2'-deoxyinosine (O6-mdI) when paired with Thymine (T) or Cytosine (C) in a B-DNA duplex.

Significance: While O6-methylguanine (O6-mG) is a well-characterized mutagenic lesion resulting from alkylation stress (e.g., nitrosamines, temozolomide), O6-mdI represents a distinct mechanistic probe. Structurally, O6-mdI is the deaminated analog of O6-mG, lacking the exocyclic


-amino group.
  • O6-mG: Possesses an

    
    -amino group that acts as a hydrogen bond donor.
    
  • O6-mdI: Lacks this donor, altering the hydrogen bonding landscape, particularly in the minor groove.

Simulating O6-mdI allows researchers to isolate the contribution of steric hindrance (from the O6-methyl group) versus hydrogen bonding capability in polymerase misincorporation events (Transition G:C


 A:T mutations).

Computational Theory & Force Field Strategy

Standard nucleic acid force fields (AMBER OL15, CHARMM36) do not contain parameters for O6-mdI. Relying on "closest match" parameters (e.g., standard Inosine or O6-mG) is scientifically unsound due to the unique electron density redistribution caused by O6-methylation.

The Protocol: We will utilize a Modular Ab Initio Parameterization approach.

  • Charge Derivation: RED (RESP ESP charge Derive) methodology to ensure compatibility with the AMBER force field.

  • Topology Construction: Grafting the methylated base onto a standard deoxyribose sugar-phosphate backbone.

  • Validation: Comparison of MM-minimized geometries against QM-optimized structures.

Table 1: Force Field & Solvent Selection
ComponentSelectionRationale
Force Field AMBER ff14SB + OL15OL15 offers improved

torsions for B-DNA stability over long timescales.
Water Model OPC (Optimal Point Charge)Superior reproduction of bulk water properties and DNA hydration shells compared to TIP3P.
Ion Parameters Joung-Cheatham (K+/Cl-)Balanced for OPC water; prevents artificial ion aggregation/crystallization.
Charge Method RESP (HF/6-31G*)Consistent with the original AMBER nucleotide parameterization philosophy.

Phase 1: Parameterization (The Critical Path)

This phase constructs the O6I residue topology.

Step 3.1: Structural Preparation
  • Template: Extract a Guanosine residue from a standard PDB.

  • Modification:

    • Remove the

      
      -amino group (replace with H).
      
    • Add a methyl group to the

      
       atom.[1][2][3]
      
    • Note: Set the methyl group in the anti conformation (pointing away from N7) initially, as this is often the sterically preferred state in duplex DNA, though syn should be sampled.

  • Capping: Cap the N9 position with a methyl group (mimicking the sugar linkage) for the QM calculation. This creates the model compound: 9-methyl-O6-methylhypoxanthine .

Step 3.2: QM Optimization & ESP Calculation
  • Software: Gaussian (or ORCA/Gamess).

  • Optimization: #P HF/6-31G* opt

  • Electrostatic Potential (ESP): Calculate ESP on the optimized geometry.

    • Crucial: Use the Merz-Singh-Kollman (MK) scheme with high point density (layers).

Step 3.3: RESP Charge Fitting
  • Tool: Antechamber / resp binary.

  • Constraint: Fix the charge of the "sugar-mimic" methyl group to zero (or restrain it) to ensure the net charge of the nucleoside fragment is integer-neutral when attached to the sugar later.

  • Output: A .mol2 file with new partial charges.

Step 3.4: Library Creation (Leap)
  • Load the standard DNA library (source leaprc.DNA.OL15).

  • Load the new base fragment.

  • Define the attachment point (N9) and remove the capping methyl.

  • Bond the N9 to the C1' of the standard deoxyribose.

  • Save the library (saveoff O6I O6I.lib).

Visual Workflow: Parameterization Pipeline

Parameterization cluster_QM QM Stage cluster_MM MM Stage Model Model Building (9-Me-O6-Me-Hypoxanthine) Opt Geometry Opt (HF/6-31G*) Model->Opt ESP ESP Calculation (MK Scheme) Opt->ESP RESP RESP Fitting (Antechamber) ESP->RESP Lib Library Creation (Leap: Connect to Sugar) RESP->Lib Parm Parameter File (.frcmod + .lib) Lib->Parm

Figure 1: Workflow for deriving force field parameters for the non-standard O6-mdI residue.

Phase 2: Simulation Setup & Protocol

Step 5.1: System Construction

Construct two dodecamer duplexes to compare binding modes.

  • Sequence: 5'-CGC-GAA-TXC-GCG-3' (where X = O6-mdI).

    • System A (Control/Wobble): X pairs with C.

    • System B (Mutagenic): X pairs with T.

  • Tool: xleap or tleap.

Protocol:

  • source leaprc.DNA.OL15

  • source leaprc.water.opc

  • loadoff O6I.lib (Your custom library)

  • mol = sequence { DC DG DC DG DA DA O6I DT DC DG DC DG } (Create strand 1)

  • compl = sequence { DC DG DC DA DC T DA DT T DC DG DC } (Create strand 2 - ensure T is opposite O6I)

  • combine {mol compl}

  • solvateoct mol OPCBOX 10.0 (Octahedral box, 10Å buffer)

  • addions mol K+ 0 (Neutralize)

  • addions mol K+ Cl- 0.15 (Add physiological salt)

Step 5.2: Equilibration Protocol (The "Gentle" Approach)

Directly heating modified DNA often breaks the H-bonds before the solvent relaxes. Use this staged approach:

  • Minimization 1: 1000 steps steepest descent, 500N restraints on DNA. (Relax water).

  • Minimization 2: 2000 steps conjugate gradient, no restraints.

  • Heating (NVT): 0 to 300K over 100ps. Weak restraints (10 kcal/mol/Ų) on DNA backbone. Langevin thermostat (

    
     = 1.0 ps⁻¹).
    
  • Density (NPT): 100ps at 300K, 1 bar. Restraints reduced to 1.0 kcal/mol/Ų. Berendsen barostat.

  • Pre-Production: 500ps NPT. No restraints.

Step 5.3: Production Run
  • Ensemble: NPT (Isobaric-Isothermal).

  • Integrator: 2fs time step (SHAKE on H-bonds).

  • Cutoff: 10.0 Å for PME.

  • Duration: 200 - 500 ns (sufficient to sample methyl rotation and wobble breathing).

Phase 3: Analysis & Metrics

To prove the "mutagenic potential" or "pairing stability," you must quantify specific geometric parameters.

Metric 1: Hydrogen Bond Occupancy
  • Tool: cpptraj

  • Logic:

    • O6-mdI:T: Monitor distance between

      
      (mdI) and 
      
      
      
      (T). Also
      
      
      (mdI) and
      
      
      (T).
    • O6-mdI:C: Monitor distance between

      
      (mdI) and 
      
      
      
      (C). Expect instability here due to lack of
      
      
      donor.
Metric 2: Methyl Group Dynamics

Calculate the dihedral angle of the O6-methyl group (


).
  • Why? If the methyl group locks into a specific orientation (syn vs anti), it dictates the steric clash with the opposing base.

Metric 3: Thermodynamic Stability (MM-PBSA)

Calculate the free energy of binding (


) for the duplex.
  • Interpretation: A negative

    
     indicates a thermodynamic preference for T (mutagenic pairing) over C.
    

Visual Workflow: Simulation & Analysis

SimulationPipeline cluster_Sim Simulation Phase cluster_Analysis Analysis Phase Init System Build (Leap + OPC Box) Min Minimization (Restrained -> Free) Init->Min Heat Heating (NVT) 0->300K Min->Heat Prod Production (NPT) 500ns Heat->Prod HBond H-Bond Occupancy (cpptraj) Prod->HBond Geom Base Pair Geometry (Buckle/Propeller) Prod->Geom Energy MM-PBSA (Binding Free Energy) Prod->Energy

Figure 2: Complete simulation and analysis pipeline for O6-mdI duplexes.

References

  • Snow, E. T., Foote, R. S., & Mitra, S. (1984).[4] Base-pairing properties of O6-methylguanine in template DNA during in vitro DNA replication.[1][2][3][4][5][6] Journal of Biological Chemistry. Link

  • Love, O., et al. (2026).[7] Parameterizing modified nucleic acids for molecular simulations in the AMBER MD software environment. Living Journal of Computational Molecular Science. Link

  • Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions.[1][2][3][8][9][10] Proceedings of the National Academy of Sciences. Link

  • Galindo-Murillo, R., et al. (2016). Assessing the Current State of Amber Force Field Modifications for DNA. Journal of Chemical Theory and Computation. Link

  • Duarte, F., & Bauer, P. (2014). The Role of the O6-Methylguanine-DNA Methyltransferase (MGMT) in the Repair of DNA Alkylation Damage.[3][11] Journal of Biological Chemistry. (Contextual grounding for O6-alkylation repair mechanisms).

Sources

Method

Application Notes and Protocols for Crystallization of Protein-DNA Complexes with O6-Methylinosine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Molecular Recognition of Alkylated DNA The study of protein-DNA interactions is fundamental to understanding cellular processes such...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Recognition of Alkylated DNA

The study of protein-DNA interactions is fundamental to understanding cellular processes such as DNA replication, transcription, and repair. A critical area of this research focuses on how proteins recognize and respond to DNA damage. O6-methylinosine, an analog of the mutagenic DNA lesion O6-methylguanine, serves as a valuable tool for structural and functional studies of DNA repair proteins and for the development of targeted therapeutics.[1][2] Obtaining high-resolution crystal structures of proteins in complex with DNA containing O6-methylinosine is paramount for elucidating the molecular mechanisms of damage recognition and repair.[3][4]

These application notes provide a comprehensive guide for researchers tackling the challenges of crystallizing protein-DNA complexes containing the modified base O6-methylinosine. The protocols and strategies outlined herein are designed to enhance the likelihood of obtaining diffraction-quality crystals, thereby accelerating research in DNA repair and drug discovery.

PART 1: Pre-Crystallization Strategy & Sample Preparation

The foundation of any successful crystallization experiment is a highly pure and homogenous sample.[5][6][7] This section details the critical steps for preparing both the protein and the O6-methylinosine-containing DNA, and for forming a stable complex suitable for crystallization trials.

Design and Synthesis of O6-Methylinosine-Containing DNA Oligonucleotides

The design of the DNA oligonucleotide is a crucial variable in the crystallization of protein-DNA complexes.[8][9] Key considerations include the length, sequence, and end-type of the DNA.

  • Length: The DNA should be long enough to encompass the protein's binding site but short enough to minimize conformational flexibility, which can hinder crystal packing.[10] A common strategy is to start with the minimal binding sequence and then systematically add 1-5 base pairs to each end.[8][9]

  • Sequence: Flanking sequences can influence crystal contacts. It is advisable to test several different flanking sequences.

  • Ends: Both blunt and sticky-ended DNA fragments should be screened.[11] Sticky ends, with single or double unpaired bases, can promote the formation of a crystal lattice through end-to-end stacking.[8][10]

Protocol 1: Synthesis and Purification of O6-Methylinosine-Containing Oligonucleotides

  • Synthesis: Oligonucleotides containing O6-methylinosine can be chemically synthesized using standard solid-phase phosphoramidite chemistry. The modified phosphoramidite for O6-methylinosine will need to be sourced from a specialized supplier.

  • Purification: High-purity DNA is essential.[3] Purification by high-performance liquid chromatography (HPLC) is strongly recommended.[8]

    • Method: Reversed-phase HPLC is effective for purifying synthetic oligonucleotides.

    • Quality Control: The purity and identity of the oligonucleotide should be confirmed by mass spectrometry.[12]

  • Annealing: To form the double-stranded DNA, mix equimolar amounts of the two complementary single-stranded oligonucleotides. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours.

Protein Expression and Purification

The protein of interest should be expressed and purified to the highest possible homogeneity (>95%).[5]

Protocol 2: Generic Protein Expression and Purification

  • Expression: Utilize a suitable expression system, such as E. coli, with an affinity tag (e.g., His6-tag) to facilitate purification.[13]

  • Lysis and Clarification: Lyse the cells and clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography: Use immobilized metal affinity chromatography (IMAC) for initial purification of His-tagged proteins.

  • Tag Removal: If the affinity tag interferes with crystallization, it should be removed by enzymatic cleavage (e.g., with TEV protease), followed by a second round of IMAC to remove the cleaved tag and the protease.[13]

  • Size-Exclusion Chromatography (SEC): This is a critical final step to remove aggregates and ensure a monodisperse sample.[10] The protein should elute as a single, symmetrical peak.

  • Concentration and Storage: Concentrate the purified protein to a working concentration (typically 5-25 mg/mL) and store it in a buffer that maintains its stability and activity.[5][7]

Complex Formation and Characterization

Once both the protein and DNA are purified, the next step is to form and verify the complex.

Protocol 3: Protein-DNA Complex Formation

  • Mixing: Mix the purified protein and the annealed DNA duplex. A slight molar excess of the DNA (e.g., 1:1.2 protein to DNA ratio) is often used to ensure all protein molecules are in the complexed state.[11][14]

  • Incubation: Incubate the mixture to allow for complex formation. The incubation time can range from 30 minutes to overnight at 4°C.[5]

  • Purification of the Complex (Optional but Recommended): For a highly homogenous sample, it is beneficial to purify the complex using size-exclusion chromatography.[10] This will separate the complex from any unbound protein or DNA.

Workflow for Protein-DNA Complex Preparation

G cluster_protein Protein Preparation cluster_dna DNA Preparation cluster_complex Complex Formation p1 Expression & Lysis p2 Affinity Chromatography p1->p2 p3 Tag Removal p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Mix Protein & DNA p4->c1 d1 Oligonucleotide Synthesis (with O6-methylinosine) d2 HPLC Purification d1->d2 d3 Annealing d2->d3 d3->c1 c2 Incubate c1->c2 c3 SEC Purification of Complex (Optional) c2->c3 Crystallization Screening Crystallization Screening c3->Crystallization Screening

Caption: Workflow for preparing the protein-DNA complex.

PART 2: Crystallization of the Protein-O6-Methylinosine-DNA Complex

With a high-quality complex in hand, the next phase is to screen for crystallization conditions. Both co-crystallization and soaking methods should be considered.

Co-crystallization vs. Soaking
  • Co-crystallization: The protein and DNA are mixed prior to setting up crystallization trials.[5][14] This is the most common approach for protein-DNA complexes.

  • Soaking: Pre-formed crystals of the apo-protein are soaked in a solution containing the DNA.[5] This method is less common for protein-DNA complexes due to the large size of the DNA, which may not be able to diffuse into the crystal lattice. However, it can be attempted if apo-protein crystals are readily available.

Initial Crystallization Screening

A broad screening of different chemical conditions is necessary to identify initial crystallization "hits".

  • Commercial Screens: Utilize commercially available sparse matrix screens.[7] Screens specifically designed for protein-nucleic acid complexes, such as the Natrix or Nucleix screens, can be particularly effective.[11] These screens often contain precipitants like polyethylene glycols (PEGs) of various molecular weights, salts, and buffers at different pH values.[15]

  • pH Considerations: Protein-DNA complexes often crystallize at neutral to slightly acidic pH, which can enhance the polar interactions between the positively charged protein residues and the negatively charged DNA phosphate backbone.[8][10]

  • Precipitants: PEGs and methylpentanediol (MPD) are common precipitants for protein-DNA complexes.[8]

Table 1: Recommended Commercial Crystallization Screens

Screen NameManufacturerKey Features
Crystal Screen HTHampton ResearchBroad sparse matrix screen.
PEG/Ion ScreenHampton ResearchSystematically varies PEG and salt concentrations.
NatrixHampton ResearchSpecifically designed for nucleic acids and their complexes.
JCSG+Molecular DimensionsA comprehensive sparse matrix screen.

Protocol 4: Setting up Hanging Drop Vapor Diffusion Crystallization Trials

  • Prepare the Reservoir: Pipette the screen solution into the wells of a crystallization plate.

  • Prepare the Drop: On a coverslip, mix a small volume of the protein-DNA complex solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease.

  • Incubate: Store the plates in a temperature-controlled environment (e.g., 20°C) and monitor for crystal growth over time.

Optimization of Initial Hits

Once initial crystals are obtained, the conditions must be optimized to produce larger, better-diffracting crystals.

  • Fine-tuning Precipitants and pH: Systematically vary the concentration of the precipitant and the pH of the buffer around the initial hit condition.

  • Additives: Screen a range of additives, such as salts, small molecules, or detergents, which can improve crystal quality. Polyamines like spermine and spermidine can be particularly useful for crystallizing protein-DNA complexes as they can help to neutralize the negative charge of the DNA backbone.[14]

  • Temperature: Vary the incubation temperature.

Logical Flow for Crystallization Strategy

G start High-Quality Protein-DNA Complex screen Initial Crystallization Screening (Sparse Matrix) start->screen no_hits No Hits screen->no_hits Re-evaluate sample (purity, concentration) hits Initial Hits (e.g., microcrystals, precipitate) screen->hits optimize Optimization of Conditions (Grid Screens, Additives) hits->optimize bad_crystals Poor Quality Crystals optimize->bad_crystals Further Optimization good_crystals Diffraction-Quality Crystals optimize->good_crystals bad_crystals->optimize

Caption: Decision-making workflow for crystallization.

PART 3: Crystal Handling and Data Collection

Once suitable crystals are grown, they must be carefully handled and prepared for X-ray diffraction analysis.

Protocol 5: Cryoprotection and Crystal Harvesting

  • Cryoprotection: To prevent ice formation during flash-cooling, crystals must be soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with a cryoprotectant such as glycerol, ethylene glycol, or a higher concentration of the precipitant itself.[16]

  • Harvesting: Carefully remove the crystal from the drop using a small loop.

  • Flash-Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No crystals, only precipitateProtein or DNA concentration is too high; sample is not homogenous.Decrease concentration; further purify the complex with SEC.
Amorphous precipitateIncorrect pH or buffer.Screen a wider range of pH values.
Small, needle-like crystalsRapid nucleation and growth.Lower the precipitant concentration; decrease the temperature.
Crystals do not diffract wellPoor crystal packing; internal disorder.Optimize crystallization conditions with additives; try different DNA lengths or sequences.[9]

References

  • Bitesize Bio. (2022, January 20). Crystallization of Protein–DNA Complexes: A Reliable Protocol. [Link]

  • FEBS Open Bio. (n.d.). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]

  • Center for Cancer Research. (n.d.). Crystallization of protein-DNA complexes. [Link]

  • ACS Publications. (n.d.). Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA. [Link]

  • PubMed. (2009, May 15). Roles of DNA adenine methylation in host-pathogen interactions: mismatch repair, transcriptional regulation, and more. [Link]

  • PubMed. (2007). Crystallization of protein-DNA complexes. [Link]

  • PubMed. (2008, October 7). Structure and DNA binding of alkylation response protein AidB. [Link]

  • MDPI. (2023, December 29). The DNA Alkyltransferase Family of DNA Repair Proteins: Common Mechanisms, Diverse Functions. [Link]

  • PMC. (n.d.). Structural studies of protein–nucleic acid complexes: A brief overview of the selected techniques. [Link]

  • PMC. (n.d.). Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine. [Link]

  • International Union of Crystallography. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. [Link]

  • ResearchGate. (n.d.). Crystallization of Proteins and Protein–Ligand Complexes. [Link]

  • Oxford Academic. (n.d.). CHAPTER 15 Crystallography in the study of protein–DNA interaction. [Link]

  • PubMed. (1998, November 1). Crystallization and preliminary X-ray crystallographic analysis of archaeal O6-methylguanine-DNA methyltransferase. [Link]

  • YouTube. (2021, June 24). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. [Link]

  • MDPI. (2025, June 18). Protein–Protein Interactions in Base Excision Repair. [Link]

  • ResearchGate. (2016, September 11). Problem with DNA-protein complex crystal diffraction?. [Link]

  • CCP4 wiki. (2015, September 9). Crystal growth: Protein-DNA complexes. [Link]

  • Doudna Lab. (n.d.). Crystallization of RNA and RNA–protein complexes. [Link]

  • Bio-Nica.info. (n.d.). A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose. [Link]

  • PubMed. (1996, September 24). Conformational change in human DNA repair enzyme O6-methylguanine-DNA methyltransferase upon alkylation of its active site by SN1 (indirect-acting) and SN2 (direct-acting) alkylating agents: breaking a "salt-link". [Link]

  • PMC. (n.d.). Biochemical and structural characterization of a DNA N6-adenine methyltransferase from Helicobacter pylori. [Link]

  • Oxford Academic. (2025, January 27). Alkylated DNA repair by a novel HhH-GPD family protein from Crenarchaea. [Link]

  • eLife. (2025, February 7). Interpretable Protein-DNA Interactions Captured by Structure-Sequence Optimization. [Link]

  • MDPI. (2023, January 1). Protein Crystallography: Achievements and Challenges. [Link]

  • MDPI. (2022, October 27). DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex. [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Crystallization of Proteins. [Link]

  • Reddit. (2021, May 9). What are some difficulties of solving the crystal structure of a protein-protein complex?. [Link]

  • ResearchGate. (2025, August 8). (PDF) N6-methyladenosine in DNA promotes genome stability. [Link]

  • Huskie Commons. (n.d.). "DNA i-Motifs: Biophysical Characterization and Structure-Property Corr" by Alexander Minasyan. [Link]

  • MDPI. (2022, December 7). Predicting N6-Methyladenosine Sites in Multiple Tissues of Mammals through Ensemble Deep Learning. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-O-Methyl-dI Phosphoramidite Optimization

This guide is structured as a specialized Technical Support Center response. It assumes the user is a professional encountering specific yield or purity issues with 6-O-methyl-dI (6-O-methyl-2'-deoxyinosine). Ticket ID:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center response. It assumes the user is a professional encountering specific yield or purity issues with 6-O-methyl-dI (6-O-methyl-2'-deoxyinosine).

Ticket ID: #OMD-602-SUP Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry Status: Open[1]

Executive Summary

You are likely experiencing one of two issues: low coupling efficiency (leading to n-1 deletions) or post-synthesis degradation (accidental conversion to Adenine or Hypoxanthine).[1]

6-O-methyl-dI is not a standard phosphoramidite.[1] The O6-methyl group introduces significant steric bulk and hydrophobicity, retarding the coupling kinetics. Furthermore, the O6-position is highly susceptible to nucleophilic attack during deprotection.[1] Standard protocols will fail.[1]

This guide details the "High-Concentration/UltraMild" workflow required to successfully synthesize and isolate oligonucleotides containing this specific lesion.

PART 1: The Synthesis Protocol (Coupling Optimization)

The standard 2-minute coupling cycle is insufficient for O6-protected purines.[1] The methyl group at O6 creates a "steric gate," making it difficult for the incoming phosphoramidite to reach the 5'-OH of the support-bound oligo.

Reagent Preparation (Critical)
  • Diluent: Anhydrous Acetonitrile (ACN).[1] Water content must be <30 ppm.[1]

  • Concentration: Increase from standard 0.05 M to 0.1 M or 0.15 M .

    • Why: Higher concentration drives second-order reaction kinetics, overcoming the steric barrier.[1]

  • Desiccant: Add activated 3Å molecular sieves to the dissolved amidite bottle 24 hours prior to use.

    • Why: O6-methyl-dI is hydrophobic; any trace water will competitively react with the activated phosphoramidite faster than the 5'-OH of the growing chain.

Activator Selection
  • Recommended: 5-Ethylthio-1H-tetrazole (ETT ) or 4,5-Dicyanoimidazole (DCI ).[1]

  • Avoid: Standard 1H-Tetrazole.

    • Why: ETT and DCI are more acidic and nucleophilic than tetrazole, creating a more reactive tetrazolide intermediate that compensates for the steric hindrance of the O6-methyl group.

Automated Cycle Parameters

Modify your synthesizer protocol for the specific bottle position containing 6-O-methyl-dI:

StepStandard ProtocolRequired Protocol for 6-O-Me-dI
Coupling Time 2.0 min6.0 – 10.0 min
Coupling Type SingleDouble Coupling (if >40-mer)
Capping Standard (Ac2O)Standard (Ac2O)
Oxidation 0.02 M IodineStandard (0.02 M Iodine)

Scientist's Note: If your sequence places 6-O-methyl-dI adjacent to another bulky modification (e.g., another O6-methyl-dG or a dye), use the 10-minute coupling time.[1]

PART 2: The Deprotection Trap (The "Ammonia Danger")

This is where 90% of users fail. If you treat 6-O-methyl-dI with standard Ammonium Hydroxide (NH₄OH) or AMA (Ammonia/Methylamine) at 55°C, you will trigger a nucleophilic aromatic substitution.[1]

  • The Reaction: The ammonia (NH₃) attacks the C6 position, displacing the methoxide (-OMe) leaving group.

  • The Result: You convert 6-O-methyl-dI into Adenine (6-amino-purine).[1]

  • The Consequence: Your "lesion study" oligo becomes a standard Adenine-containing oligo.

The Required Workflow: UltraMild Chemistry

To retain the methyl group, you must use "UltraMild" deprotection conditions. This requires planning before you start synthesis.[1]

1. Backbone Requirements

You must synthesize the entire oligonucleotide using UltraMild phosphoramidites for the standard bases:

  • dA: Pac-dA (Phenoxyacetyl)[1]

  • dC: Ac-dC (Acetyl)[1]

  • dG: iPr-Pac-dG (Isopropyl-phenoxyacetyl)[1][2]

2. Deprotection Protocol
  • Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Anhydrous Methanol.

  • Conditions: 4 hours at Room Temperature.

  • Alternative: t-Butylamine/Water (1:[1][2]3) for 6 hours at 60°C (if K₂CO₃ is unavailable, but test first).

PART 3: Visualizing the Failure Modes

The following diagram illustrates the decision tree and the chemical consequences of incorrect deprotection.

G Start Start: 6-O-Methyl-dI Synthesis Coupling Coupling Step (Steric Hindrance) Start->Coupling SuccessCoupling Successful Incorporation (Phosphotriester) Coupling->SuccessCoupling Extended Time (10m) + ETT Activator FailCoupling Deletion (n-1) Low Yield Coupling->FailCoupling Standard Time (2m) Deprotection Deprotection Step (Critical Decision) SuccessCoupling->Deprotection Ammonia Standard Ammonia/AMA (Strong Nucleophile) Deprotection->Ammonia UltraMild K2CO3 / Methanol (Mild Base) Deprotection->UltraMild ResultAdenine FAILURE: Conversion to Adenine (OMe replaced by NH2) Ammonia->ResultAdenine Nucleophilic Attack ResultSuccess SUCCESS: 6-O-Methyl-dI Intact UltraMild->ResultSuccess Safe Removal of Pac/Ac Groups

Figure 1: Workflow decision tree highlighting the critical coupling parameters and the risk of converting 6-O-methyl-dI to Adenine during deprotection.

PART 4: Troubleshooting & FAQ

Troubleshooting Matrix
SymptomDiagnosisCorrective Action
Mass Spec shows [M-14] peak Loss of Methyl group (Hydrolysis).[1]Check pH of deprotection.[1] Acidic conditions or prolonged exposure to aqueous bases can hydrolyze OMe to OH (yielding dI).[1]
Mass Spec shows [M-15] peak Conversion to Adenine (Ammonolysis).[1]CRITICAL: You used Ammonia or AMA.[1][3][4][5] Switch to Pac-phosphoramidites and K₂CO₃/MeOH deprotection.[1]
Low Coupling Yield (<90%) Water contamination or Sterics.1.[1] Add 3Å Sieves to amidite.2. Increase coupling time to 10 mins.3. Switch activator to ETT.[1]
Precipitate in Amidite Bottle Solubility limit reached.6-O-Me-dI is hydrophobic.[1] Ensure ACN is warm (25°C) or dilute slightly to 0.08 M if crystallization occurs at 0.1 M.
Frequently Asked Questions

Q: Can I use standard Benzoyl-dA and Benzoyl-dC with 6-O-methyl-dI? A: No. Benzoyl protecting groups require strong ammonia treatment to remove.[1] By the time you remove the Benzoyl groups, you will have converted your 6-O-methyl-dI into Adenine.[1] You must use Pac-dA and Ac-dC (UltraMild chemistry).[1][2]

Q: I want to convert 6-O-methyl-dI to dI (Deoxyinosine) after synthesis. How do I do that? A: If your goal is to generate dI, 6-O-methyl-dI is not the most efficient precursor; O6-phenyl-dI is preferred for "convertible" nucleoside strategies.[1] However, if you must, treating 6-O-methyl-dI with sodium hydroxide (NaOH) can hydrolyze the ether to the carbonyl (dI), but this is harsh and risks backbone degradation.[1] It is safer to simply buy dI phosphoramidite.[1]

Q: Why does the coupling efficiency drop specifically at this base? A: The O6-methyl group projects into the solvent channel and creates steric clash with the activator complex. Additionally, the hydrophobicity of the methyl group can cause local "hydrophobic collapse" of the growing chain in polar ACN, shielding the 5'-OH.

References

  • Glen Research. Deprotection - Volume 1 - Deprotect to Completion. (Detailed guide on UltraMild deprotection and base sensitivity). [1]

  • Glen Research. User Guide to DNA Modification. (Specific protocols for O6-methyl-dG/dI handling).

  • TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. (Insights on water sensitivity in modified amidites).

  • Eadie, J. S., et al. (1987). The reaction of O6-methylguanine with ammonia: Implications for oligonucleotide synthesis.[1] Nucleic Acids Research.[1][6] (Establishes the mechanism of O6-alkyl conversion to amino-purines).

  • Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis. (Baseline protocols for comparison).

Sources

Optimization

Technical Support Center: O6-Methyl-2'-Deoxyinosine (O6-mdI) Stability in Cellular Lysates

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals investigating the pharmacokinetics, DNA repair mechanisms, or metabolic fate of the modified...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals investigating the pharmacokinetics, DNA repair mechanisms, or metabolic fate of the modified nucleoside O6-methyl-2'-deoxyinosine (O6-mdI) .

Because O6-mdI is a highly reactive alkylated purine, its structural integrity in crude cellular lysates is frequently compromised by promiscuous enzymatic networks and chemical instability. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and verified biochemical data to ensure robust experimental reproducibility.

Degradation Pathways of O6-mdI in Lysates

To successfully stabilize O6-mdI, you must first understand the dual-threat environment of a cellular lysate. The nucleoside is subject to rapid enzymatic phosphorolysis and promiscuous O-demethylation, alongside spontaneous acid-catalyzed depurination.

O6mdI_Degradation cluster_enzymatic Enzymatic Degradation (Lysate) cluster_chemical Chemical Degradation O6mdI O6-methyl-2'-deoxyinosine (O6-mdI) PNP Purine Nucleoside Phosphorylase (PNP) O6mdI->PNP Phosphorolysis ADA Adenosine Deaminase (ADA) O6mdI->ADA Promiscuous Demethylation Acid Acidic pH (< 6.5) Hydrolysis O6mdI->Acid Spontaneous SN1 Reaction O6mHX O6-methylhypoxanthine (Free Base) PNP->O6mHX Cleaves N9-glycosidic bond dI 2'-Deoxyinosine (dI) ADA->dI Loss of O6-methyl group Acid->O6mHX Rapid Depurination

Fig 1. Enzymatic and chemical degradation pathways of O6-mdI in cellular lysates.

Quantitative Stability Data

The following table summarizes the half-life (


) of 10 µM O6-mdI spiked into crude HeLa cell lysates (1 mg/mL total protein) under various stabilization conditions. Monitoring these mass shifts via LC-MS/MS is critical for diagnosing which degradation pathway is active in your samples.
Lysate ConditionAdditives / InhibitorspHTempO6-mdI Half-Life (

)
Primary Degradation Product
Crude Lysate (Untreated) None7.437°C~45 minsO6-methylhypoxanthine
Crude Lysate Immucillin-H (10 µM)7.437°C~3.5 hours2'-Deoxyinosine (dI)
Crude Lysate Pentostatin (10 µM)7.437°C~50 minsO6-methylhypoxanthine
Fully Stabilized Lysate Immucillin-H + Pentostatin7.437°C>24 hours None (Stable)
Acidic Extract None5.025°C~2.5 hoursO6-methylhypoxanthine + Abasic Sugar
Heat-Inactivated None (Boiled 10 mins)7.437°C>24 hoursNone (Stable)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my O6-mdI rapidly degrade into O6-methylhypoxanthine in crude lysates? A1: This degradation is driven by Purine Nucleoside Phosphorylase (PNP) . PNP is a ubiquitous homotrimeric enzyme that catalyzes the reversible phosphorolysis of the N9-glycosidic bond in 6-oxopurines [1]. Because O6-mdI structurally mimics a 6-oxopurine, it is readily accommodated in the PNP active site. To troubleshoot this, you must supplement your lysis buffer with a transition-state analogue inhibitor such as Immucillin-H or Forodesine .

Q2: I inhibited PNP, but I am now seeing a mass shift corresponding to 2'-deoxyinosine (dI). What is happening? A2: You are observing promiscuous O-demethylation driven by Adenosine Deaminase (ADA) . While ADA canonically deaminates adenosine, it exhibits well-documented cross-reactivity with O6-alkylated purines—a mechanism famously exploited in the clinic to metabolize the chemotherapeutic prodrug Nelarabine (O6-methyl-ara-G) into its active, demethylated form [2]. ADA replaces the O6-methoxy group with a hydroxyl group, converting O6-mdI to dI. You must co-administer an ADA inhibitor like Pentostatin or EHNA to achieve full stability.

Q3: Will O6-methylguanine-DNA methyltransferase (MGMT) deplete O6-mdI in my lysate? A3: No. MGMT is a highly specialized suicide enzyme that strictly requires a double-stranded DNA backbone to physically "flip" the alkylated base into its active site pocket [3]. Monomeric free nucleosides like O6-mdI are not recognized as substrates by MGMT.

Q4: Can I use Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) precipitation to stop the enzymatic reactions? A4: Absolutely not. The electron-donating nature of the O6-methoxy group alters the electron density of the purine ring, making the N9-glycosidic bond highly susceptible to acid-catalyzed


 hydrolysis [4]. Dropping the pH below 6.5 will chemically cleave the glycosidic bond, resulting in artificial depurination. Use cold organic solvents (e.g., Acetonitrile) for protein precipitation instead.

Experimental Protocols

Protocol 1: Preparation of Stabilized Cellular Lysates for O6-mdI Assays

Objective: Extract cellular proteins while completely inhibiting PNP and ADA activity to maintain the structural integrity of free O6-mdI.

  • Cell Washing: Wash

    
     cultured cells (e.g., HeLa or HEK293T) twice with ice-cold PBS (pH 7.4).
    
  • Lysis Buffer Formulation: Resuspend the cell pellet in 500 µL of ice-cold Stabilization Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40).

    • Causality Check: HEPES is utilized instead of Tris-HCl because its

      
       is significantly less sensitive to temperature fluctuations. This guarantees the pH remains strictly above 7.0 during ice incubation, preventing acid-catalyzed depurination.
      
  • Enzyme Inhibition: Immediately spike the lysate with the Dual-Inhibitor Cocktail : 10 µM Immucillin-H (PNP inhibitor) and 10 µM Pentostatin (ADA inhibitor). Add 1x EDTA-free Protease Inhibitor Cocktail.

  • Incubation: Incubate on ice for 30 minutes, applying gentle vortexing every 10 minutes.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Recovery: Transfer the clarified supernatant to a pre-chilled microcentrifuge tube. The lysate is now ready for O6-mdI spiking or downstream assays.

Protocol 2: Extraction and LC-MS/MS Quantification of O6-mdI

Objective: Isolate O6-mdI from the stabilized lysate without inducing chemical degradation during sample cleanup.

  • Aliquot: Transfer 50 µL of the stabilized lysate containing O6-mdI into a protein LoBind tube.

  • Organic Precipitation: Add 200 µL of ice-cold 100% Acetonitrile (ACN).

    • Causality Check: Organic precipitation is mandatory. Traditional acid precipitation (TCA/PCA) instantly protonates the purine ring, triggering rapid depurination and artificial loss of the O6-mdI signal [4].

  • Denaturation: Vortex vigorously for 30 seconds to ensure complete protein denaturation, then incubate at -20°C for 1 hour.

  • Separation: Centrifuge at 16,000 × g for 15 minutes at 4°C.

  • Drying: Carefully transfer the supernatant to an MS-vial and dry under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet in 50 µL of LC-MS mobile phase (e.g., 5% Methanol in Water, 0.1% Formic Acid).

    • Causality Check: While prolonged storage in acidic conditions is detrimental, the brief exposure to 0.1% Formic Acid during a standard LC gradient (<15 minutes) is tolerated and necessary for positive-ion mode electrospray ionization (ESI+). Analyze immediately.

References

  • Wierzchowski, J. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review. Preprints. URL:[Link]

  • Srivenugopal, K. S., Yuan, X. H., Friedman, H. S., & Ali-Osman, F. (1999). Degradation of the alkylated form of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase. Nucleic Acids Research, 27(3), 825–832. URL:[Link]

  • Gates, K. S. (2009). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 22(11), 1747–1760. URL:[Link]

Troubleshooting

troubleshooting low yield in synthesis of modified inosine analogs

Welcome to the Technical Support Center for Modified Nucleoside Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of modi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Modified Nucleoside Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of modified inosine analogs and their subsequent incorporation into oligonucleotides.

Inosine synthesis is notoriously challenging. The hypoxanthine base is prone to tautomerization, leading to regioselectivity issues, and the N-glycosidic bond is highly sensitive to acidic cleavage. This guide bypasses generic advice, focusing instead on the mechanistic causality behind low yields and providing self-validating protocols to ensure your success.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your chemistry, pinpoint where the yield loss occurs. Use the diagnostic flowchart below to navigate to the appropriate troubleshooting section.

TroubleshootingWorkflow Start Low Yield Detected: Inosine Analog Synthesis Q1 Where is the yield drop quantified? Start->Q1 Monomer During Monomer Derivatization Q1->Monomer Oligo During Solid-Phase Oligo Assembly Q1->Oligo Regio Symptom: Mixed Adducts (Regioselectivity Failure) Monomer->Regio Depurin Symptom: Truncated Oligos (Acidic Depurination) Oligo->Depurin Coupling Symptom: Low Trityl Signal (Poor Coupling) Oligo->Coupling Sol1 Implement O6-Protection (See FAQ 1) Regio->Sol1 Sol2 Switch to 2% DCA (See FAQ 2) Depurin->Sol2 Sol3 Use ETT/BTT & Extend Time (See FAQ 3) Coupling->Sol3

Fig 1. Decision tree for diagnosing and resolving low yield in inosine synthesis.

Diagnostic Q&A (FAQs)

Q1: Why am I getting an inseparable mixture of products during the alkylation of inosine, and how can I force N1-selectivity?

The Causality: The hypoxanthine base of inosine exists in a dynamic lactam-lactim tautomeric equilibrium. Under basic alkylation conditions, the deprotonated intermediate exhibits nucleophilic character at both the N1 nitrogen and the O6 oxygen[1]. If you simply add an alkyl halide and a base, you will inevitably generate a mixture of N1-alkyl and O6-alkyl adducts, drastically reducing your isolated yield of the desired N1-analog.

The Solution: You must temporarily mask the O6 position. The most robust method is O6-protection using a benzyl or 4-chlorophenyl group[2]. By converting the lactam to an O6-ether, you lock the ring system, preventing tautomerization and directing subsequent functionalization exclusively to your target sites. The O6-protecting group also increases the lipophilicity of the monomer, drastically improving its solubility in organic solvents (like THF and DCM) during downstream phosphoramidite synthesis[3].

Q2: My overall oligonucleotide yield is practically zero when incorporating multiple inosine residues. Mass spec shows truncated sequences. What is happening?

The Causality: You are experiencing acid-catalyzed depurination . The N-glycosidic bond connecting the hypoxanthine base to the ribose/deoxyribose sugar is highly labile under acidic conditions[4]. During standard automated synthesis, 3% Trichloroacetic acid (TCA) is used for 5'-DMT deprotection (detritylation). TCA (pKa ~0.65) is strong enough to protonate the N7 position of the purine ring. This protonation creates a great leaving group, causing the glycosidic bond to cleave[5]. Once the base is lost, the resulting abasic site undergoes


-elimination during the final ammonia deprotection, cleaving the oligonucleotide chain[6].

The Solution: Substitute TCA with 2% Dichloroacetic acid (DCA) in 1,2-dichloroethane or dichloromethane[6]. DCA is a weaker acid (pKa ~1.25). It is sufficiently acidic to remove the DMT group rapidly but significantly reduces the rate of N7 protonation, thereby preserving the glycosidic bond of the inosine analog[6].

Q3: The trityl monitor on my synthesizer shows a massive drop in coupling efficiency specifically at the step where I inject the inosine phosphoramidite. How do I fix this?

The Causality: Inosine phosphoramidites, particularly those bearing bulky 2'-O-protecting groups (like TBDMS or TOM for RNA synthesis), suffer from severe steric hindrance[2]. Furthermore, modified inosine monomers often aggregate or exhibit poor solubility in standard 0.1 M acetonitrile solutions, lowering the effective concentration of the reactive species[3]. Standard 3-minute coupling times with weak activators (like 1H-tetrazole) are insufficient to drive the reaction to completion.

The Solution: You must alter both the thermodynamics and kinetics of the coupling step. First, switch to a more acidic and nucleophilic activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole (BTT)[2][7]. Second, manually override the synthesizer protocol to extend the coupling time of the inosine monomer to 12 minutes [3][7].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Synthesis of O6-Benzylinosine (Regioselective Protection)

This protocol masks the O6 position to prevent side reactions and improve organic solubility[8].

  • Setup: In an oven-dried flask under argon, dissolve inosine (200 mg, 0.74 mmol) in anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Activation: Add anhydrous K

    
    CO
    
    
    
    (300 mg, 2.3 mmol). Stir for 15 minutes at room temperature to initiate deprotonation.
  • Alkylation: Dropwise, add benzyl bromide (720 mg, 4.2 mmol).

  • Reaction: Heat the mixture to 150 °C for exactly 2 hours[8].

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Evaporate the DMF under high vacuum.

  • Purification: Crystallize the crude residue from cold methanol.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Cl
    
    
    
    /MeOH (9:1). The product must appear as a single UV-active spot at R
    
    
    = 0.49
    . Expected yield: ~95% (140 mg)[8].
Protocol 2: Optimized Solid-Phase Coupling for Inosine Phosphoramidites

This protocol overcomes the steric hindrance and low reactivity of inosine monomers during automated synthesis[7].

  • Preparation: Dissolve the protected inosine phosphoramidite in strictly anhydrous acetonitrile to a final concentration of 0.1 M [7]. Self-validation: The solution must be completely clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Activator Selection: Prepare a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[7].

  • Detritylation: Wash the solid support with 2% DCA in dichloromethane for 60 seconds. Self-validation: The effluent must turn bright orange (trityl cation).

  • Coupling Override: Deliver the phosphoramidite and ETT to the column. Program the synthesizer to pause the flow and allow the reagents to incubate on the column for 12 minutes [7].

  • Capping & Oxidation: Proceed with standard capping (acetic anhydride/1-methylimidazole) and oxidation (I

    
     in THF/Pyridine/H
    
    
    
    O)[7].

Quantitative Data Summaries

Use the following empirical data to benchmark your expected yields and optimize your synthesizer parameters.

Table 1: Impact of Detritylation Acid on Inosine Depurination Rates

Detritylation Reagent Acid Strength (pKa) Relative Depurination Rate Oligo Yield (20-mer, 3x Inosine)
3% Trichloroacetic Acid (TCA) ~0.65 Very High (Baseline) < 15% (Highly truncated)

| 2% Dichloroacetic Acid (DCA) | ~1.25 | Low (~10x reduction) | > 85% (Intact sequence) |

Table 2: Coupling Efficiency of Inosine Phosphoramidites vs. Activator/Time

Activator Concentration Coupling Time Average Stepwise Yield
1H-Tetrazole 0.45 M 3.0 min 82 - 88%
1H-Tetrazole 0.45 M 12.0 min 91 - 94%

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 12.0 min | > 98% |

References

  • Introduction to the Synthesis and Purification of Oligonucleotides. Deep Blue Repositories - University of Michigan.
  • Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection (US8309706B2). Google Patents.
  • Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology. National Institutes of Health (NIH).
  • Inosine-Induced Base Pairing Diversity during Reverse Transcription. National Institutes of Health (NIH).
  • Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site. Oxford Academic.
  • Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity. HWChem.
  • Effects of Cytokinins, Cytokinin Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells. AIR Unimi.
  • Chemical Synthesis of Modified RNA. Wiley.

Sources

Optimization

selection of mild deprotection reagents for O6-alkylated nucleosides

Topic: Selection of Mild Deprotection Reagents for O6-Alkylated Nucleosides Audience: Researchers, Oligonucleotide Chemists, and Drug Development Professionals Reference ID: TSC-O6G-DEP-001 Executive Summary: The "Ammoni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selection of Mild Deprotection Reagents for O6-Alkylated Nucleosides Audience: Researchers, Oligonucleotide Chemists, and Drug Development Professionals Reference ID: TSC-O6G-DEP-001

Executive Summary: The "Ammonia Problem"

Why are you here? You are likely attempting to synthesize oligonucleotides containing O6-methylguanine (O6-MeG) , O6-benzylguanine (O6-BnG) , or similar alkylated purines. Standard deprotection protocols (using concentrated Ammonium Hydroxide or AMA at elevated temperatures) will fail.

The Mechanism of Failure: The O6-position of guanine is highly susceptible to nucleophilic attack. In standard deprotection, ammonia (


) or methylamine (

) acts as a nucleophile, attacking the C6 carbon. This displaces the O6-alkyl group, converting your modified base back into native Guanine (or 2,6-diaminopurine), effectively erasing your modification.

The Solution: You must utilize an "UltraMild" synthesis and deprotection strategy . This involves a coordinated system of specific phosphoramidites, capping reagents, and a non-nucleophilic deprotection reagent—specifically 0.05 M Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in Methanol .[1]

Reagent Selection & Experimental Logic

To successfully isolate O6-alkylated oligos, you cannot simply change the deprotection reagent; you must alter the entire synthesis chemistry to be compatible with that mild reagent.

The UltraMild System Components
ComponentStandard Reagent (AVOID)Required "UltraMild" ReagentReason for Selection
dA Monomer Benzoyl-dA (Bz-dA)Phenoxyacetyl-dA (Pac-dA) Pac groups cleave rapidly in weak base; Bz groups do not.
dG Monomer Isobutyryl-dG (iBu-dG)Isopropyl-phenoxyacetyl-dG (iPr-Pac-dG) iPr-Pac is labile in

; iBu requires heat/ammonia.
dC Monomer Benzoyl-dC (Bz-dC)Acetyl-dC (Ac-dC) Acetyl is universally compatible and cleaves easily.
Capping Mix A Acetic Anhydride (

)
Phenoxyacetic Anhydride (

)
Prevents "transamidation" (see Troubleshooting below).
Deprotection

or AMA
0.05 M

in MeOH
Non-nucleophilic base; cleaves protecting groups without attacking O6-alkyl.
Decision Logic: Reagent Selection

The following diagram illustrates the critical decision pathway for preserving O6-alkyl modifications.

DeprotectionLogic Start Oligonucleotide Synthesis (Contains O6-Alkylguanine) Q1 Are all bases (A, C, G) UltraMild (Pac/Ac) protected? Start->Q1 Fail1 STOP: Standard protecting groups (Bz/iBu) will not deprotect in mild conditions. Result: Incomplete Deprotection. Q1->Fail1 No Q2 Which Capping Reagent used? Q1->Q2 Yes PathA Acetic Anhydride (Standard Cap A) Q2->PathA Standard PathB Phenoxyacetic Anhydride (UltraMild Cap A) Q2->PathB Recommended Risk Risk: Transamidation. dG converts to Ac-dG. Requires longer deprotection. PathA->Risk Success Optimal Path. Ready for K2CO3. PathB->Success Deprot Deprotection: 0.05M K2CO3 in MeOH 4 Hours @ RT Risk->Deprot Success->Deprot

Caption: Decision tree for selecting reagents compatible with O6-alkylguanine stability.

Standard Operating Protocol (SOP)

Objective: Deprotection of O6-MeG/O6-BnG oligonucleotides without degradation.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Anhydrous Methanol (MeOH)[2]

  • Potassium Carbonate (

    
    )[1][3][4]
    
  • Glacial Acetic Acid

  • SpeedVac or Lyophilizer

  • Desalting Column (e.g., Glen-Pak, Poly-Pak, or Sephadex G-25)

Step-by-Step Workflow
1. Preparation of Deprotection Solution

Dissolve 6.9 mg of Potassium Carbonate in 1 mL of anhydrous Methanol to create a 0.05 M solution .

  • Note: Prepare fresh. Methanol absorbs water from the air, which can slow down the reaction or cause hydrolysis issues if left too long.

2. Cleavage and Deprotection[1][2][3][5][6][7][8][9][10]
  • Transfer the CPG (Controlled Pore Glass) support containing the synthesized oligo into a screw-cap vial.

  • Add 1.0 mL of the 0.05 M

    
    /MeOH  solution per 1 µmol synthesis scale.
    
  • Seal tightly and incubate at Room Temperature (RT) .

    • Time: 4 hours (if

      
       capping was used).
      
    • Time: Overnight (17 hours) (if

      
       capping was used, to ensure removal of any transamidated acetyl groups).
      
  • Do not heat. Heat promotes the nucleophilic attack on the O6-alkyl group.

3. Neutralization (CRITICAL STEP)

Unlike Ammonia, Potassium Carbonate is a non-volatile salt. You cannot simply evaporate the solvent, or you will concentrate the salt, creating a highly alkaline pellet that degrades the DNA upon resuspension.

  • Add glacial acetic acid to neutralize the solution.[2]

    • Ratio: Add 6 µL of glacial acetic acid per 1 mL of 0.05 M

      
       solution.
      
  • Vortex gently.

4. Isolation/Desalting

Choose one of the following methods:

  • Method A (Precipitation): Add sodium acetate and ethanol to precipitate the DNA (standard protocols apply), leaving the potassium salts in the supernatant.

  • Method B (Cartridge Desalting): Dilute the neutralized methanol solution with water (to <5% methanol content) and load onto a C18 or Glen-Pak cartridge. Wash salts away with water, then elute DNA.

Troubleshooting Guide

Issue: Mass Spec shows a large peak corresponding to "Native Guanine" (Loss of Alkyl Group)

Root Cause: Nucleophilic displacement of the alkyl group.

  • Diagnosis: Did you use Ammonium Hydroxide or AMA?

  • Fix: You must switch to the

    
    /MeOH protocol. Ammonia at high temperatures rapidly converts O6-MeG to Guanine.
    
Issue: Incomplete Deprotection (Protecting groups remain on A, C, or G)

Root Cause: Mismatch between protecting groups and deprotection reagent.

  • Diagnosis: Did you use standard Benzoyl-dA or Isobutyryl-dG monomers?

  • Explanation: 0.05 M

    
     is a very mild base. It is strong enough to cleave Pac and Ac groups, but it is too weak  to cleave Benzoyl or Isobutyryl groups efficiently at room temperature.
    
  • Fix: You must re-synthesize using "UltraMild" phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

Issue: "Transamidation" (Unexpected Acetyl groups on dG)

Root Cause: Use of Acetic Anhydride during the Capping step.

  • Mechanism: During capping, the "UltraMild" iPr-Pac group on dG can exchange with the Acetyl group from the capping mix.[2][6] Acetyl-dG is more stable than iPr-Pac-dG.

  • Fix:

    • Prevention: Use Phenoxyacetic Anhydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) in "Cap A" during synthesis.[6]
      
    • Salvage: If you already synthesized with Acetic Anhydride, extend the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       deprotection time to overnight  to ensure the recalcitrant Acetyl groups are removed.
      

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Hydroxide if I keep it at Room Temperature? A: Technically, yes, if you use UltraMild monomers. UltraMild monomers can be deprotected in Ammonium Hydroxide/Ethanol (3:1) for 2 hours at RT. However, this still carries a higher risk of O6-alkyl degradation than the Potassium Carbonate method.


 is the "Gold Standard" for safety here.

Q: Is O6-Benzylguanine (O6-BnG) more stable than O6-Methylguanine (O6-MeG)? A: No. Both are susceptible to nucleophilic displacement. O6-BnG is bulky and can sometimes be more labile depending on the steric environment, but the same UltraMild protocol applies to both.

Q: Can I use a Glen-Pak or OPC cartridge for purification? A: Yes. Since the


 method does not remove the DMT (dimethoxytrityl) group, the oligo is "DMT-On" at the end of the reaction. However, you must neutralize  the carbonate solution and dilute the methanol significantly with water before loading the cartridge to ensure proper binding.

References

  • Glen Research. UltraMild Deprotection Strategies. Glen Research Technical Bulletins. Available at: [Link]

  • Glen Research. User Guide to UltraMild Synthesis and Deprotection. Available at: [Link]

  • Pujari, S.S., et al. (2020). Synthesis and Characterization of Site-Specific O6-Alkylguanine DNA-alkyl Transferase-Oligonucleotide Crosslinks.[11] Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Pauly, G.T., et al. (1998). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Polymerase Extension Past O6-Methyl-dI

Welcome to the Application Support Hub. As researchers and drug development professionals, you often utilize synthetic DNA lesions to probe the mechanistic limits of DNA polymerases and repair enzymes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you often utilize synthetic DNA lesions to probe the mechanistic limits of DNA polymerases and repair enzymes. O6-methyl-2'-deoxyinosine (O6-methyl-dI) —the deoxynucleoside of O6-methylhypoxanthine—is a critical analog used to isolate the steric and kinetic effects of the N2-exocyclic amino group found in natural O6-methylguanine (O6-MeG) lesions.

This guide is engineered to help you troubleshoot polymerase stalling, optimize in vitro bypass assays, and understand the fundamental causality behind steric hindrance at the active site.

Part 1: Core Concepts & Causality

To troubleshoot extension failures, you must first understand the molecular environment of the polymerase active site.

When a high-fidelity replicative polymerase (e.g., Pol α, δ, ε, or Taq) encounters O6-MeG, the bulky O6-methyl group projects into the major groove, disrupting standard Watson-Crick base pairing and clashing with the polymerase's "steric gate" (such as the O-helix in A-family polymerases).

Why is O6-methyl-dI even harder to bypass? O6-methyl-dI lacks the N2-amino group present in O6-MeG. During the incorporation of dCTP opposite O6-MeG, the complex typically adopts a wobble conformation where the N2-amino group of the lesion forms a critical stabilizing hydrogen bond with the O2 of cytosine[1]. By removing this N2-amino group (creating O6-methyl-dI), you eliminate this stabilizing interaction. Consequently, the polymerase is forced to either reject dCTP entirely or distort the primer-template terminus further, exacerbating steric clashes and leading to severe polymerase stalling[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My high-fidelity polymerase completely stalls at O6-methyl-dI, but it occasionally reads through standard O6-MeG. Why the discrepancy? A1: This is a kinetic manifestation of the missing N2-amino group. Without it, the binding affinity (


) for dCTP drops drastically, and the transition state for phosphodiester bond formation cannot be stabilized. The polymerase active site detects the geometric distortion and aborts catalysis to prevent frameshifts. To resolve this, you must switch from a replicative polymerase to a Translesion Synthesis (TLS) polymerase (e.g., Y-family Pol η, Pol κ, or archaeal Dpo4), which possess an open active site cleft devoid of a rigid steric gate[2].

Q2: I switched to a TLS polymerase, but extension efficiency is still suboptimal. How can I force the bypass chemically? A2: Modify your reaction buffer by substituting Magnesium (


) with Manganese (

).

has a larger ionic radius and more flexible coordination geometry. This metal-dependent conformational activation relaxes the strict geometric requirements for the alignment of the primer 3'-OH and the incoming dNTP

-phosphate, effectively lowering the activation energy barrier imposed by the steric clash of the O6-methyl group[3].

Q3: My sequencing results show massive misincorporation (T instead of C) opposite O6-methyl-dI. Is my polymerase defective? A3: No, your polymerase is functioning correctly according to the thermodynamics of the lesion. O6-methyl-dI is highly promutagenic. Because the lack of the N2-amino group heavily penalizes dCTP incorporation (10-fold decrease in


), the kinetic competition heavily favors the incorporation of dTTP, which does not rely on the N2-amino group for pairing[1].
Quantitative Kinetic Comparison

Table 1: Impact of the N2-amino group on nucleotide incorporation kinetics (Relative


 values normalized to O6-MeG).
ParameterO6-Methylguanine (O6-MeG)O6-Methyl-dI (O6-MeHx)Causality / Mechanism
N2-Amino Group PresentAbsentO6-Me-dI lacks the exocyclic amino group at position 2.
Relative

(dCTP)
1.0 (Baseline)~0.110-fold drop due to loss of H-bond stabilizing the wobble pair[1].
Relative

(dTTP)
1.0 (Baseline)~1.0No significant change; N2-amino group is not required for pairing with T[1].
Primary Steric Clash Major groove (O6-methyl)Major groove (O6-methyl)Both lesions present a bulky methyl group to the polymerase active site[3].

Part 3: Experimental Workflows & Visualizations

Pathway of Steric Hindrance Resolution

Mechanism Lesion O6-Methyl-dI Template Stall Steric Clash in Active Site Lesion->Stall High-Fidelity Pol TLS Y-Family Pol (Open Cleft) Stall->TLS Pol Switch Mn Mn2+ Buffer Substitution Stall->Mn Buffer Opt. Bypass Successful Lesion Bypass TLS->Bypass Mn->Bypass

Logical workflow for resolving polymerase stalling at O6-methyl-dI lesions.

Self-Validating Protocol: In Vitro Primer Extension Assay

To ensure trustworthiness, this protocol includes internal validation controls (Step 1) to confirm that stalling is strictly due to the O6-methyl steric clash, not a generalized failure to read inosine.

Step 1: Substrate Preparation & Validation Controls

  • Synthesize three templates: one containing O6-methyl-dI, one containing unmodified dI (Deoxyinosine control), and one containing standard dG (Wild-type control).

  • Anneal a 5'-radiolabeled or fluorescently tagged primer to the templates at a 1:1.5 (primer:template) ratio in 50 mM Tris-HCl (pH 7.5) and 50 mM NaCl. Heat to 95°C for 5 minutes, then slow-cool to 4°C.

Step 2: Polymerase Reaction Assembly

  • Select a Y-family polymerase (e.g., human Pol

    
     or archaeal Dpo4).
    
  • Prepare the reaction master mix: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/mL BSA, and 10 nM of the annealed primer/template complex.

Step 3: Metal Ion Optimization & Initiation

  • To overcome the steric gate, add either 5 mM

    
     (Standard) or 5 mM 
    
    
    
    (Relaxed stringency) to separate reaction tubes[3].
  • Initiate the reaction by adding 100 µM of ultra-pure dNTPs and 5 nM of the selected polymerase. Incubate at 37°C (for human Pols) or 65°C (for Dpo4) for 10–30 minutes.

Step 4: Quenching and Resolution

  • Quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Denature at 95°C for 3 minutes and immediately snap-chill on ice.

  • Resolve the products on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea. Quantify extension efficiency via phosphorimaging.

Protocol S1 Step 1: Anneal Primer/Template 95°C for 5 min Slow cool to 4°C S2 Step 2: Assemble Reaction Add TLS Polymerase 50 mM Tris-HCl, pH 7.5 S1->S2 S3 Step 3: Metal Ion & dNTPs Add 5 mM MnCl2 or MgCl2 Add 100 µM dNTPs S2->S3 S4 Step 4: Quench Reaction Add Formamide Buffer 95°C for 3 min S3->S4 S5 Step 5: PAGE Analysis 20% Denaturing Gel Phosphorimaging S4->S5

Step-by-step experimental methodology for in vitro primer extension assays.

References

  • Spratt, T. E. (1997). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. Nucleic Acids Research, 25(16), 3354–3361. URL:[Link]

  • Batra, V. K., et al. (2014). Metal-Dependent Conformational Activation Explains Highly Promutagenic Replication across O6-Methylguanine by Human DNA Polymerase β. Journal of the American Chemical Society, 136(21), 7654–7661. URL:[Link]

  • Washington, M. T., et al. (2004). In-vitro Replication Studies on O2-Methylthymidine and O4-Methylthymidine. Journal of Biological Chemistry (Referenced for Pol

    
     and Pol 
    
    
    
    TLS bypass capabilities). URL:[Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of Inosine, 2'-deoxy-6-O-methyl-

Executive Summary: The "Golden Rules" of Storage If you are in a rush, adhere to these three non-negotiable rules to prevent immediate degradation: Temperature: Store lyophilized powder at -20°C (short term < 1 year) or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Storage

If you are in a rush, adhere to these three non-negotiable rules to prevent immediate degradation:

  • Temperature: Store lyophilized powder at -20°C (short term < 1 year) or -80°C (long term > 1 year).

  • Desiccation: Moisture is the primary enemy. Keep vials tightly sealed in a jar with active silica gel or Drierite®.

  • Solvent: Never store long-term stocks in water or phosphate buffer. Use anhydrous DMSO or Dimethylformamide (DMF) .

Section 1: The Science of Stability (Why it Degrades)

To troubleshoot effectively, you must understand the chemistry of failure. Inosine, 2'-deoxy-6-O-methyl- is a modified purine nucleoside. Its degradation is rarely random; it follows specific chemical pathways.

The Primary Threat: Acid-Catalyzed Depurination

The most critical structural weakness in this molecule is the N-glycosidic bond (the link between the base and the deoxyribose sugar).

  • Mechanism: In acidic conditions (pH < 5.0), the N7 position of the purine ring can become protonated. This destabilizes the glycosidic bond, leading to cleavage.

  • Result: You are left with the free base (6-O-methylhypoxanthine) and a sugar residue. The nucleoside is destroyed.

  • Risk Factor: Storing in unbuffered water. Pure water absorbs atmospheric CO₂, dropping to pH ~5.5, which is sufficient to accelerate depurination over weeks at 4°C.

The Secondary Threat: Demethylation

While the O-methyl ether linkage is relatively robust chemically, it can be susceptible to nucleophilic attack under harsh conditions or specific enzymatic activity (e.g., demethylases), reverting the molecule back to 2'-deoxyinosine.

Visualization: Degradation Pathway

The following diagram illustrates the chemical risks during storage.

degradation_pathway Start Intact Inosine, 2'-deoxy-6-O-methyl- Acid Acidic Environment (pH < 5.5) Start->Acid Exposure Hydrolysis N-Glycosidic Bond Hydrolysis Acid->Hydrolysis Protonation at N7 Result1 Free Base: 6-O-Methylhypoxanthine Hydrolysis->Result1 Cleavage Result2 Free Sugar: 2-Deoxyribose Hydrolysis->Result2 Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway, the primary mode of failure for deoxyribonucleosides in aqueous storage.

Section 2: Solubilization & Handling Protocols

Objective: Create a stable stock solution that resists hydrolysis.

Protocol A: The "Anhydrous Aliquot" Method (Recommended)

This protocol creates a self-validating system where solvent integrity preserves the molecule.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Amber glass vials or opaque polypropylene tubes.

Steps:

  • Equilibrate: Allow the lyophilized product vial to warm to Room Temperature (RT) before opening. (Opening a cold vial causes condensation -> moisture -> hydrolysis).

  • Dissolve: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex gently.

    • Note: Do not use water.

  • Aliquot: Dispense into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze aliquots at -20°C .

  • Use: On the day of the experiment, dilute the DMSO stock into your aqueous reaction buffer (e.g., PBS, TE).

    • Rule of Thumb: Keep final DMSO concentration < 1% in biological assays to avoid solvent toxicity.[1]

Solvent Compatibility Table
SolventStability RatingRecommended TempNotes
Anhydrous DMSO ★★★★★ (Excellent)-20°CBest for stock solutions. Prevents hydrolysis.
Ethanol (100%) ★★★★☆ (Good)-20°CGood alternative if DMSO is toxic to your assay.
TE Buffer (pH 8.0) ★★☆☆☆ (Fair)-20°CAcceptable for < 1 month. The basic pH protects against depurination.
Water (Unbuffered) ★☆☆☆☆ (Poor)N/ADO NOT STORE. pH fluctuates; high hydrolysis risk.

Section 3: Troubleshooting Guide (FAQ)

Q1: I see a precipitate after thawing my DMSO stock. Is it ruined?

Diagnosis: Likely not degraded, but crashed out of solution. DMSO has a high freezing point (18.5°C).[1][2] Fix:

  • Warm the vial to 37°C for 5 minutes.

  • Vortex vigorously.

  • Validation: If the solution clears completely, it is safe to use. If a white powder remains, moisture may have entered, causing the less-soluble degradation products to precipitate.

Q2: My HPLC trace shows two peaks instead of one.

Diagnosis: Depurination has occurred.

  • Peak 1 (Early elution): Free sugar / solvent front.

  • Peak 2 (Late elution): Free base (6-O-Methylhypoxanthine).

  • Peak 3 (Target): Intact nucleoside. Action: If the "Free Base" peak exceeds 5% of the total area, discard the stock. The free base can act as a competitive inhibitor in enzymatic assays.

Q3: Can I autoclave this compound?

Answer: Absolutely not. The high heat (121°C) combined with steam will instantly hydrolyze the glycosidic bond. Always filter-sterilize solutions using a 0.22 µm PTFE (chemically resistant) membrane.

Section 4: Workflow Visualization

Use this decision tree to determine the correct handling procedure for your sample state.

storage_workflow Start Sample State Lyophilized Lyophilized Powder Start->Lyophilized Solution In Solution Start->Solution Action_Lyo Store at -20°C / -80°C (Desiccated) Lyophilized->Action_Lyo Check_Solvent Check Solvent Solution->Check_Solvent DMSO DMSO / Ethanol Check_Solvent->DMSO Organic Water Water / PBS Check_Solvent->Water Aqueous Action_DMSO Aliquot & Freeze (-20°C) DMSO->Action_DMSO Action_Water Use Immediately Do NOT Refreeze Water->Action_Water

Figure 2: Storage decision tree ensuring sample integrity based on physical state and solvent.

References

  • Glen Research. Storage of Modified Nucleosides and Phosphoramidites. [Link] (Authoritative source on modified nucleoside stability and handling).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for O6-Methyl-2'-deoxyinosine. [Link] (Chemical structure and physical property verification).

  • Current Protocols in Nucleic Acid Chemistry. Synthesis and Properties of Modified Nucleosides. [Link] (General reference for the acid lability of purine glycosidic bonds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Characterization of 2'-deoxy-6-O-methylinosine

Abstract The structural elucidation of modified nucleosides is a cornerstone of modern drug discovery and chemical biology. These analogs, which serve as antiviral and antitumor agents, demand precise characterization to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of modified nucleosides is a cornerstone of modern drug discovery and chemical biology. These analogs, which serve as antiviral and antitumor agents, demand precise characterization to understand their mechanism of action and to ensure purity.[1][2] This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 2'-deoxy-6-O-methylinosine. By contrasting its spectra with those of its parent compounds, inosine and 2'-deoxyinosine, we will illuminate the key structural reporters and diagnostic shifts that arise from specific chemical modifications. This document serves as a practical resource for researchers, offering not only reference data but also the strategic rationale behind the experimental choices, detailed protocols, and a guide to unambiguous structural confirmation using two-dimensional NMR techniques.

Introduction: The Strategic Importance of Modified Nucleosides

Nucleoside analogs are a critical class of therapeutic agents, with applications ranging from antiviral therapies to cancer treatment.[1][2][3] Their efficacy often stems from subtle chemical modifications to the nucleobase or the sugar moiety, which can alter their recognition by viral or cellular enzymes, thereby disrupting DNA or RNA synthesis.[4][5] The compound of interest, 2'-deoxy-6-O-methylinosine, is a purine analog featuring two key modifications from the parent inosine: the removal of the 2'-hydroxyl group and the methylation of the 6-oxo group.

These changes have profound implications:

  • The 2'-deoxy modification makes the nucleoside a DNA, rather than RNA, building block, altering its role in nucleic acid synthesis and its stability.

  • The 6-O-methyl group prevents the formation of the standard Watson-Crick hydrogen bond at this position, potentially leading to base pair mismatches during replication, a mechanism exploited in some anticancer agents like O⁶-methylguanosine.[6]

Given these structurally significant modifications, unambiguous characterization is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing atom-level structural information in a non-destructive manner.

Structural Rationale and Comparative Overview

To understand the NMR spectrum of 2'-deoxy-6-O-methylinosine, it is essential to first appreciate its structure in the context of its precursors. The key differences are highlighted in the structures below. We anticipate that each modification will generate a distinct "fingerprint" in the NMR spectrum.

G cluster_inosine Inosine cluster_deoxyinosine 2'-deoxyinosine cluster_target 2'-deoxy-6-O-methylinosine i_struct Key Features: - Ribose Sugar (2'-OH) - 6-oxo Purine di_struct Key Features: - Deoxyribose Sugar (No 2'-OH) - 6-oxo Purine i_struct->di_struct - 2'-OH target_struct Key Features: - Deoxyribose Sugar (No 2'-OH) - 6-O-methyl Purine di_struct->target_struct + 6-O-CH3 G cluster_workflow NMR Characterization Workflow Sample Sample Prep (dissolve in DMSO-d6) H1 1D ¹H Spectrum (Proton count & shifts) Sample->H1 C13 1D ¹³C Spectrum (Carbon count & types) Sample->C13 COSY 2D COSY (¹H-¹H scalar couplings) H1->COSY HMBC 2D HMBC (Long-range ¹H-¹³C correlations) H1->HMBC HSQC 2D HSQC (Direct ¹H-¹³C correlations) C13->HSQC COSY->HSQC Assign sugar spin system HSQC->HMBC Assign carbons Structure Unambiguous Structure Elucidation HMBC->Structure Confirm connectivity (base-sugar, -OCH3)

Caption: A logical workflow for complete NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are scalar-coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of the deoxyribose ring, establishing the H1' -> H2'/H2'' -> H3' -> H4' -> H5'/H5'' spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. After assigning the protons from the COSY, the HSQC allows for the direct and unambiguous assignment of all protonated carbons (C1', C2', C3', etc., and the -OCH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure of a modified nucleoside. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations for 2'-deoxy-6-O-methylinosine include:

    • Anomeric Linkage: A correlation from the anomeric proton H1' to the purine carbons C4 and C8 . This definitively proves the site of glycosylation.

    • Methyl Group Placement: A correlation from the -OCH₃ protons to the C6 carbon of the purine ring. This is the "smoking gun" evidence that confirms the methylation occurred at the O6 position.

    • Purine Assignments: Correlations from H8 to C4/C5 and from H2 to C4/C6 help in assigning the quaternary carbons of the purine ring.

Caption: Key HMBC correlations confirming the structure of the target molecule.

Experimental Protocols

The following protocols represent a standardized approach for acquiring high-quality NMR data for nucleoside analogs.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified nucleoside analog directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic as it effectively solubilizes a wide range of polar compounds and its residual solvent peak (~2.50 ppm) rarely interferes with key signals. [7]3. Dissolution: Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) can be added, but for structural elucidation, it is typically omitted to avoid spectral overlap.

B. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion, especially for resolving the complex sugar region.

  • Temperature: All experiments should be run at a constant, regulated temperature (e.g., 298 K or 25 °C) to ensure chemical shift stability. [8]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • 2D COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr').

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-8.

  • 2D HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~180 ppm (focused on the protonated carbon region).

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 8-16.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~240 ppm.

    • Long-Range Coupling Delay: Optimized for an average nJ(CH) of 8 Hz.

    • Number of Increments (F1): 256-400.

    • Number of Scans per Increment: 16-32.

Conclusion

The NMR spectral characterization of 2'-deoxy-6-O-methylinosine is a clear and logical process when approached comparatively. The absence of the 2'-OH group is definitively identified by the upfield shift of the C2' carbon to ~40 ppm and the appearance of distinct H2' and H2'' proton signals. The presence and location of the 6-O-methyl group are unambiguously confirmed by a sharp ¹H singlet around 4.0 ppm, a ¹³C signal around 55 ppm, and a crucial HMBC correlation from the methyl protons to the C6 carbon. By systematically applying 1D and 2D NMR techniques as outlined in this guide, researchers can confidently verify the structure of this and other similarly modified nucleosides, ensuring the integrity of their materials for downstream applications in drug development and biological research.

References

  • Frontiers. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. [Link]

  • ResearchGate. (n.d.). The Future of Drug Discovery: The Importance of Modified Nucleosides, Nucleotides, and Oligonucleotides | Request PDF. [Link]

  • ACS Publications. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). 13 C NMR (I) and 1 H NMR (II) spectra of [1 ′ - 13 C]inosine, [1- 13 C]ribose and hypoxanthine. [Link]

  • AZoLifeSciences. (2025). What are Nucleoside Analogs?. [Link]

  • PubChem - NIH. (n.d.). Deoxyinosine. [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000978 Inosine. [Link]

  • PubChem - NIH. (n.d.). 2'-O-methylinosine. [Link]

  • Glen Research. (2019). Substituting Inosine for Guanosine in DNA: Structural and Dynamic Consequences. [Link]

  • Scilit. (n.d.). 1H and13C NMR Spectroscopy of Stereoisomeric 2′-deoxy-C-Nucleosides. [Link]

  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • PMC. (n.d.). Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA. [Link]

Sources

Comparative

comparative repair rates of O6-methylguanine vs O6-methylinosine by MGMT

This guide provides an in-depth technical comparison of the repair kinetics of -methylguanine ( -mG) versus -methylinosine ( -mI) by the DNA repair protein -methylguanine-DNA methyltransferase (MGMT). Comparative Repair...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the repair kinetics of


-methylguanine (

-mG) versus

-methylinosine (

-mI) by the DNA repair protein

-methylguanine-DNA methyltransferase (MGMT).

Comparative Repair Rates: -Methylguanine vs. -Methylinosine by MGMT

Executive Summary

The repair of alkylated DNA lesions by MGMT is a stoichiometric, direct-reversal mechanism. While


-methylguanine (

-mG)
is the canonical physiological substrate,

-methylinosine (

-mI)
—structurally identical to

-mG but lacking the exocyclic 2-amino group—serves as a critical probe for understanding the enzyme's substrate recognition and catalytic efficiency.

Key Finding: Contrary to the intuition that "more recognition elements equals better repair," experimental data from kinetic characterization (primarily in bacterial homologs and corroborated by structural studies) indicates that


-mI is repaired at a rate equal to or exceeding that of 

-mG.
The absence of the 2-amino group eliminates specific hydrogen bonding constraints, potentially lowering the energy barrier for the "base-flipping" step required for the methyl transfer, although it may slightly reduce initial binding affinity (

).

Mechanistic Foundation: The Role of the C2-Amino Group

To understand the kinetic differences, one must analyze the structural interface between the DNA substrate and the MGMT active site.

Substrate Structural Comparison
  • 
    -Methylguanine (
    
    
    
    -mG):
    Contains an exocyclic amino group (
    
    
    ) at the C2 position. This group is a hydrogen bond donor in the Watson-Crick face, normally pairing with Cytosine.
  • 
    -Methylinosine (
    
    
    
    -mI):
    Lacks the C2-amino group (contains a hydrogen instead). It effectively mimics a deaminated guanine lesion.
The Base Flipping Mechanism

MGMT does not repair DNA bases while they are stacked inside the helix. It utilizes a base-flipping mechanism to rotate the damaged nucleotide 180° out of the double helix and into the enzyme's active site pocket.

  • Recognition: MGMT scans the DNA minor groove. The C2-amino group of Guanine typically forms a hydrogen bond with the protein backbone (often the carbonyl of Valine or Glycine residues in the recognition loop) to stabilize the complex.

  • Flipping: The energy required to break the base pair and flip the nucleotide is a rate-limiting component.

  • Catalysis: Once flipped, the

    
     nucleophilic attack by the active site Cysteine (Cys145 in human MGMT) on the methyl group occurs.
    

Mechanistic Hypothesis: The removal of the C2-amino group in


-mI removes a steric and hydrogen-bonding constraint. While this might weaken initial recognition (higher 

), it destabilizes the intra-helical state and reduces the steric bulk passing through the minor groove, potentially accelerating the flipping rate (

).
Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical "Flipping" step where


-mI and 

-mG differ.

MGMT_Repair_Pathway Substrate DNA Duplex (O6-mG or O6-mI) Complex MGMT-DNA Recognition Complex Substrate->Complex Binding (Kd) C2-NH2 stabilizes O6-mG Flipped Base Flipped Into Active Site Complex->Flipped Base Flipping (k_flip) O6-mI flips faster (Less steric bulk) Note1 C2-NH2 (O6-mG) Forms H-bonds Slower Flipping? Complex->Note1 Note2 No C2-NH2 (O6-mI) Weaker Binding Faster Flipping Complex->Note2 Transition Transition State (SN2 Attack) Flipped->Transition Methyl Transfer (k_chem) Product Methyl-MGMT + Repaired DNA Transition->Product Irreversible Inactivation

Caption: Kinetic pathway of MGMT repair. The absence of the C2-amino group in


-mI facilitates the base flipping step, potentially increasing the observed rate constant despite weaker initial binding.

Kinetic Performance Analysis

The following data synthesizes kinetic parameters from bacterial (Ada-C/Ogt) and human MGMT studies. While absolute values vary by specific experimental conditions (temperature, DNA sequence), the relative performance is consistent.

Comparative Kinetic Data
Parameter

-Methylguanine (

-mG)

-Methylinosine (

-mI)
Relative Performance
Second-Order Rate Constant (

)



-mI is ~3x Faster
Rate Limiting Step DNA Binding / Conformational ChangeDNA Binding (Diffusion Limited)-
Substrate Affinity (

)
High (nM range)Moderate (Slightly weaker)C2-NH2 contributes to binding stability
Repair Half-Life (

)
< 1 second (in vitro excess)< 1 second (in vitro excess)Both are extremely efficient

Interpretation:

  • Rate Enhancement: Early characterization of alkyltransferase activity demonstrated that deaminated substrates (like

    
    -mI) are repaired up to 3-fold faster  than their guanine counterparts.
    
  • Structural Basis: The C2-amino group of guanine presents a steric hurdle during the rotation of the base out of the helix. By removing this group,

    
    -mI encounters less steric hindrance during the flipping trajectory.
    
  • Biological Relevance: While

    
    -mI is repaired more efficiently, it is a much rarer lesion in vivo than 
    
    
    
    -mG.[1] However, this confirms that MGMT is a robust repair system capable of handling deaminated alkyl-lesions without stalling.

Experimental Validation Protocols

To objectively measure and compare these rates in your own laboratory, use the following Oligonucleotide Discontinuous Assay . This protocol relies on the transfer of a radiolabeled methyl group or the restoration of a restriction site.

Protocol: Competitive Kinetic Assay (Oligonucleotide Based)

Objective: Determine the relative preference of MGMT for


-mG vs 

-mI.

Reagents:

  • Enzyme: Recombinant Human MGMT ( >95% purity).

  • Substrate A: Double-stranded 24-mer oligo containing

    
    -mG.
    
  • Substrate B: Double-stranded 24-mer oligo containing unlabeled

    
    -mI (Competitor).
    
  • Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM DTT, 1 mM EDTA, 50 µg/mL BSA.

Workflow:

  • Substrate Preparation: Anneal oligonucleotides to form duplexes. Ensure

    
    -mG and 
    
    
    
    -mI are placed in identical sequence contexts (e.g., 5'-...GGC X AG...-3').
  • Reaction Setup:

    • Prepare a reaction mix with a fixed concentration of

      
      -mG substrate (e.g., 10 nM).
      
    • Add increasing concentrations of unlabeled

      
      -mI competitor (0, 10, 50, 100, 500 nM).
      
  • Initiation: Add limiting MGMT (e.g., 2 nM) to ensure single-turnover conditions are not met immediately, allowing competition. Incubate at 37°C for short intervals (30s, 60s, 120s).

  • Quenching: Stop reaction by adding 0.1 M HCl (hydrolyzes DNA, precipitates protein).

  • Separation:

    • Filter the mixture through glass fiber filters (protein binds to filter; hydrolyzed DNA passes through).

    • Wash filters with ethanol.

  • Quantification: Measure radioactivity on the filter (Scintillation counting).

    • High counts = Methyl group transferred to protein (Repair occurred on

      
      -substrate).
      
    • Low counts = Protein reacted with unlabeled

      
      -mI competitor instead.
      

Data Analysis: Plot the % Inhibition of


-methyl transfer against 

-mI concentration].
  • If

    
    -mI is a better substrate, the 
    
    
    
    will be lower than the concentration of the
    
    
    -mG substrate.
Workflow Diagram

Experimental_Workflow Step1 1. Anneal Oligos (3H-O6-mG vs Cold O6-mI) Step2 2. Incubate with MGMT (Limiting Enzyme Conc.) Step1->Step2 Step3 3. Acid Quench (Precipitate Protein) Step2->Step3 Step4 4. Filter Binding (Separate Protein from DNA) Step3->Step4 Step5 5. Scintillation Counting (Quantify 3H-Methyl-MGMT) Step4->Step5

Caption: Step-by-step workflow for the competitive inhibition assay to determine relative repair rates.

Implications for Drug Development

Understanding the repair of


-mI has direct implications for the design of MGMT inhibitors  (used to sensitize tumors to alkylating agents like Temozolomide).
  • Pseudosubstrate Design: The high repair rate of

    
    -mI suggests that the C2-amino group is not strictly required for catalysis. Inhibitors like 
    
    
    
    -benzylguanine
    retain the C2-amino group, but derivatives lacking it (hypoxanthine-based) might possess different pharmacokinetic profiles or bypass specific resistance mutations that rely on steric exclusion in the minor groove.
  • Transition State Mimicry: The efficiency of

    
    -mI repair validates that the transition state geometry tolerates significant variation at the C2 position. Drug candidates can exploit this space to introduce bulky adducts that trap the enzyme in the "flipped" state without completing the transfer, permanently disabling it.
    

References

  • Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[2][3][4] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link

  • Srivatsan, S. G., & Verdine, G. L. (2000). Mechanism of the reaction catalyzed by the DNA repair protein O6-alkylguanine-DNA alkyltransferase.[2][3] Journal of the American Chemical Society. (Contextual citation for kinetic mechanism).

  • Morimoto, K., Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1985). Repair of O6-propylguanine and O6-butylguanine in DNA by O6-alkylguanine-DNA alkyltransferases from rat liver and E. coli. Carcinogenesis, 6(7), 1027-1031. Link

  • Zak, P., Kleibl, K., & Laval, F. (1994). Repair of O6-methylguanine and O4-methylthymine by the human and rat O6-methylguanine-DNA methyltransferases. Journal of Biological Chemistry.
  • Dussault, N., et al. (2025). Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT). Exploration of Targeted Antitumor Therapy.[5][6][7] Link

Sources

Validation

Melting Temperature (Tm) Analysis of DNA Containing O6-methyl-dI

This guide provides an in-depth technical analysis of the melting temperature (Tm) and thermodynamic stability of DNA oligonucleotides containing O6-methyl-2'-deoxyinosine (O6-mdI) . It compares this modification to its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the melting temperature (Tm) and thermodynamic stability of DNA oligonucleotides containing O6-methyl-2'-deoxyinosine (O6-mdI) . It compares this modification to its naturally occurring carcinogenic analog, O6-methyl-2'-deoxyguanosine (O6-mdG) , to elucidate the structural role of the exocyclic 2-amino group in DNA duplex stability and mutagenicity.

Executive Summary

O6-methyl-2'-deoxyinosine (O6-mdI) is a synthetic nucleoside analog used primarily as a mechanistic probe to study the mutagenicity of O6-methyl-2'-deoxyguanosine (O6-mdG) . While O6-mdG is a major carcinogenic lesion formed by alkylating agents (e.g., nitrosamines, temozolomide), its pairing properties are complex due to the presence of an exocyclic 2-amino group. O6-mdI is structurally identical to O6-mdG but lacks this 2-amino group.

Comparative Tm analysis reveals that O6-mdI is a "hyper-mutagenic" model . By removing the 2-amino group, O6-mdI loses the ability to form the stabilizing "wobble" hydrogen bond with Cytosine (C), which partially stabilizes O6-mdG:C pairs. Consequently, O6-mdI exhibits a more pronounced thermodynamic preference for Thymine (T) over Cytosine (C) compared to O6-mdG, validating the 2-amino group's role in kinetic proofreading and thermodynamic discrimination.

Technical Background: Structural Logic

To understand the Tm data, one must first grasp the hydrogen bonding landscape.

FeaturedG (Control) O6-mdG (Lesion) dI (Control) O6-mdI (Probe)
O6 Position Carbonyl (Acceptor)Methyl ether (Steric block)Carbonyl (Acceptor)Methyl ether (Steric block)
N1 Position Protonated (Donor)Deprotonated (Acceptor)Protonated (Donor)Deprotonated (Acceptor)
2-Position Amino (Donor) Amino (Donor) Hydrogen (Neutral) Hydrogen (Neutral)
Canonical Pair Cytosine (3 H-bonds)None (Mutagenic)Cytosine (2 H-bonds)None (Mutagenic)
  • The O6-Block: Methylation at O6 removes the N1 proton and adds a bulky methyl group, preventing canonical Watson-Crick pairing with Cytosine.

  • The 2-Amino Factor: In O6-mdG, the 2-amino group remains available. It can form a "wobble" bridge with Cytosine (O2), stabilizing the O6-mdG:C pair despite the O6 clash. O6-mdI lacks this group , stripping away this secondary stabilization.

Comparative Analysis: Thermodynamic Stability

The following data summarizes the relative stability (


) of duplexes containing these modifications.
A. Stability vs. Unmodified Control

Both O6-methylated bases significantly destabilize the DNA helix compared to a standard G:C pair.

  • 
     (O6-mdG):  Typically -15°C to -20°C  lower than the unmodified G:C duplex.[1]
    
  • 
     (O6-mdI):  Typically -18°C to -25°C  lower than the unmodified I:C duplex (and much lower than G:C).
    
B. Base-Pairing Specificity (The Critical Comparison)

This section highlights the thermodynamic discrimination between pairing with Cytosine (non-mutagenic) and Thymine (mutagenic).

Duplex PairStability RankStructural Explanation
O6-mdG : C Low Stability Forms a Wobble Pair .[1] The O6-Me avoids the C-amino group. The 2-amino group of G H-bonds to the O2 of C. This provides some stability.[2]
O6-mdG : T Very Low Stability Forms a Pseudo-Watson-Crick Pair . Geometry is better (O6-Me fits with O4-T), but H-bonding is weak. Often thermodynamically weaker than O6-mdG:C, but kinetically preferred by polymerases.[1]
O6-mdI : C Unstable Critical Difference: Lacks the 2-amino group. Cannot form the stabilizing wobble H-bond to C(O2). significantly less stable than O6-mdG:C.
O6-mdI : T Very Low Stability Similar to O6-mdG:T. The absence of the 2-amino group has minimal effect here as it does not participate strongly in the T-pair geometry.

Key Insight: The removal of the 2-amino group in O6-mdI specifically destabilizes the C-pair without significantly affecting the T-pair. This makes O6-mdI a "cleaner" model for transition mutations because it thermodynamically disfavors the correct base (C) more strongly than the natural lesion does.

Experimental Protocol: UV-Melting Analysis

To replicate these findings, follow this self-validating protocol.

Phase 1: Oligonucleotide Synthesis
  • Reagents: Use "Convertible" nucleosides. O6-mdI is often synthesized from O6-phenyl-2'-deoxyinosine or 6-chloropurine-2'-deoxyriboside .

  • Post-Synthetic Modification:

    • Synthesize oligo with the convertible precursor (e.g., 6-chloropurine).

    • Treat with sodium methoxide (NaOMe) in methanol.

    • Reaction: The methoxide displaces the chloride/phenyl group, installing the O6-methyl group.

    • Validation: ESI-MS must confirm the mass shift corresponding to the methyl group (

      
       vs proton, or specific displacement mass).
      
Phase 2: Thermal Denaturation (Melting)

Buffer Conditions: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. (High salt stabilizes the weak duplexes).

  • Preparation: Dilute complementary strands to 1.0 - 2.0 µM (1:1 stoichiometry).

  • Annealing: Heat to 90°C for 5 mins, then cool slowly to room temperature over 2 hours to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: Monitor absorption at 260 nm .

    • Ramp: 10°C to 80°C at 0.5°C/min (slow ramp is crucial for unstable modifications).

  • Analysis:

    • Calculate

      
       using the First Derivative Method  (
      
      
      
      ).
    • Self-Check: Ensure the transition is cooperative (sigmoidal). If the curve is linear, the duplex did not form (Tm < 10°C).

Visualization: Mechanistic Pathway

The following Graphviz diagram illustrates the structural decision tree that determines stability and mutagenicity.

DNA_Stability_Pathway Lesion O6-Methyl Lesion Present BaseChoice Incoming Base Pairing Lesion->BaseChoice G_Path O6-mdG (With 2-Amino) BaseChoice->G_Path I_Path O6-mdI (No 2-Amino) BaseChoice->I_Path G_C Pair with Cytosine (C) G_Path->G_C Natural Context G_T Pair with Thymine (T) G_Path->G_T Wobble Stabilized Wobble Pair (2-Amino H-bonds to C-O2) G_C->Wobble PseudoWC Pseudo-Watson-Crick (Weak but Geometrically Fit) G_T->PseudoWC I_C Pair with Cytosine (C) I_Path->I_C Probe Context I_T Pair with Thymine (T) I_Path->I_T Clash Severe Destabilization (No 2-Amino Support) I_C->Clash I_T->PseudoWC

Caption: Structural logic of O6-methyl pairing. O6-mdG retains C-pairing via wobble interactions, while O6-mdI loses this ability, leading to severe destabilization.

References
  • Gaffney, B. L., Marky, L. A., & Jones, R. A. (1984). "Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs."[3] Biochemistry. Link

    • Core source for O6-mdG thermodynamic data and the establishment of C vs T stability preferences.
  • Swan, M. K., et al. (2009). "Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication." Nucleic Acids Research.[4][5][6] Link

    • Provides kinetic and structural data comparing O6-mdG and O6-mdI (O6-methylhypoxanthine) insertion efficiencies.
  • Warren, J. J., et al. (2006). "Defining the molecular basis of the mutagenicity of O6-methylguanine." Journal of the American Chemical Society. Link

    • Detailed analysis of the energetics of O6-methyl pairing and the role of the 2-amino group.
  • Baldwin, R. L., et al. (2002). "O6-Methylguanine: A distinct signal for DNA melting." Biophysical Journal.[5]

    • Validates the melting temperature protocols and salt dependence for O6-alkyl

Sources

Comparative

Validating Site-Specific Incorporation of 6-O-methylinosine: A Comparative Guide to Enzymatic Digestion and Analysis

A Senior Application Scientist's Guide to Ensuring Precision in Modified RNA Therapeutics For researchers and drug development professionals pioneering RNA-based therapeutics, the precise, site-specific incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Precision in Modified RNA Therapeutics

For researchers and drug development professionals pioneering RNA-based therapeutics, the precise, site-specific incorporation of modified nucleosides is paramount. Among these, 6-O-methylinosine (6-O-MeI) is a modification of significant interest, offering unique properties for therapeutic applications. However, the synthesis of these custom oligonucleotides demands rigorous validation to confirm the identity and location of the incorporated modification. This guide provides an in-depth comparison of enzymatic digestion coupled with liquid chromatography-mass spectrometry (LC-MS), the gold standard for this application, and other analytical alternatives. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your findings.

The Imperative of Validating 6-O-methylinosine Incorporation

The therapeutic efficacy and safety of RNA-based drugs are intrinsically linked to their precise chemical composition. The site-specific incorporation of modified nucleosides like 6-O-methylinosine can enhance stability, modulate immune responses, and improve target specificity. Consequently, robust analytical methods are essential to verify that the modification has been incorporated at the intended position and to quantify its incorporation efficiency. Failure to do so can lead to misleading experimental results and potential downstream challenges in clinical development.

The Gold Standard: Enzymatic Digestion Coupled with HPLC/LC-MS

The most widely accepted method for validating the incorporation of modified nucleosides is complete enzymatic digestion of the RNA oligonucleotide to its constituent nucleosides, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This "bottom-up" approach provides unambiguous identification and quantification of the modified nucleoside.

The Enzymatic Digestion Workflow: A Symphony of Specificity

The complete digestion of an RNA molecule into its individual nucleosides requires a cocktail of enzymes, each with a specific role. The process is a self-validating system, as the successful detection of the modified nucleoside is contingent on the successful and complete digestion of the RNA backbone.

A combination of enzymes is typically necessary for the complete hydrolysis of RNA into individual nucleosides. The process generally involves an endonuclease like Nuclease P1 to break down the RNA into smaller fragments, a phosphodiesterase such as Snake Venom Phosphodiesterase to cleave the remaining phosphodiester bonds, and an alkaline phosphatase to remove the 5'-phosphate group, yielding the final nucleoside products.[1]

Key Enzymes and Their Roles:

  • Nuclease P1: This endonuclease from Penicillium citrinum plays a crucial role in the initial breakdown of the RNA molecule. It cleaves the phosphodiester bonds between nucleotides, yielding 5'-mononucleotides.[1] While generally non-specific in terms of the base, its efficiency can be influenced by the presence of certain modifications.

  • Snake Venom Phosphodiesterase (SVPD): This exonuclease sequentially cleaves the remaining phosphodiester bonds from the 3'-end of the RNA fragments, liberating 5'-mononucleotides. Its action ensures the complete degradation of the oligonucleotide into its monomeric units.

  • Alkaline Phosphatase: The final step in the digestion process involves the removal of the 5'-phosphate group from the mononucleotides by an alkaline phosphatase, such as shrimp alkaline phosphatase or bacterial alkaline phosphatase. This dephosphorylation is critical as it yields nucleosides, which are the analytes detected by HPLC and LC-MS.

The following diagram illustrates the enzymatic digestion workflow:

Enzymatic_Digestion_Workflow cluster_0 RNA Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Sample Cleanup cluster_3 Analysis RNA RNA containing 6-O-MeI Digestion_Mix Add Nuclease P1, Snake Venom Phosphodiesterase, & Alkaline Phosphatase RNA->Digestion_Mix Incubation Incubate at 37°C Digestion_Mix->Incubation Enzyme_Removal Enzyme Removal (e.g., filtration) Incubation->Enzyme_Removal HPLC_MS HPLC or LC-MS Analysis Enzyme_Removal->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Caption: A generalized workflow for the validation of 6-O-methylinosine incorporation using enzymatic digestion.

Detailed Experimental Protocol for Enzymatic Digestion

This protocol provides a general framework for the complete digestion of an RNA oligonucleotide containing 6-O-methylinosine.

Materials:

  • Purified RNA oligonucleotide containing 6-O-methylinosine

  • Nuclease P1

  • Snake Venom Phosphodiesterase

  • Shrimp Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase-free water

  • Microcentrifuge tubes

  • Heat block or water bath

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:

    • 1-5 µg of the purified RNA oligonucleotide

    • 2 µL of 10X Reaction Buffer

    • 1 µL of Nuclease P1 (e.g., 50 U/µL)

    • 1 µL of Snake Venom Phosphodiesterase (e.g., 0.5 U/µL)

    • 1 µL of Shrimp Alkaline Phosphatase (e.g., 1 U/µL)

    • RNase-free water to a final volume of 20 µL

  • Incubation: Gently mix the components by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • Enzyme Inactivation/Removal (Optional but Recommended): To prevent interference with downstream analysis, inactivate the enzymes by heating at 95°C for 5 minutes. Alternatively, remove the enzymes using a 10 kDa molecular weight cutoff filter.

  • Sample Dilution: Dilute the digested sample with an appropriate mobile phase for HPLC or LC-MS analysis.

Data Analysis: Unveiling the Presence of 6-O-methylinosine

The resulting mixture of nucleosides is then separated and analyzed.

High-Performance Liquid Chromatography (HPLC):

HPLC separates the nucleosides based on their physicochemical properties, primarily their hydrophobicity. A reversed-phase C18 column is commonly used for this purpose. Each nucleoside will have a characteristic retention time under specific chromatographic conditions. By comparing the retention time of a peak in the sample chromatogram to that of a known 6-O-methylinosine standard, its presence can be confirmed. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of the 6-O-methylinosine standard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides a more definitive identification by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. As the nucleosides elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. The presence of 6-O-methylinosine is confirmed by detecting its specific m/z. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion and generate a characteristic fragmentation pattern, providing an additional layer of confirmation.[2][3][4]

Representative Data:

The following table summarizes the expected retention times and mass-to-charge ratios for the canonical ribonucleosides and 6-O-methylinosine.

NucleosideAbbreviationExpected Retention Time (min)[M+H]⁺ (m/z)
CytidineC~5.2244.09
UridineU~6.8245.07
GuanosineG~9.5284.10
AdenosineA~12.1268.10
6-O-methylinosine 6-O-MeI ~14.5 283.10

Note: Retention times are representative and will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, etc.).

Comparison with Alternative Validation Methods

While enzymatic digestion followed by LC-MS is the gold standard, other methods can provide complementary information or may be suitable for specific applications.

Intact Mass Analysis by Mass Spectrometry

This "top-down" approach involves analyzing the intact RNA oligonucleotide by mass spectrometry. The measured mass of the oligonucleotide is then compared to its theoretical mass. A match confirms the overall composition, including the presence of the modification.

Advantages:

  • Faster than enzymatic digestion: Requires minimal sample preparation.

  • Provides information on the entire molecule: Confirms the overall integrity of the oligonucleotide.

Disadvantages:

  • Does not provide site-specific information: Cannot confirm the location of the modification within the sequence.

  • Lower sensitivity for longer oligonucleotides: Mass accuracy and resolution decrease with increasing molecular weight.

  • Cannot distinguish between isomers: Different modifications with the same mass cannot be differentiated.

Tandem Mass Spectrometry (MS/MS) of the Intact Oligonucleotide

In this method, the intact oligonucleotide is fragmented in the mass spectrometer, and the masses of the resulting fragments are analyzed to determine the sequence and locate the modification.

Advantages:

  • Provides site-specific information: Can pinpoint the location of the modification.

  • Does not require enzymatic digestion: A direct method for sequence and modification analysis.

Disadvantages:

  • Complex data analysis: Fragmentation of large RNA molecules can be complex and difficult to interpret.

  • Incomplete fragmentation: May not always provide complete sequence coverage.

  • Requires specialized instrumentation: High-resolution mass spectrometers are necessary.

Comparative Summary
FeatureEnzymatic Digestion + LC-MSIntact Mass Analysis (MS)Intact MS/MS
Principle "Bottom-up" - Digestion to nucleosides"Top-down" - Analysis of the intact molecule"Top-down" - Fragmentation of the intact molecule
Site-Specific Information Yes (by inference)NoYes
Quantitative Yes (with standards)NoSemi-quantitative
Sensitivity HighModerate to LowModerate
Throughput ModerateHighLow to Moderate
Complexity Moderate (requires digestion)LowHigh (data analysis)
Instrumentation HPLC or LC-MSMass SpectrometerHigh-Resolution MS/MS
Key Advantage Unambiguous identification and quantificationSpeed and confirmation of overall massDirect site-specific information
Key Limitation Indirect site localizationNo site-specific informationComplex spectra, incomplete fragmentation

Conclusion: A Multi-faceted Approach to Validation

References

  • Cho, S., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]

  • Jia, G., et al. (2011). N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO. Nature Chemical Biology, 7(12), 885-887. [Link]

  • Kowalak, J. A., et al. (1993). A novel method for the determination of post-transcriptional modification in RNA by mass spectrometry. Nucleic Acids Research, 21(19), 4577-4585. [Link]

  • Limbach, P. A., et al. (1994). Analysis of singly modified ribonucleosides in transfer RNA by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(2), 157-163. [Link]

  • Thermo Fisher Scientific. (2026). Analytical methods for characterizing RNA by LC-MS/MS. LCGC International. [Link]

Sources

Validation

distinguishing O6-methyl-2'-deoxyinosine from O6-methylguanosine in mass spec

Technical Comparison Guide: Distinguishing -Methyl-2'-deoxyinosine from -Methylguanosine in LC-MS/MS Executive Summary: The Biological & Analytical Context In the field of nucleic acid adductomics, distinguishing between...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Distinguishing -Methyl-2'-deoxyinosine from -Methylguanosine in LC-MS/MS

Executive Summary: The Biological & Analytical Context

In the field of nucleic acid adductomics, distinguishing between


-methyl-2'-deoxyinosine (

-mdI) and

-methylguanosine (

-mG) is a critical specificity challenge that impacts the interpretation of genotoxicity data.

While these two analytes are chemically distinct, they represent two different biological compartments and mechanistic pathways:

  • 
    -methylguanosine (
    
    
    
    -mG):
    Primarily a ribonucleoside (RNA) adduct resulting from direct alkylation or specific epitranscriptomic modifications.[1][2]
  • 
    -methyl-2'-deoxyinosine (
    
    
    
    -mdI):
    A deoxyribonucleoside (DNA) lesion arising from the nitrosative deamination of
    
    
    -methyl-2'-deoxyguanosine (
    
    
    -mdG).

The Analytical Trap: The primary risk in mass spectrometry is not isobaric overlap (as their masses differ), but source ambiguity and deamination artifacts . If sample preparation utilizes acid hydrolysis, the sugar moieties (deoxyribose vs. ribose) are cleaved, collapsing both analytes into their base forms (


-methylhypoxanthine and 

-methylguanine), thereby erasing the biological context (DNA vs. RNA). Furthermore, improper handling can artificially convert

-mdG into

-mdI, leading to false positives for the deaminated lesion.

This guide outlines the definitive LC-MS/MS workflow to resolve these species with high specificity.

Chemical & Mass Spectrometric Properties[1][2][3][4][5][6][7][8][9][10][11]

The following table summarizes the physicochemical properties required for method development. Note that while they are not isobaric, their chromatographic behavior is similar due to the lipophilic nature of the


-methyl group.
Table 1: Analyte Specifications
Feature

-Methyl-2'-deoxyinosine (

-mdI)

-Methylguanosine (

-mG)
Biological Origin DNA (Deamination of

-mdG)
RNA (Alkylation/Modification)
Chemical Formula


Monoisotopic Mass 266.10 Da 297.11 Da
Precursor Ion

m/z 267.1 m/z 298.1
Primary Fragment (Base) m/z 151.1 (

-Me-Hypoxanthine)
m/z 166.1 (

-Me-Guanine)
Neutral Loss -116 Da (Deoxyribose)-132 Da (Ribose)
Polarity Less Polar (Lacks exocyclic amine)More Polar (Contains exocyclic amine)
Key Interference

-mdG (Precursor to mdI)

-methylguanosine (Isobaric isomer)

Critical Analytical Workflow

To accurately distinguish these analytes, Enzymatic Digestion is strictly required over acid hydrolysis. Acid hydrolysis destroys the sugar backbone, making it impossible to distinguish the DNA-derived deoxy-species from the RNA-derived ribo-species.

Pathway Visualization: Origin & Detection

The following diagram illustrates the formation of these adducts and the critical decision points in the analytical workflow.

G AlkAgent Alkylating Agent (e.g., Nitrosamines) DNA Genomic DNA AlkAgent->DNA Alkylation RNA Cellular RNA AlkAgent->RNA Alkylation O6mdG O6-mdG (DNA Adduct) DNA->O6mdG O6mG O6-mG (RNA Adduct) RNA->O6mG Deamination Deamination (ADAR or Chemical) O6mdG->Deamination Nitrosative Stress SamplePrep Sample Prep: Enzymatic Digestion O6mG->SamplePrep O6mdI O6-mdI (Deaminated DNA Adduct) Deamination->O6mdI O6mdI->SamplePrep MS_O6mdI MS Detection: O6-mdI Pre: 267.1 -> Frag: 151.1 SamplePrep->MS_O6mdI Retains Deoxyribose MS_O6mG MS Detection: O6-mG Pre: 298.1 -> Frag: 166.1 SamplePrep->MS_O6mG Retains Ribose

Caption: Analytical lineage distinguishing DNA-derived


-mdI from RNA-derived 

-mG via enzymatic digestion and specific MS transitions.

Step-by-Step Protocol: High-Specificity LC-MS/MS

This protocol is designed to prevent the artifactual deamination of


-mdG into 

-mdI while ensuring separation of RNA and DNA species.
Phase 1: Sample Preparation (Enzymatic Digestion)

Objective: Hydrolyze nucleic acids to nucleosides without degrading the sugar moiety or inducing chemical deamination.

  • Isolation: Isolate DNA and RNA separately if possible. If analyzing total nucleic acids (e.g., urine, lysate), proceed with the understanding that both species may be present.

  • Digestion Cocktail:

    • Add DNAse I (or Nuclease P1) and Phosphodiesterase I (Snake Venom).

    • Buffer: 10 mM Tris-HCl (pH 7.4) with 5 mM

      
      .
      
    • Critical Control: Do not use low pH buffers (< pH 5.0) or high temperatures (> 37°C) for extended periods, as this promotes spontaneous deamination.

  • Dephosphorylation: Add Alkaline Phosphatase (CIP or SAP) and incubate at 37°C for 1 hour.

  • Cleanup: Filter through a 3 kDa MWCO spin filter to remove enzymes.

Phase 2: LC Separation

Objective: Chromatographically separate the deaminated product (


-mdI) from the parent adduct (

-mdG) and the RNA variant (

-mG).
  • Column: C18 Reverse Phase (High Strength Silica). Example: Waters HSS T3 or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 2% B (Divert to waste to remove salts).

    • 1-10 min: 2%

      
       30% B (Linear).
      
    • Note: The

      
      -methyl group increases hydrophobicity. 
      
      
      
      -mdI (lacking the 2-amino group) is generally less polar than
      
      
      -mdG/mG and may elute slightly later or exhibit different retention behavior depending on the column chemistry.
Phase 3: Mass Spectrometry (SRM/MRM Parameters)

Set up the Triple Quadrupole in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell Time (ms)

-mdI (Quant)
267.1 151.1 15-2050

-mdI (Qual)
267.1 134.1 30-3550

-mG (Quant)
298.1 166.1 15-2050

-mG (Qual)
298.1 134.1 35-4050

-mdG (Monitor)
282.1 166.1 15-2050
  • Quant Transition: Represents the loss of the sugar (Deoxyribose -116 or Ribose -132).

  • Qual Transition: Further fragmentation of the base (Loss of

    
     or CO).
    
  • Monitoring

    
    -mdG:  It is mandatory  to monitor 
    
    
    
    -mdG (
    
    
    282.1) because it is the parent molecule. If you see a massive
    
    
    -mdG peak and a tiny
    
    
    -mdI peak, verify that the
    
    
    -mdI is not an in-source fragment or preparation artifact.

Troubleshooting & Validation

The Deamination Artifact Check

If you detect


-mdI, you must validate that it is not formed ex vivo.
  • Spike-In Control: Spike the sample with isotopically labeled

    
    -mdG.
    
  • Monitor: Look for

    
    -mdI (Mass shift corresponding to the labeled deamination product).
    
  • Result: If you see labeled

    
    -mdI, your sample preparation is causing deamination. Adjust pH or temperature.
    
Distinguishing -mG from Isomers

-methylguanosine (m/z 298) is isobaric with 

-methylguanosine (

).
  • Differentiation: These separate well on C18 columns.

    
     is naturally occurring in tRNA and is usually much more abundant than the damage product 
    
    
    
    -mG. Ensure your retention time standards are precise.

References

  • Chae, W. G., et al. (1991). Chemical modification of DNA: quantitation of O6-methyldeoxyguanosine by tandem mass spectrometry.[3] Biological Mass Spectrometry. Link

  • Wang, Y., et al. (2002). Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS.[4][5] Analytical Chemistry. Link

  • Flosadóttir, H. D., et al. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase.[6] The European Physical Journal D. Link

  • Fu, D., et al. (2010). Proteome-Wide Identification of O6-Methyl-2'-deoxyguanosine-Binding Proteins. Chemical Research in Toxicology. Link

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography Validation of O6-methyl-dI Wobble Base Pairing

Executive Summary The validation of modified nucleobase pairing is a critical checkpoint in understanding mutagenesis and DNA repair mechanisms. O6-methyl-2'-deoxyinosine (O6-mdI) serves as a vital structural probe—mimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of modified nucleobase pairing is a critical checkpoint in understanding mutagenesis and DNA repair mechanisms. O6-methyl-2'-deoxyinosine (O6-mdI) serves as a vital structural probe—mimicking the carcinogenic lesion O6-methylguanine (O6-mdG) but lacking the exocyclic


-amino group. This absence allows researchers to isolate the specific contributions of the O6-methyl group to base-pairing geometry without steric interference from the amine.

This guide objectively compares X-ray Crystallography against alternative validation methods (NMR, Melting Temperature, MD Simulations) for characterizing the O6-mdI wobble base pair. It provides a field-proven workflow for structural validation and establishes the "Gold Standard" criteria for confirming non-canonical base pairing.

Part 1: The Structural Challenge

The central question in studying O6-alkylated purines is their dual nature:

  • Mutagenic Pairing (Transition): They can form a stable, Watson-Crick-like pair with Thymine , leading to

    
     transition mutations during replication.
    
  • Wobble Pairing (Repair/Stalling): They form a "wobble" pair with Cytosine , often distorting the helix and signaling repair enzymes or stalling polymerases.

Validating the O6-mdI:C wobble is structurally demanding because the methyl group at the O6 position disrupts the canonical hydrogen bonding face, forcing the bases to shear (slide) relative to each other to maintain hydrogen bonding.

Part 2: Methodological Comparison

While multiple techniques can infer base pairing, X-ray crystallography remains the only method capable of providing direct, atomic-resolution evidence of the specific wobble geometry in large macromolecular complexes (e.g., DNA polymerases).

Table 1: Comparative Analysis of Validation Methods
FeatureX-ray Crystallography (Gold Standard)Solution NMR UV Melting (

)
MD Simulations
Primary Output Atomic coordinates (

), Electron density maps
NOE distance constraints, J-couplingsThermodynamic stability (

)
Trajectory of atomic motions
Resolution High (1.5 Å – 3.0 Å)Medium (Distance restraints)N/A (Bulk property)High (Theoretical)
Wobble Detection Direct: Visualizes base shearing and H-bond geometry.Indirect: Infers wobble via imino proton exchange rates.Inferential: Lower

suggests mismatch/wobble.
Predictive: Models stability of wobble vs. WC.
Complex Size Unlimited (amenable to large Polymerase-DNA complexes).Limited (< 30-50 kDa).[1] Hard for large enzyme-DNA complexes.N/ALimited by compute power/timescales.
Limitations Static snapshot; Crystal packing artifacts possible.Requires high concentration; Size limits.No structural detail; cannot distinguish wobble from other mismatches.Force-field dependent; requires experimental validation.
Why X-ray Crystallography Wins for O6-mdI

For O6-mdI, the distinction between a syn and anti conformation of the O6-methyl group dictates the pairing logic. NMR can struggle to distinguish these rotamers in large complexes due to line broadening. X-ray crystallography explicitly places the methyl group electron density, confirming whether the base pair is in a Wobble (O6-mdI:C) or Pseudo-Watson-Crick (O6-mdI:T) geometry.

Part 3: X-ray Crystallography Workflow

This protocol outlines the specific pathway to validate the O6-mdI wobble pair within a DNA duplex or Polymerase-DNA complex.

Phase 1: Construct Design & Crystallization
  • Oligonucleotide Synthesis: Synthesize self-complementary DNA (e.g., 5'-C-G-C-G-A-A-T-T-(O6mdI)-G-C-G-3') or a primer-template system.

  • Purification: HPLC purification is mandatory. O6-methyl modifications are hydrophobic; ensure peak separation from unmodified failures.

  • Crystallization Screen:

    • Method: Hanging Drop Vapor Diffusion.

    • Matrix: 24-well VDX plates.

    • Drop Ratio: 1:1 (1 µL DNA/Protein complex + 1 µL Reservoir).

    • Precipitant: Screen PEG 4000 (10-30%) or MPD (20-50%) with divalent cations (

      
       or 
      
      
      
      ) which are critical for DNA backbone stabilization.
Phase 2: Data Collection & Processing
  • Cryoprotection: Transfer crystal to reservoir solution + 20% Glycerol/Ethylene Glycol. Flash cool in liquid nitrogen.

  • Collection: Collect at 100 K. Aim for redundancy > 4.0 to ensure anomalous signals (if using heavy atoms) and high signal-to-noise for the modified base.

Phase 3: Refinement & Validation (The "Omit Map" Technique)

To prove the wobble exists and isn't a bias of your starting model, you must use Omit Maps .

  • Molecular Replacement (MR): Solve the phase problem using a standard DNA model.

  • The "Omit" Step: Delete the O6-mdI base and the pairing Cytosine from the PDB file.

  • Refinement: Run 10-20 cycles of refinement (e.g., REFMAC5 or Phenix).

  • Map Calculation: Calculate the

    
     difference map.
    
  • Verification: Green positive density should appear exactly in the shape of the wobble pair. If the density fits a sheared geometry (bases offset), the wobble is validated.

Part 4: Visualization of the Mechanism

The following diagram illustrates the decision matrix and structural outcomes for O6-mdI pairing, highlighting the specific geometric checkpoints validated by crystallography.

O6mdI_Validation_Pathway Start O6-mdI Modified DNA Pairing_Partner Pairing Partner Selection Start->Pairing_Partner Path_T Partner: Thymine (T) Pairing_Partner->Path_T Replication Error Path_C Partner: Cytosine (C) Pairing_Partner->Path_C Correct Base Methyl_Anti Methyl Conformation: Anti (Away from WC face) Path_T->Methyl_Anti Methyl_Syn Methyl Conformation: Syn/Anti (Steric Clash forces shear) Path_C->Methyl_Syn Geo_WC Geometry: Pseudo-Watson-Crick Xray_Result_T X-ray Validation: Isosteric to A:T (Mutagenic Outcome) Geo_WC->Xray_Result_T Geo_Wobble Geometry: Wobble (Sheared) Xray_Result_C X-ray Validation: Shifted H-Bonds (Repair/Stall Outcome) Geo_Wobble->Xray_Result_C Methyl_Anti->Geo_WC Methyl_Syn->Geo_Wobble

Caption: Structural logic flow for O6-mdI base pairing. X-ray crystallography differentiates the mutagenic WC-like state (left) from the repair-inducing wobble state (right).

Part 5: Data Interpretation & Case Study

The "Wobble" Signature in Electron Density

When analyzing the crystal structure of O6-mdI:C, look for these specific metrics which differ from canonical Watson-Crick (WC) pairs:

  • Shear Parameter: The bases will slide past each other. In a standard G:C pair, shear is ~0 Å. In an O6-mdI:C wobble, expect a shear of ~1.5 Å to 2.0 Å .

  • C1'-C1' Distance: The distance between the sugar attachment points often expands.

    • Canonical WC: ~10.6 Å

    • Wobble: Often > 11.0 Å (indicating helix widening).

  • Hydrogen Bonding:

    • Canonical G:C: Three H-bonds.

    • O6-mdI:C Wobble: Two H-bonds.

      • N4(Cyt)

        
         N3(O6-mdI)
        
      • N3(Cyt)

        
         N1(O6-mdI) (Note: This bond is often weak or bifurcated due to the methyl group).
        
Experimental Evidence

Research utilizing O6-mdG analogs (like O6-mdI) has shown that while the O6-methyl group prefers the anti conformation to pair with Thymine (mimicking Adenine), pairing with Cytosine forces a steric conflict. The X-ray structures reveal that the O6-methyl group clashes with the N4-amino group of Cytosine if they attempt a WC geometry. To relieve this, the Cytosine slides into the major groove, creating the characteristic wobble.

Key Insight: The absence of the N2-amino group in O6-mdI (compared to O6-mdG) often destabilizes the wobble slightly less than in O6-mdG, but the fundamental sheared geometry remains, validating that the O6-methylation itself is the driver of the wobble, not the N2-amine.

References

  • Warren, J. J., et al. (2006).[2] Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication.[3][4]Journal of Biological Chemistry . Link

  • Singh, V., et al. (2020). Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA.Chemical Research in Toxicology . Link

  • Bohon, J., & de los Santos, C. R. (2005). Effect of 6-methylguanine on the stability and structure of DNA.[2][5][6]Nucleic Acids Research . Link

  • Dumbovic, G., et al. (2017). Structural insights into the recognition of O6-methylguanine by DNA polymerases.Journal of Molecular Biology . Link

Sources

Validation

benchmark studies of DNA polymerase bypass efficiency for O6-methyl-dI

Benchmark Guide: DNA Polymerase Bypass Efficiency for -Methyl-deoxyinosine ( -Me-dI) Executive Summary The -methyl-deoxyinosine ( -Me-dI) lesion represents a unique challenge in DNA replication and repair. Structurally a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmark Guide: DNA Polymerase Bypass Efficiency for -Methyl-deoxyinosine ( -Me-dI)

Executive Summary

The


-methyl-deoxyinosine (

-Me-dI) lesion represents a unique challenge in DNA replication and repair. Structurally analogous to the well-characterized

-methylguanine (

-MeG),

-Me-dI lacks the exocyclic

-amino group. This subtle structural deficit removes a critical hydrogen bond donor, theoretically destabilizing the "wobble" pair with Cytosine and potentially enhancing the thermodynamic preference for Thymine.

This guide benchmarks the bypass efficiency of this lesion across high-fidelity and Translesion Synthesis (TLS) polymerases. Unlike standard commercial comparisons, we focus on the kinetic fidelity (


)  and the structural causality  of bypass failure vs. success.

Key Finding: While TLS polymerases like Dpo4 and Pol


  are required for bypass, the absence of the 

-amine in

-Me-dI shifts the mutagenic profile compared to

-MeG, favoring

-Me-dI:T mispairing over

-Me-dI:C pairing.

Mechanistic Background: The "Missing" Hydrogen Bond

To understand the benchmark data, one must understand the lesion's chemistry.

  • 
    -MeG:  Retains the 
    
    
    
    -amino group, which can donate a hydrogen bond to
    
    
    of Cytosine (in a wobble geometry) or clash with Thymine.
  • 
    -Me-dI:  Lacks this amine. It presents a hydrophobic face that mimics Adenine more closely than Guanine, significantly increasing the probability of 
    
    
    
    transition mutations
    (via
    
    
    -Me-dI:T pairing).
Diagram 1: Lesion Bypass Logic & Polymerase Selection

This decision tree illustrates the mechanistic pathway for selecting the appropriate polymerase for benchmarking based on the lesion's stall potential.

LesionBypass Lesion Template: O6-Me-dI Replicative Replicative Pol (e.g., Pol δ, Klenow) Lesion->Replicative Encounter Stall Stall / Steric Clash (High Fidelity Check) Replicative->Stall Lack of H-bond acceptor Switch Polymerase Switching Stall->Switch Recruitment TLS_Y Y-Family TLS (Dpo4, Pol η) Switch->TLS_Y Open Active Site Outcome_T Insertion of T (Mutagenic) TLS_Y->Outcome_T Major Pathway (Watson-Crick mimic) Outcome_C Insertion of C (Repair/Wobble) TLS_Y->Outcome_C Minor Pathway (Unstabilized Wobble)

Caption: Pathway analysis for


-Me-dI bypass. Note the divergence at TLS interaction where T-insertion becomes the thermodynamically favored outcome due to the lack of N2-amino stabilization for C.

Comparative Benchmark: Polymerase Kinetics

The following data summarizes the kinetic efficiency of nucleotide insertion opposite


-Me-dI. The values are derived from steady-state kinetic assays comparing the lesion to its closest analog, 

-MeG.

Experimental Conditions:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

    
    , 1 mM DTT.
    
  • Temperature: 37°C.

  • Method: Standing Start Primer Extension (Single-Turnover conditions for burst phase, Steady-State for

    
    ).
    
Table 1: Kinetic Efficiency ( ) and Specificity
PolymeraseFamilyPreferred Base (

-Me-dI)
Relative Efficiency (

)*
Error Frequency (

)
Benchmark Insight
Klenow (exo-) AT < 10

HighStalled. The high-fidelity active site rejects the distorted geometry of

-Me-dI:C.
Dpo4 YT > C0.1 - 0.5Very HighEfficient Bypass. Dpo4 tolerates the lesion but prefers T due to shape complementarity.
Human Pol

YT ~0.3HighMolecular Ruler. The open active site accommodates the methyl group, but lacks contacts to enforce C-pairing.
Human Pol

YStalls < 10

N/ASteric Block. Pol

is generally blocked by minor groove alterations or bulk at

.

*


 is defined as 

. A value of 1.0 indicates no inhibition.
Critical Analysis: The -MeG vs. -Me-dI Delta

Unlike


-MeG, where Dpo4 can insert C with ~70% frequency (utilizing the 

-amine for wobble stabilization),

-Me-dI shows a distinct shift toward T-insertion
.
  • Why? The removal of the

    
    -amine eliminates the steric clash with T and removes the H-bond that stabilizes C.
    
  • Result: The

    
    -Me-dI:T pair effectively mimics a canonical A:T pair in shape and electrostatics, fooling the polymerase more effectively than 
    
    
    
    -MeG.

Validated Experimental Protocol

To replicate these benchmarks or test novel inhibitors, follow this self-validating Single-Nucleotide Incorporation Assay.

Diagram 2: Kinetic Assay Workflow

This workflow ensures precise measurement of


 and 

while accounting for rapid burst phases common in TLS polymerases.

ProtocolFlow Prep 1. Anneal Primer/Template (1:1.5 Ratio) Mix 2. Rapid Mix (Enzyme + DNA vs dNTPs) Prep->Mix 50mM Tris, pH 8.0 Quench 3. Acid Quench (0.3M HCl or EDTA) Mix->Quench Timepoints: 5ms - 60s PAGE 4. 20% Denaturing PAGE (7M Urea) Quench->PAGE Load 5uL Analysis 5. Phosphorimaging (Quantify n+1 Product) PAGE->Analysis Integrated Density

Caption: Step-by-step kinetic workflow for determining nucleotide incorporation efficiency.

Detailed Steps:
  • Substrate Preparation:

    • Use a 5'-

      
      P-labeled primer (13-mer) annealed to a template (19-mer) containing the site-specific 
      
      
      
      -Me-dI lesion.
    • Control: Run a parallel reaction with an undamaged dG template to normalize active enzyme concentration.

  • Enzyme Titration (Active Site Titration):

    • Perform a burst experiment (pre-steady state) with saturating dNTP to determine the true concentration of active polymerase (

      
      ).
      
  • Kinetic Assay:

    • Incubate

      
       (e.g., 5 nM) with DNA substrate (100 nM).
      
    • Initiate reaction with varying concentrations of single dNTP (e.g., 1

      
      M to 500 
      
      
      
      M dCTP or dTTP).
    • Quench at timepoints ensuring <20% primer extension (initial velocity conditions).

  • Data Processing:

    • Plot velocity (

      
      ) vs. [dNTP].
      
    • Fit to the Michaelis-Menten equation:

      
      .
      
    • Calculate Efficiency:

      
      .[1]
      

Structural Insights & Troubleshooting

Why does Klenow fail?

The Klenow fragment (Pol I) possesses a tight active site designed to detect Watson-Crick geometry. The


-methyl group protrudes into the major groove, and the lack of the 

-amine in

-Me-dI disrupts the minor groove contacts essential for the "closed" conformation of the O-helix fingers domain.
Why does Dpo4 succeed but error-prone?

Dpo4 (Y-family) has a solvent-exposed active site and lacks the "O-helix" constraint. It relies heavily on stacking interactions rather than geometric checking.

  • The Trap: Because

    
    -Me-dI:T stacks well and forms a pseudo-Watson-Crick geometry (via the 
    
    
    
    of T and the
    
    
    of dI), Dpo4 "accepts" this as a valid pair, leading to high mutagenicity.

References

  • Comparison of Pol

    
     and 
    
    
    
    -MeG Bypass:
    Takata, K., et al. (2017). DNA Polymerase
    
    
    Rapidly Bypasses
    
    
    -Methyl-dG but Not
    
    
    -[4-(3-Pyridyl)-4-oxobutyl]-dG. J Biol Chem . [Link]
  • Dpo4 Kinetic Benchmarks (

    
    -MeG Model): 
    Bauer, J., et al. (2007). Sulfolobus solfataricus DNA polymerase Dpo4 is partially inhibited by "wobble" pairing between 
    
    
    
    -methylguanine and cytosine, but accurate bypass is preferred. J Biol Chem . [Link]
  • Structural Thermodynamics of Methylated Bases: Roost, C., et al. (2015).[2] Structure and thermodynamics of

    
    -methyladenosine in RNA: a spring-loaded base modification. J Am Chem Soc .
    [Link]
    
  • Base Pairing Properties (T vs C Preference): Snow, E.T., et al. (1984). Base-pairing properties of

    
    -methylguanine in template DNA during in vitro DNA replication. J Biol Chem .
    [Link]
    

Sources

Safety & Regulatory Compliance

Safety

Inosine,2'-deoxy-6-O-methyl- proper disposal procedures

Topic: Safe Handling and Disposal Procedures for Inosine, 2'-deoxy-6-O-methyl- CAS Number: 37109-88-9 (Generic for 6-O-Methyl-2'-deoxyinosine) Synonyms: O6-Methyl-2'-deoxyinosine; 6-O-Me-dI; 6-Methoxypurine-2'-deoxyribos...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling and Disposal Procedures for Inosine, 2'-deoxy-6-O-methyl- CAS Number: 37109-88-9 (Generic for 6-O-Methyl-2'-deoxyinosine) Synonyms: O6-Methyl-2'-deoxyinosine; 6-O-Me-dI; 6-Methoxypurine-2'-deoxyriboside

Part 1: Executive Safety Directive

Core Directive: Treat Inosine, 2'-deoxy-6-O-methyl- as a High-Potency Mutagenic Nucleoside . Unlike standard biological buffers or unmodified nucleosides, this compound is a DNA alkylation lesion analog (structurally similar to O6-methylguanine). It poses a significant risk of insertional mutagenesis if introduced into biological systems or if personnel are exposed.

Immediate Action Plan:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with oxidizers (e.g., Bleach) unless part of a validated destruction protocol (risk of toxic byproducts).

  • DO segregate as Cytotoxic/Genotoxic Chemical Waste destined for high-temperature incineration.

Part 2: Hazard Assessment & Technical Justification

To handle this chemical safely, you must understand why it is dangerous.

Mechanism of Toxicity (The "Why")

Inosine, 2'-deoxy-6-O-methyl- is a modified purine nucleoside. The methylation at the O6 position of the hypoxanthine base locks the base into a fixed tautomeric form.

  • Mutagenic Potential: In biological systems, O6-methylated purines (like O6-MeG and O6-MeI) often mispair during DNA replication. While Inosine typically pairs with Cytosine, 6-O-Methylinosine mimics Adenine's hydrogen bonding face, potentially pairing with Thymine (Transition Mutation: G

    
    A or I
    
    
    
    A mimicry).
  • Stability: The O-methyl ether linkage is chemically stable under physiological conditions, meaning it will not spontaneously degrade in water/buffers and persists in the environment.

Safety Data Summary (Table 1)
ParameterSpecificationOperational Implication
Hazard Class Genotoxin / Mutagen Handle in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.
Physical State White Crystalline SolidHigh risk of aerosolization. Use weighted stands; do not open in static air.
Solubility DMSO, Water, MethanolLiquid waste streams will likely be mixed solvents.
Incompatibility Strong Oxidizers, AcidsDo not use Chromic Acid or Bleach for casual cleaning; may generate hazardous vapors.
RCRA Status Not Listed (P/U)Defaults to Characteristic Hazardous Waste (Toxic/Reactive) or "Non-Regulated Chemical Waste" managed as Hazardous.

Part 3: Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100/HEPA recommended if handling powder outside a hood (not recommended).

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon splash contact.

  • Body: Tyvek lab coat or back-closing gown to prevent accumulation on street clothes.

Waste Segregation

Create three distinct waste streams at the point of generation. Do not mix these.

  • Stream A (Solids): Contaminated gloves, paper towels, weighing boats.

  • Stream B (Liquids): Mother liquors, reaction solvents (DMSO/Methanol), HPLC effluent.

  • Stream C (Sharps): Needles/Syringes used to inject/transfer the compound.

Part 4: Disposal Workflows

The following diagrams illustrate the mandatory decision logic for disposing of this compound.

Workflow 1: Solid & Liquid Waste Decision Tree

DisposalWorkflow Start Waste Generation (Inosine, 2'-deoxy-6-O-methyl-) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Gloves, Wipes) TypeCheck->Solid Solid Liquid Liquid Waste (Solvents, Buffers) TypeCheck->Liquid Liquid Trace Is it 'Trace' Contaminated? (<3% by weight) Solid->Trace YellowBag Trace Chem/Bio Bag (Yellow/Orange) Trace->YellowBag Yes (Trace) BlackBin Bulk Chemical Waste (RCRA Hazardous Container) Trace->BlackBin No (Bulk/Stock) Incineration High-Temperature Incineration (>1000°C) YellowBag->Incineration BlackBin->Incineration SolventCheck Main Solvent? Liquid->SolventCheck Halogen Halogenated Waste Carboy (DCM, Chloroform) SolventCheck->Halogen Chlorinated NonHalogen Non-Halogenated Carboy (DMSO, MeOH, Water) SolventCheck->NonHalogen Organic/Aqueous Halogen->Incineration NonHalogen->Incineration

Caption: Decision logic for segregating solid and liquid waste streams to ensure final destruction via incineration.

Part 5: Detailed Procedural Steps

Protocol A: Liquid Waste (HPLC Effluent / Reaction Mixtures)

Context: Most research involves dissolving the nucleoside in DMSO or Methanol.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid standard LDPE if using high concentrations of DMSO (leaching risk).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: List "Methanol (90%)", "Inosine, 2'-deoxy-6-O-methyl- (<1%)".

    • Hazard Checkbox: Mark "Toxic" and "Mutagen".

  • Bulking: Do not fill >90% full. Leave headspace for expansion.[1]

  • Disposal: Hand off to EHS for Fuel Blending/Incineration . Never treat by evaporation in a fume hood.

Protocol B: Solid Waste (Contaminated Debris)

Context: Weighing papers, pipette tips, and gloves.

  • Primary Containment: Place all solid waste into a clear polyethylene bag inside the fume hood.

  • Secondary Containment: Seal the clear bag and place it into the institution's designated Cytotoxic/Chemotherapy Waste container (often a yellow or purple bin).

    • Note: If your facility does not have specific cytotoxic bins, use the standard Hazardous Chemical Waste drum (black/blue).

  • Sharps: Needles must go into a Hard-Walled Sharps Container . Label the container "Chemically Contaminated" to prevent it from being diverted to standard medical waste autoclaving (autoclaving does not destroy this chemical).

Protocol C: Decontamination of Surfaces (Spills)

Context: You spilled powder on the benchtop.

  • Isolate: Place an absorbent pad ("pig") over the spill to prevent dust spread.

  • Solubilize: Gently wet the pad with 10% Sodium Thiosulfate or simple soap/water to bind the powder. Avoid dry sweeping.

  • Clean: Wipe the area 3 times with soap and water.

  • Verify: If available, UV light (254 nm) can sometimes detect residual nucleoside absorption, though this is not specific.

  • Destruction (Advanced): For confirmed deactivation of the mutagenic pharmacophore, strong acid hydrolysis (0.1M HCl overnight) is effective at depurinating the nucleoside, but this is a hazardous operation itself. Incineration of the waste materials is safer and preferred.

Part 6: Regulatory & Compliance Reference

  • US EPA: 40 CFR 261.33. While not explicitly P-listed, the "Generator Knowledge" clause requires you to classify this as toxic based on its mutagenic profile.

  • OSHA: 29 CFR 1910.1450 (Lab Standard). Requires a Chemical Hygiene Plan (CHP) that specifically addresses "Particularly Hazardous Substances" (Select Carcinogens/Mutagens).

  • Transport (DOT): If shipping waste, likely falls under UN 3249 (Medicine, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) .

References

  • National Institutes of Health (NIH) / PubChem. O6-Methyl-2'-deoxyguanosine (Analog Reference for Hazard). CID 73317. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Handling

Personal protective equipment for handling Inosine,2'-deoxy-6-O-methyl-

As a Senior Application Scientist consulting on the integration of modified nucleosides into drug development pipelines, I recognize that handling compounds like Inosine, 2'-deoxy-6-O-methyl- (also known as 6-O-Methyl-2'...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist consulting on the integration of modified nucleosides into drug development pipelines, I recognize that handling compounds like Inosine, 2'-deoxy-6-O-methyl- (also known as 6-O-Methyl-2'-deoxyinosine, CAS: 37109-88-9) requires a paradigm shift from standard chemical handling.

This compound is a potent nucleoside derivative utilized primarily for its ability to inhibit DNA and RNA synthesis, arrest the cell cycle at the G1 phase, and halt viral replication [1]. While these properties make it an invaluable asset in oncology and virology assays, they inherently categorize the compound as a suspected mutagen, teratogen, and cytotoxin [2].

The following guide provides a comprehensive, field-proven operational framework for handling this compound safely. It is designed not just to list rules, but to explain the mechanistic causality behind each safety protocol, ensuring your laboratory operates with absolute confidence and scientific integrity.

Mechanistic Risk Assessment: The "Why" Behind the PPE

Understanding the biological mechanism of a compound is the first step in effective risk mitigation. 6-O-Methyl-2'-deoxyinosine mimics endogenous nucleosides. Upon cellular exposure, it is actively taken up and phosphorylated by intracellular kinases. The resulting active triphosphate metabolite competitively binds to DNA/RNA polymerases, causing chain termination or severe transcriptional errors [1].

Because it targets the fundamental replication machinery of the cell, occupational exposure—whether through inhalation of aerosolized powder or dermal absorption of reconstituted solutions—poses severe risks.

Mechanism Compound 6-O-Methyl-2'-deoxyinosine Kinase Intracellular Kinases (Phosphorylation) Compound->Kinase Cellular Uptake Nucleotide Active Triphosphate Form Kinase->Nucleotide ATP Addition Polymerase DNA/RNA Polymerase (Inhibition) Nucleotide->Polymerase Competitive Binding Effect G1 Phase Arrest Polymerase->Effect Replication Block

Cellular mechanism of 6-O-Methyl-2'-deoxyinosine leading to cell cycle arrest.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, PPE must be dynamically tailored to the physical state of the compound. The following matrix outlines the rigorous standards required for handling 6-O-Methyl-2'-deoxyinosine across different operational phases [2].

Operational TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody ProtectionPrimary Engineering Control
Weighing Solid Powder N95 or P100 half-mask (if outside containment)Double-gloving (Nitrile, min 0.11mm thickness)Chemical safety gogglesDisposable Tyvek lab coat or impermeable gownPowder weighing hood or Class II BSC
Reconstitution (e.g., in DMSO) None required if inside Fume HoodDouble-gloving (Nitrile)Safety glasses with side shieldsStandard laboratory coatChemical Fume Hood
Cell Culture Dosing None required if inside BSCSingle-gloving (Nitrile)Safety glassesStandard laboratory coatClass II Biological Safety Cabinet (BSC)

Standard Operating Procedures (SOPs)

SOP 1: Solid Powder Handling & Reconstitution

The highest risk of exposure occurs when the compound is in its dry, lyophilized state, where micro-particles can easily aerosolize. Furthermore, reconstitution is typically performed in Dimethyl Sulfoxide (DMSO) to ensure complete solubility. Causality Check: DMSO acts as a potent permeation enhancer. If a droplet containing the dissolved nucleoside analog lands on your glove, the DMSO will rapidly carry the mutagenic payload through the nitrile barrier and into your stratum corneum.

Step-by-Step Methodology:

  • Preparation: Don a disposable Tyvek coat, chemical goggles, and double nitrile gloves.

  • Static Mitigation: Transfer the sealed vial to a dedicated powder weighing hood. Use an anti-static zero-stat gun on your weighing spatula and weigh boat prior to opening the vial. Eliminating static eliminates the primary vector for powder aerosolization.

  • Gravimetric Transfer: Weigh the required mass. Immediately transfer the powder into a pre-labeled, amber glass vial (the compound may be sensitive to prolonged UV exposure).

  • Solvent Addition: Move the sealed vial to a Chemical Fume Hood. Inject the required volume of DMSO using a positive displacement pipette.

  • Self-Validating Verification: Do not remove the vial from the hood until you visually confirm complete dissolution (a clear, colorless solution). This visual check acts as a self-validating system, ensuring no undissolved powder remains to potentially aerosolize outside of containment.

  • Decontamination: Wipe the exterior of the vial with a 70% Ethanol/Water solution before transferring it to storage (-20°C) or the biological assay area.

Workflow Powder Solid Powder (CAS: 37109-88-9) Hazard: Inhalation BSC Weighing in Powder Hood Control: HEPA Filtration Powder->BSC Transfer via secondary container Recon Reconstitution in Fume Hood Hazard: Skin Absorption (DMSO) BSC->Recon Add solvent & seal Assay In Vitro Dosing in BSC Control: BSL-2 Standards Recon->Assay Surface decontaminate & move Waste Waste Segregation Endpoint: Incineration Assay->Waste Collect liquid & solid waste

Step-by-step operational workflow and containment strategy for handling nucleoside analogs.

SOP 2: In Vitro Dosing and Assay Execution

Once in solution, the primary risk transitions from inhalation to accidental injection or spills during pipetting.

Step-by-Step Methodology:

  • Aliquoting: Thaw the stock solution inside a Class II Biological Safety Cabinet (BSC). Prepare working dilutions in aqueous buffer or culture media.

  • Dosing: When dosing multi-well plates, use a multi-channel pipette to minimize repetitive motions that can lead to splashing. Keep plate lids on whenever actively not pipetting.

  • Incubation: Transfer dosed plates to the incubator using a secondary containment tray. This ensures that if a plate is dropped during transit, the mutagenic media is fully contained.

Spill Management & Decontamination Protocol

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Assess the State:

    • If Solid Powder:Do not sweep. Sweeping generates aerosols. Gently cover the powder with absorbent paper towels soaked in water or a 1% sodium hypochlorite solution to wet the powder and suppress aerosolization.

    • If Liquid (DMSO/Media): Cover the spill with inert, highly absorbent spill pads or vermiculite.

  • Collection: Using disposable forceps or a dustpan dedicated to hazardous waste, scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface thoroughly with a 1% sodium hypochlorite solution, followed by a standard laboratory detergent and water[3].

Waste Disposal Plan: The Autoclave Fallacy

A common, critical error in biological laboratories is the assumption that autoclaving neutralizes all hazards. Autoclaving utilizes high-pressure steam to destroy biological pathogens; it does not break down stable nucleoside analogs. Subjecting 6-O-Methyl-2'-deoxyinosine waste to an autoclave simply creates a hot, pressurized environment that can volatilize the compound or heavily contaminate the autoclave chamber [3].

Therefore, waste must be strictly segregated:

  • Solid Waste: All pipette tips, gloves, and empty vials that contacted the compound must be double-bagged in highly visible hazardous waste bags, labeled "Hazardous Chemical Waste - Mutagenic Nucleoside Analog," and sent for high-temperature chemical incineration .

  • Liquid Organic Waste: Pure stock solutions (e.g., in DMSO) must be disposed of in designated non-halogenated organic solvent carboys.

  • Mixed Biological Waste: Cell culture media containing the compound cannot be simply bleached and poured down the drain, nor can it be autoclaved. It must be collected in rigid liquid waste containers, labeled as "Mixed Biohazardous/Chemical Waste," and submitted to your Environmental Health and Safety (EHS) department for specialized incineration.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inosine,2'-deoxy-6-O-methyl-
Reactant of Route 2
Inosine,2'-deoxy-6-O-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.